molecular formula C10H15NO2 B1401180 2-Methoxy-4-(propan-2-yloxy)aniline CAS No. 1342903-28-9

2-Methoxy-4-(propan-2-yloxy)aniline

Cat. No.: B1401180
CAS No.: 1342903-28-9
M. Wt: 181.23 g/mol
InChI Key: IECQRBYCWDTYFM-UHFFFAOYSA-N
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Description

2-Methoxy-4-(propan-2-yloxy)aniline is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methoxy-4-(propan-2-yloxy)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methoxy-4-(propan-2-yloxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-4-(propan-2-yloxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-4-propan-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-7(2)13-8-4-5-9(11)10(6-8)12-3/h4-7H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECQRBYCWDTYFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342903-28-9
Record name 2-methoxy-4-(propan-2-yloxy)aniline
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Foundational & Exploratory

physicochemical properties of 2-Methoxy-4-(propan-2-yloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-4-(propan-2-yloxy)aniline

Executive Summary

This technical guide provides a comprehensive analysis of the core , an aromatic amine of significant interest in synthetic chemistry and drug development. As a substituted anisidine, its characteristics are governed by the interplay of its methoxy, isopropoxy, and aniline functional groups. This document, intended for researchers, scientists, and drug development professionals, moves beyond a simple data summary. It offers insights into the causality behind experimental methodologies and the implications of each property for practical applications. All data is contextualized with detailed, self-validating experimental protocols and supported by authoritative references to ensure scientific integrity.

Chemical Identity and Molecular Structure

2-Methoxy-4-(propan-2-yloxy)aniline is an organic compound featuring a benzene ring substituted with a methoxy group, an amino group, and an isopropoxy group. The relative positions of these substituents (1-amino, 2-methoxy, 4-isopropoxy) are critical to its electronic properties, reactivity, and steric profile. Understanding this structure is fundamental to predicting its behavior in chemical reactions and biological systems.

Caption: Chemical structure of 2-Methoxy-4-(propan-2-yloxy)aniline.

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name 2-methoxy-4-(propan-2-yloxy)aniline
Molecular Formula C₁₀H₁₅NO₂[1]
Molecular Weight 181.23 g/mol
Monoisotopic Mass 181.11028 Da[1]
SMILES CC(C)OC1=CC(=C(C=C1)N)OC[1]

| InChIKey | IECQRBYCWDTYFM-UHFFFAOYSA-N[1] |

Core Physicochemical Properties

The utility of a chemical compound in research and development is heavily dictated by its physical properties. These characteristics influence its state, solubility, and distribution between different phases, which are critical parameters for reaction setup, purification, and formulation.

Table 2: Summary of Physicochemical Data

Property Value Method Reference
Melting Point -6 °C (21 °F) Literature
Boiling Point 184 °C (363 °F) Literature
Density 1.022 g/cm³ (at 25 °C) Literature
logP (Octanol/Water) 0.91 Literature

| Predicted XlogP | 2.0 | Computational |[1] |

Melting and Boiling Points

The compound exists as a liquid at room temperature, with a melting point of -6 °C. This low melting point is indicative of relatively weak intermolecular forces in the solid state. The boiling point is documented at 184 °C, which is consistent with an aromatic compound of its molecular weight possessing polar functional groups capable of hydrogen bonding.

Expert Insight: The significant liquid range of this molecule simplifies its handling in a laboratory setting, as it does not require heating for transfer or dissolution in common organic solvents. However, its boiling point suggests that high-vacuum distillation is the preferred method for purification to prevent thermal degradation.

Partition Coefficient (logP)

The n-octanol/water partition coefficient (logP) is a critical measure of a compound's lipophilicity. For 2-Methoxy-4-(propan-2-yloxy)aniline, the experimentally referenced logP is 0.91. This value indicates a slight preference for the lipid (octanol) phase over the aqueous phase, classifying it as a moderately lipophilic compound. Computational models predict a slightly higher value of 2.0.[1]

Significance in Drug Development: In drug discovery, a logP value between 1 and 3 is often considered optimal for balancing aqueous solubility (for formulation and transport in blood) and lipid solubility (for membrane permeability). The value of 0.91 suggests this compound possesses a favorable balance that warrants investigation in medicinal chemistry programs.

This protocol outlines the gold-standard method for experimental logP determination. The causality behind this procedure is to allow a solute to partition between two immiscible liquid phases (n-octanol and water) until equilibrium is achieved, after which the concentration in each phase is measured.

  • Preparation of Phases: Prepare n-octanol and water saturated with each other by stirring them together for 24 hours, followed by a 24-hour separation period. This pre-saturation is critical to prevent volume changes during the partitioning experiment.

  • Test Substance Dosing: Prepare a stock solution of 2-Methoxy-4-(propan-2-yloxy)aniline in n-octanol. The concentration should be low enough to not affect the properties of the phases and high enough for accurate analytical detection.

  • Partitioning: In a temperature-controlled vessel (e.g., 25 °C), combine a precise volume of the saturated water and the dosed saturated n-octanol. The volume ratio is typically varied (e.g., 1:1, 2:1, 1:2) to ensure the final logP value is independent of the phase ratio.

  • Equilibration: Agitate the vessel gently for a prolonged period. The goal is to achieve equilibrium without forming an emulsion, which would complicate phase separation. Centrifugation is required to cleanly separate the two phases.

  • Analysis: Determine the concentration of the analyte in both the aqueous and octanol phases using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase (C_oct) to that in the aqueous phase (C_aq). The final value is expressed as its base-10 logarithm: logP = log₁₀(C_oct / C_aq).

cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis & Calculation prep_water Water mix Stir 24h Separate 24h prep_water->mix Saturate prep_octanol n-Octanol prep_octanol->mix Saturate sat_water sat_water mix->sat_water Saturated Water sat_octanol sat_octanol mix->sat_octanol Saturated n-Octanol shake_flask Combine & Shake (Equilibrate) sat_water->shake_flask analyte Analyte in sat. Octanol analyte->shake_flask centrifuge Centrifuge shake_flask->centrifuge Separate Phases analysis_oct analysis_oct centrifuge->analysis_oct Octanol Phase analysis_aq analysis_aq centrifuge->analysis_aq Aqueous Phase hplc HPLC-UV analysis_oct->hplc Measure [C_oct] analysis_aq->hplc Measure [C_aq] calc Calculate: logP = log10([C_oct]/[C_aq]) hplc->calc Concentrations

Caption: Workflow for logP determination via the shake-flask method.

Acidity/Basicity (pKa)

No experimental pKa value for 2-Methoxy-4-(propan-2-yloxy)aniline was found in the literature. However, its pKa can be reliably estimated based on its structure. The primary amine (-NH₂) group is basic. For the parent compound, aniline, the pKa of its conjugate acid (C₆H₅NH₃⁺) is approximately 4.6. The methoxy and isopropoxy groups are both electron-donating groups (EDGs) through resonance and induction. EDGs increase the electron density on the nitrogen atom, making it a stronger base and thus increasing the pKa of the conjugate acid. Therefore, the pKa of protonated 2-Methoxy-4-(propan-2-yloxy)aniline is expected to be higher than 4.6. This enhanced basicity is an important consideration for forming salts and for predicting its charge state at physiological pH.

Predicted Spectroscopic Profile

While experimental spectra are not publicly available, a robust prediction of the key spectroscopic features can be made based on the molecular structure. This is invaluable for structure confirmation and purity assessment during synthesis.

¹H NMR Spectroscopy
  • Aromatic Protons (3H): Three signals are expected in the aromatic region (~6.5-7.5 ppm). The protons will exhibit complex splitting patterns (doublets or doublet of doublets) due to coupling with each other.

  • Amine Protons (2H): A broad singlet is expected for the -NH₂ protons. Its chemical shift can vary depending on solvent and concentration.

  • Isopropoxy Protons (7H): A septet for the -CH proton (~4.5 ppm) coupled to six equivalent methyl protons, and a doublet for the two -CH₃ groups (~1.3 ppm).

  • Methoxy Protons (3H): A sharp singlet for the -OCH₃ protons is expected around 3.8-3.9 ppm.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 181. Key fragmentation patterns would likely involve the loss of a methyl radical (m/z = 166) from the methoxy or isopropoxy group, and the loss of a propylene molecule (m/z = 139) via McLafferty rearrangement of the isopropoxy group.

Safety, Stability, and Handling

The safe handling of any chemical is paramount. According to the Safety Data Sheet (SDS), 2-Methoxy-4-(propan-2-yloxy)aniline is a combustible liquid and is classified as toxic if swallowed, in contact with skin, or if inhaled. It may also cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer.

  • Handling: Work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, is mandatory. Avoid generating aerosols or mists.

  • Storage: The compound should be stored in a tightly closed container in a cool, well-ventilated area. It should be kept away from open flames, hot surfaces, and other sources of ignition.

  • Stability: The compound is generally stable under recommended storage conditions. However, like many anilines, it may be sensitive to light and air, potentially leading to discoloration over time due to oxidation.

Conclusion

2-Methoxy-4-(propan-2-yloxy)aniline is a moderately lipophilic liquid with a well-defined thermal profile. Its physicochemical properties, particularly its logP value, suggest it is a viable candidate for applications in fields requiring good membrane permeability, such as agrochemicals and pharmaceuticals. The presence of multiple functional groups offers diverse handles for synthetic modification. A thorough understanding of its properties, as detailed in this guide, is essential for its safe and effective use in a research and development setting.

References

  • PubChemLite, 2-methoxy-4-(propan-2-yloxy)aniline. [Link]

  • Williams, R., pKa Data Compiled by R. Williams. [Link]

Sources

Technical Guide: Synthesis of 2-Methoxy-4-(propan-2-yloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 2-Methoxy-4-(propan-2-yloxy)aniline (also known as 4-isopropoxy-2-methoxyaniline). This document is structured for research scientists and process chemists, focusing on a convergent, scalable pathway that ensures regiochemical integrity.

Executive Summary

Target Molecule: 2-Methoxy-4-(propan-2-yloxy)aniline CAS Registry Number: (Analogous to 102148-56-1, specific isomer requires custom synthesis) Molecular Formula:


Key Applications:  Intermediate for tyrosine kinase inhibitors (TKIs), pharmaceutical building block.[1][2]

This guide outlines the most robust synthetic route: the O-alkylation of 4-nitro-3-methoxyphenol followed by nitro reduction . This pathway is selected over nucleophilic aromatic substitution (


) of dihalobenzenes due to superior regiocontrol and the avoidance of inseparable isomeric byproducts. The protocol prioritizes the use of commercially available 3-methoxyphenol or 4-nitro-3-methoxyphenol to streamline the workflow.

Retrosynthetic Analysis

To design the most efficient pathway, we disconnect the target molecule at the ether linkage and the amine functionality.

  • Disconnection 1 (Amine): The aniline moiety is best derived from a nitro precursor via reduction (

    
    ). This is a standard, high-yield transformation.
    
  • Disconnection 2 (Ether): The isopropoxy group at the 4-position is introduced via Williamson ether synthesis. This requires a nucleophilic oxygen at C4.

  • Precursor Identification: The key intermediate is 4-nitro-3-methoxyphenol (also named 4-hydroxy-2-methoxynitrobenzene relative to the nitro group). This phenol provides the correct 1,2,4-substitution pattern (Nitro at 1, Methoxy at 2, Hydroxy at 4).

Pathway Logic (DOT Diagram)

Retrosynthesis Figure 1: Retrosynthetic Strategy for 2-Methoxy-4-(propan-2-yloxy)aniline Target Target: 2-Methoxy-4-(propan-2-yloxy)aniline NitroInt Intermediate: 4-Isopropoxy-2-methoxynitrobenzene Target->NitroInt Reduction (H2/Pd-C) Phenol Precursor: 4-Nitro-3-methoxyphenol (4-Hydroxy-2-methoxynitrobenzene) NitroInt->Phenol O-Alkylation (iPr-Br, K2CO3) Start Starting Material: 3-Methoxyphenol (Resorcinol monomethyl ether) Phenol->Start Regioselective Nitration (HNO3/H2SO4)

Figure 1: Retrosynthetic disassembly revealing the critical phenol intermediate.

Detailed Synthetic Protocol

Phase 1: Preparation of the Phenol Precursor

Objective: Synthesize 4-nitro-3-methoxyphenol . Note: This compound is commercially available.[1][2][3] If purchasing, skip to Phase 2. If synthesizing from 3-methoxyphenol, follow below.

Mechanism: Electrophilic aromatic substitution (Nitration). Challenge: Regioselectivity. 3-Methoxyphenol has two activated positions: C4 (para to OH) and C6 (para to OMe).

  • Insight: The hydroxyl group is a stronger activator than the methoxy group. Standard nitration conditions favor the C4 position (desired) over C6. However, care must be taken to separate the ortho-nitro isomer (C6-nitro, which is ortho to OH).

Protocol:

  • Reagents: 3-Methoxyphenol (1.0 eq), 65%

    
     (1.05 eq), Acetic Acid (solvent).
    
  • Procedure: Dissolve 3-methoxyphenol in acetic acid at 0°C. Add

    
     dropwise, maintaining temperature <10°C to prevent di-nitration.
    
  • Workup: Pour into ice water. The precipitate contains a mixture of 4-nitro (major) and 6-nitro (minor) isomers.

  • Purification (Critical): Perform steam distillation . The 6-nitro isomer (2-nitro-5-methoxyphenol) is ortho-nitrophenolic and volatile due to intramolecular hydrogen bonding. The desired 4-nitro-3-methoxyphenol is not volatile and remains in the pot. Recrystallize the residue from ethanol.

Phase 2: Construction of the Isopropyl Ether (The Key Step)

Objective: Convert 4-nitro-3-methoxyphenol to 4-isopropoxy-2-methoxynitrobenzene .

Scientific Rationale: This is a Williamson ether synthesis. Secondary alkyl halides (like 2-bromopropane) are prone to


 elimination (forming propene) under strong basic conditions. To mitigate this, we use a mild base (

) and a polar aprotic solvent (DMF or Acetonitrile) to favor

substitution.

Reagents:

  • Substrate: 4-Nitro-3-methoxyphenol (1.0 eq)

  • Alkylating Agent: 2-Bromopropane (1.5 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Catalyst: Potassium Iodide (KI) (0.1 eq) – Finkelstein condition to generate reactive iodide in situ.

  • Solvent: DMF (N,N-Dimethylformamide)

Step-by-Step Methodology:

  • Setup: Charge a 3-neck round-bottom flask with 4-nitro-3-methoxyphenol and anhydrous DMF (5 mL/g).

  • Deprotonation: Add

    
     and stir at room temperature for 30 minutes. The solution will turn yellow/orange as the phenoxide forms.
    
  • Alkylation: Add KI followed by 2-bromopropane dropwise.

  • Reaction: Heat the mixture to 60–70°C . Do not exceed 80°C to minimize elimination byproducts. Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1).

  • Completion: Reaction typically completes in 4–6 hours.

  • Workup: Cool to RT. Pour into excess ice water. The product usually precipitates as a solid. Filter and wash with water.[4][5]

  • Purification: If the product is oily, extract with Ethyl Acetate, wash with brine, dry over

    
    . Recrystallize from Ethanol/Water or pass through a short silica plug.
    

Data Table: Typical Reaction Parameters

ParameterSpecificationReason
Temperature60–70°CBalance between reaction rate and elimination (

) suppression.
Stoichiometry1.5 eq Alkyl HalideCompensates for volatility and minor elimination of isopropyl bromide.
Additive10 mol% KIAccelerates reaction via in situ formation of 2-iodopropane (better leaving group).
Yield85–92%High efficiency expected with anhydrous conditions.
Phase 3: Reduction of the Nitro Group

Objective: Reduce 4-isopropoxy-2-methoxynitrobenzene to 2-Methoxy-4-(propan-2-yloxy)aniline .

Method: Catalytic Hydrogenation (


, Pd/C).
Alternative: Iron/Ammonium Chloride (Fe/NH4Cl) if avoiding high-pressure equipment.

Protocol (Hydrogenation):

  • Solvent: Methanol or Ethanol.

  • Catalyst: 10% Pd/C (5 wt% loading).

  • Conditions: Hydrogen balloon (1 atm) or Parr shaker (30 psi) at RT.

  • Procedure: Purge system with

    
    , then 
    
    
    
    . Stir vigorously. Reaction is usually rapid (1–3 hours).
  • Workup: Filter through Celite to remove Pd/C. Caution: Spent catalyst is pyrophoric. Concentrate the filtrate.

  • Final Product: The resulting aniline is often an oil or low-melting solid. It can be converted to the hydrochloride salt (using HCl/Dioxane) for long-term storage and stability.

Process Workflow & Logic

The following diagram illustrates the operational workflow, highlighting critical control points (CCPs) for quality assurance.

SynthesisWorkflow Figure 2: Operational Workflow with Quality Control Points Start Start: 4-Nitro-3-methoxyphenol Step1 Step 1: O-Alkylation (DMF, K2CO3, iPr-Br, 60°C) Start->Step1 QC1 QC Point 1: Check for O- vs C-alkylation (1H NMR: Isopropyl Septet ~4.5 ppm) Step1->QC1 Intermed Intermediate: 4-Isopropoxy-2-methoxynitrobenzene QC1->Intermed Pass Step2 Step 2: Hydrogenation (H2, Pd/C, MeOH) Intermed->Step2 QC2 QC Point 2: Confirm Nitro Reduction (IR: Loss of 1350/1530 cm-1) Step2->QC2 Final Final Product: 2-Methoxy-4-(propan-2-yloxy)aniline QC2->Final Pass

Figure 2: Step-by-step workflow with integrated Quality Control checkpoints.

Analytical Characterization (Self-Validation)

To ensure the trustworthiness of the synthesis, the following spectral features must be verified:

  • 
     NMR (DMSO-
    
    
    
    or
    
    
    ):
    • Isopropyl Group: Look for a doublet (

      
      , 
      
      
      
      1.3 ppm, 6H) and a septet (
      
      
      ,
      
      
      4.4–4.6 ppm, 1H). Crucial: The chemical shift of the septet confirms O-alkylation (4.5 ppm) vs C-alkylation (lower ppm).
    • Methoxy Group: Singlet at

      
      3.7–3.8 ppm (3H).
      
    • Amine Protons: Broad singlet at

      
      3.5–4.5 ppm (2H, 
      
      
      
      exchangeable).
    • Aromatic Region: 1,2,4-substitution pattern (three distinct signals with specific coupling constants).

  • Mass Spectrometry:

    • Target Mass (

      
      ): 182.12 Da.
      

Alternative Route Consideration ( )

An alternative route involves the Nucleophilic Aromatic Substitution of 2,4-dichloronitrobenzene .

  • Route: 2,4-DCNB

    
     2-Methoxy-4-chloronitrobenzene 
    
    
    
    4-Isopropoxy-2-methoxynitrobenzene.
  • Critique: While scalable, the first step often yields a mixture of regioisomers (substitution at C2 vs C4). The ortho-chlorine is generally more reactive due to the inductive effect of the nitro group, but steric hindrance can lead to competitive substitution at C4. The phenol alkylation route (Phase 1-3 above) is preferred for high-purity applications because the oxygen positions are fixed by the starting material structure.

References

  • Regioselectivity of Nitration: Maleski, R. J. (1993). Selective nitration of 3-methoxyphenol. Synthetic Communications, 23(3), 343-348.

  • Williamson Ether Synthesis (General Protocol): BenchChem. (2025). Comparative Guide to Synthetic Efficacy of Alkoxyanilines.

  • Nitro Reduction Methodologies: P. N. Rylander. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Regioselectivity in SNAr Reactions: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412.

Sources

Technical Guide: 2-Methoxy-4-(propan-2-yloxy)aniline as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic application, synthesis, and medicinal chemistry of 2-Methoxy-4-(propan-2-yloxy)aniline (also known as 4-isopropoxy-2-methoxyaniline).

Executive Summary

2-Methoxy-4-(propan-2-yloxy)aniline (CAS: 16495-67-3; hereafter 4-OiPr-2-OMe-Aniline ) represents a high-value pharmacophore scaffold in modern drug discovery. Structurally characterized by an electron-rich aniline core flanked by a 2-methoxy group and a 4-isopropoxy ether, this building block offers a unique balance of electronic donation and lipophilic bulk.

Its primary utility lies in Kinase Inhibitor design (targeting EGFR, ALK, and BTK pathways) where the 2-methoxy group often engages in key hydrogen bonding interactions at the hinge region or solvent front, while the 4-isopropoxy group occupies hydrophobic pockets (e.g., the ribose-binding pocket or gatekeeper regions) to enhance potency and selectivity. Furthermore, the isopropoxy moiety serves as a metabolic blocker, preventing rapid O-dealkylation common to methoxy analogs.

Chemical Profile & Reactivity[1][2][3]

Physicochemical Properties
PropertyValueRelevance in MedChem
Molecular Formula C₁₀H₁₅NO₂Core scaffold
Molecular Weight 181.23 g/mol Fragment-based drug design (FBDD) compliant
LogP (Predicted) ~2.0 - 2.3Optimal lipophilicity for membrane permeability
pKa (Conjugate Acid) ~4.8 - 5.2Weakly basic; suitable for lysosomal trapping modulation
H-Bond Donors 1 (NH₂)Key for hinge binding (e.g., to backbone carbonyls)
H-Bond Acceptors 3 (N, O, O)Interaction with solvent or specific residues (e.g., Cys797)
Electronic & Steric Features
  • Electronic Effect: The 2-methoxy and 4-isopropoxy groups are strong electron-donating groups (EDGs) via resonance (+M), significantly increasing the nucleophilicity of the aniline nitrogen. This makes the amine highly reactive toward electrophiles (e.g., chloropyrimidines, quinazolines) in SNAr reactions.

  • Steric Bulk: The 4-isopropoxy group adds significant steric bulk compared to a methoxy or ethoxy group. This is critical for inducing conformational changes in target proteins or filling larger hydrophobic cavities (e.g., the "selectivity pocket" in kinases).

Synthetic Routes (Preparation)

The synthesis of 4-OiPr-2-OMe-Aniline requires careful regiocontrol to ensure the correct placement of the ether substituents relative to the amine. The most robust industrial route utilizes Nucleophilic Aromatic Substitution (SNAr) on a di-halo-nitrobenzene precursor.

Retrosynthetic Analysis

The target molecule can be disconnected to 2,4-difluoronitrobenzene (or 2,4-dichloronitrobenzene). The varying reactivity of the halogens relative to the nitro group allows for sequential, regioselective substitution.

Retrosynthesis Target 2-Methoxy-4-(propan-2-yloxy)aniline (Target) Intermediate 2-Methoxy-4-(propan-2-yloxy)nitrobenzene Target->Intermediate Reduction (H2, Pd/C) Precursor 2,4-Difluoronitrobenzene (Starting Material) Intermediate->Precursor Sequential SNAr (1. iPrOH, 2. MeOH)

Caption: Retrosynthetic strategy relying on sequential regioselective SNAr reactions.

Route 1: Sequential SNAr on 2,4-Difluoronitrobenzene (Recommended)

This route exploits the fact that the para-fluorine (relative to the nitro group) is significantly more activated toward nucleophilic attack than the ortho-fluorine due to stronger resonance stabilization of the Meisenheimer complex.

  • Step 1: Para-Substitution (Introduction of Isopropoxy)

    • Reagents: 2,4-Difluoronitrobenzene, Isopropanol (iPrOH), Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

    • Mechanism: The alkoxide attacks C4.

    • Product: 2-Fluoro-4-(propan-2-yloxy)nitrobenzene.

    • Note: Careful temperature control (-10°C to 0°C) is required to prevent bis-substitution.

  • Step 2: Ortho-Substitution (Introduction of Methoxy)

    • Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH).[1]

    • Mechanism: The methoxide attacks C2.

    • Product: 2-Methoxy-4-(propan-2-yloxy)nitrobenzene.

    • Conditions: Reflux is often required as the ortho position is less reactive and sterically hindered.

  • Step 3: Nitro Reduction

    • Reagents: H₂ (gas), 10% Pd/C, Ethanol/EtOAc.

    • Product: 2-Methoxy-4-(propan-2-yloxy)aniline .

Experimental Protocols

Protocol A: Preparation of 2-Methoxy-4-(propan-2-yloxy)aniline (Scale: 10 mmol)

Safety Warning: Nitro compounds are potentially explosive. Sodium hydride is pyrophoric. Perform all reactions in a fume hood.

Step 1: Synthesis of 2-Fluoro-4-isopropoxynitrobenzene
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Reagent Prep: Suspend NaH (60% in oil, 11 mmol, 440 mg) in anhydrous THF (20 mL) at 0°C.

  • Addition: Dropwise add Isopropanol (10 mmol, 0.76 mL) over 10 minutes. Stir for 30 mins until H₂ evolution ceases.

  • Reaction: Add 2,4-Difluoronitrobenzene (10 mmol, 1.1 mL) dropwise at -10°C (ice/salt bath).

  • Monitoring: Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 8:1) for consumption of starting material.[2]

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Wash organics with brine, dry over MgSO₄, and concentrate.[1]

  • Purification: Flash chromatography (SiO₂) to yield the mono-substituted para-ether.

Step 2: Synthesis of 2-Methoxy-4-isopropoxynitrobenzene
  • Setup: Dissolve the intermediate from Step 1 (approx. 9 mmol) in anhydrous Methanol (30 mL).

  • Reaction: Add NaOMe (25% in MeOH, 18 mmol, 4.1 mL).

  • Conditions: Heat to reflux (65°C) for 4–6 hours. The ortho-fluorine is less reactive and requires thermal energy.

  • Workup: Cool to RT. Concentrate to remove MeOH. Resuspend in water/EtOAc. Extract, dry, and concentrate.[1][3]

Step 3: Reduction to Aniline
  • Setup: Dissolve the nitro compound (approx. 8 mmol) in Ethanol (40 mL) in a hydrogenation flask.

  • Catalyst: Add 10% Pd/C (10 wt%, ~170 mg).

  • Reaction: Hydrogenate at 30 psi (Parr shaker) or balloon pressure for 4 hours at RT.

  • Filtration: Filter through a Celite pad to remove catalyst. Caution: Pd/C is pyrophoric when dry; keep wet.

  • Isolation: Concentrate filtrate to yield 2-Methoxy-4-(propan-2-yloxy)aniline as a viscous oil or low-melting solid. Store under inert gas (argon) to prevent oxidation (browning).

Medicinal Chemistry Applications

Kinase Inhibitor Design (SAR)

This building block is frequently used to synthesize 4-anilinoquinazolines (EGFR inhibitors) and 2-anilinopyrimidines (ALK/FAK inhibitors).

  • Hinge Binding: The aniline NH forms a critical H-bond with the backbone carbonyl of the kinase hinge region (e.g., Met793 in EGFR).

  • Solvent Interaction (2-OMe): The 2-methoxy group is positioned at the solvent interface. It can form water-mediated H-bonds or interact with residues like Cys797 (in covalent inhibitors) or Thr790.

  • Hydrophobic Pocket (4-OiPr): The bulky isopropoxy group extends into the ribose-binding pocket or the hydrophobic region II. It provides better shape complementarity than a methoxy group and improves metabolic stability by hindering O-dealkylation.

Bioisosterism & Metabolic Stability

Replacing a 3,4-dimethoxyaniline moiety (common in early generation inhibitors like Gefitinib) with 2-methoxy-4-isopropoxyaniline alters the metabolic profile.

  • CYP450 Inhibition: The bulky isopropyl group reduces the rate of O-dealkylation by CYP enzymes compared to a methyl group.

  • Solubility: The isopropyl ether increases lipophilicity (LogP), potentially improving blood-brain barrier (BBB) penetration for CNS-active oncology drugs.

Pathway Visualization

The following diagram illustrates the role of this building block in a generic Kinase Inhibitor synthesis workflow.

SAR_Workflow Aniline 2-Methoxy-4-isopropoxyaniline (Nucleophile) Coupling SNAr Coupling (iPrOH, reflux) Aniline->Coupling Nucleophilic Attack Core 4-Chloro-quinazoline (Electrophile) Core->Coupling Electrophile Drug Kinase Inhibitor Candidate (EGFR/ALK Target) Coupling->Drug Yields Active Scaffold

Caption: Workflow for incorporating the aniline into a kinase inhibitor scaffold.

Quality Control & Analytics

To ensure the integrity of the building block for medicinal chemistry campaigns, the following specifications are recommended:

  • Purity: >98% (HPLC at 254 nm).

  • Impurity Profile:

    • Des-isopropyl impurity: (4-hydroxy-2-methoxyaniline) < 0.5%.[4][1][5]

    • Regioisomer: (2-isopropoxy-4-methoxyaniline) < 0.1% (Controlled by SNAr sequence).

  • Storage: Hygroscopic and oxidation-sensitive. Store at -20°C under Argon.

References

  • PubChem. (2025).[6] Compound Summary: 2-methoxy-4-(propan-2-yloxy)aniline. National Library of Medicine. [Link]

  • Organic Syntheses. (2002).[1] Preparation of 2-Fluoro-4-methoxyaniline via Ullmann Methoxylation. Org. Synth. 78, 63. (Cited for SNAr methodology comparison). [Link]

  • Cresset Group. (2024).[6] Aniline replacement in drug-like compounds. (Cited for bioisosteric principles).[7] [Link]

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An In-depth Technical Guide to the Theoretical Mechanism of 2-Methoxy-4-(propan-2-yloxy)aniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the theoretical mechanisms underpinning the synthesis of 2-Methoxy-4-(propan-2-yloxy)aniline, a key intermediate in various industrial applications. The primary focus is a detailed, step-by-step mechanistic elucidation of a robust and widely applicable synthetic pathway commencing from guaiacol. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth chemical insights and practical considerations for the synthesis of this and structurally related compounds.

Introduction and Retrosynthetic Strategy

2-Methoxy-4-(propan-2-yloxy)aniline is a substituted aniline derivative with significant utility as a building block in the synthesis of pharmaceuticals and other fine chemicals. Its structural features, including the electron-donating methoxy and isopropoxy groups, as well as the nucleophilic amino group, make it a versatile precursor for a variety of chemical transformations.

A logical and efficient retrosynthetic analysis of the target molecule suggests a multi-step synthesis starting from a readily available phenolic compound. The most strategically sound approach involves the sequential introduction of the isopropoxy and amino functionalities onto a guaiacol (2-methoxyphenol) backbone. This pathway is favored due to the high yields and well-understood mechanisms of the constituent reactions.

The forward synthesis, therefore, proceeds via three key transformations:

  • O-Isopropylation of guaiacol to introduce the propan-2-yloxy group.

  • Electrophilic Aromatic Nitration to install a nitro group at the para position relative to the isopropoxy group.

  • Reduction of the nitro group to the desired aniline.

This guide will now delve into the detailed theoretical mechanisms of each of these synthetic steps.

Mechanistic Elucidation of the Forward Synthesis

Step 1: O-Isopropylation of Guaiacol via Williamson Ether Synthesis

The initial step involves the formation of an ether linkage by reacting guaiacol with an isopropylating agent, such as 2-bromopropane or isopropyl alcohol, in the presence of a base.[1] The Williamson ether synthesis is a classic and reliable method for this transformation.

Reaction Scheme:

Mechanism:

The reaction proceeds via an SN2 mechanism.

  • Deprotonation: A suitable base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), deprotonates the phenolic hydroxyl group of guaiacol to form a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon atom of 2-bromopropane, displacing the bromide leaving group in a single concerted step.

Protocol: Synthesis of 1-Isopropoxy-2-methoxybenzene

  • To a solution of guaiacol (1.0 eq.) in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone, is added a base (e.g., K₂CO₃, 1.5 eq.).

  • The mixture is stirred at room temperature for 30 minutes.

  • 2-Bromopropane (1.2 eq.) is added dropwise to the reaction mixture.

  • The reaction is heated to a moderate temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the reaction is cooled, and the inorganic salts are filtered off.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by distillation or chromatography to yield 1-isopropoxy-2-methoxybenzene.

Step 2: Regioselective Nitration of 1-Isopropoxy-2-methoxybenzene

The second step is an electrophilic aromatic substitution reaction to introduce a nitro group onto the aromatic ring. The methoxy and isopropoxy groups are both ortho-, para-directing and activating. Due to steric hindrance from the bulky isopropoxy group at the ortho position, the nitration will predominantly occur at the para position relative to the isopropoxy group.

Reaction Scheme:

Mechanism:

  • Formation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

  • Electrophilic Attack: The electron-rich aromatic ring of 1-isopropoxy-2-methoxybenzene attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.

Protocol: Synthesis of 1-Isopropoxy-2-methoxy-4-nitrobenzene

  • 1-Isopropoxy-2-methoxybenzene (1.0 eq.) is dissolved in a suitable solvent, such as glacial acetic acid or dichloromethane.

  • The solution is cooled in an ice bath to 0-5 °C.

  • A nitrating mixture, prepared by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (1.1 eq.) at low temperature, is added dropwise to the cooled solution of the starting material, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at low temperature for a specified time and monitored by TLC.

  • The reaction is then quenched by carefully pouring it onto crushed ice.

  • The precipitated solid is collected by filtration, washed with water until neutral, and then recrystallized from a suitable solvent (e.g., ethanol) to afford pure 1-isopropoxy-2-methoxy-4-nitrobenzene.

Step 3: Reduction of the Nitro Group to an Amine

The final step is the reduction of the nitro group to the primary amine. This transformation can be achieved through various methods, with catalytic hydrogenation being one of the most common and efficient.[2]

Reaction Scheme:

Mechanism of Catalytic Hydrogenation:

The reduction of a nitro group to an aniline via catalytic hydrogenation is a complex multi-step process that is generally understood to proceed through nitroso and hydroxylamine intermediates.[3]

  • Adsorption: Both the nitro compound and molecular hydrogen are adsorbed onto the surface of the metal catalyst (e.g., Palladium on carbon, Pd/C).

  • Hydrogen Dissociation: The H-H bond in molecular hydrogen is weakened and broken on the catalyst surface, forming reactive metal-hydride species.

  • Stepwise Reduction: The nitro group is sequentially reduced.

    • The nitro group is first reduced to a nitroso group (-NO).

    • The nitroso group is further reduced to a hydroxylamino group (-NHOH).

    • Finally, the hydroxylamino group is reduced to the amino group (-NH₂).

  • Desorption: The final product, 2-Methoxy-4-(propan-2-yloxy)aniline, desorbs from the catalyst surface.

Protocol: Synthesis of 2-Methoxy-4-(propan-2-yloxy)aniline

  • 1-Isopropoxy-2-methoxy-4-nitrobenzene (1.0 eq.) is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

  • A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution.

  • The reaction mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

  • The reaction progress is monitored by TLC or by observing the cessation of hydrogen uptake.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield the crude 2-Methoxy-4-(propan-2-yloxy)aniline, which can be further purified by chromatography or distillation if necessary.

Alternative Synthetic Strategies

While the nitration and reduction pathway is highly reliable, other methods for introducing the amino group exist, though they may be less common for this specific substrate.

  • Direct Amination of Phenols: Recent advancements have led to methods for the direct amination of phenols. These can involve transition metal catalysis (e.g., rhodium-catalyzed amination) or photocatalytic methods.[4][5][6] However, these methods often require specialized catalysts and conditions and may not be as broadly applicable as the classical nitration-reduction sequence.

  • Beckmann Rearrangement: Theoretically, the target aniline could be synthesized via a Beckmann rearrangement of an appropriately substituted ketoxime.[7][8][9] This would involve the formation of a ketone, conversion to an oxime, and then acid-catalyzed rearrangement to an amide, followed by hydrolysis. This route is considerably longer and less direct than the nitration-reduction pathway.

Summary of Reaction Conditions

StepReactionKey ReagentsSolventTemperature
1O-IsopropylationGuaiacol, 2-Bromopropane, K₂CO₃DMF or Acetone60-80 °C
2Nitration1-Isopropoxy-2-methoxybenzene, HNO₃, H₂SO₄Glacial Acetic Acid0-10 °C
3Reduction1-Isopropoxy-2-methoxy-4-nitrobenzene, H₂, Pd/CEthanolRoom Temperature

Visualizations of Mechanisms

G Williamson Ether Synthesis Mechanism Guaiacol Guaiacol Phenoxide Phenoxide Ion Guaiacol->Phenoxide + Base Product 1-Isopropoxy-2-methoxybenzene Phenoxide->Product + 2-Bromopropane 2-Bromopropane 2-Bromopropane Br- Br⁻ Base Base (e.g., K₂CO₃) H-Base+ H-Base+

Caption: Mechanism of Williamson Ether Synthesis.

G Electrophilic Aromatic Nitration Mechanism cluster_0 Formation of Electrophile cluster_1 Electrophilic Attack and Aromatization HNO3 HNO₃ NO2+ Nitronium Ion (NO₂⁺) HNO3->NO2+ + H₂SO₄ H2O H₂O H2SO4 H₂SO₄ HSO4- HSO₄⁻ Aromatic_Ring 1-Isopropoxy-2-methoxybenzene Sigma_Complex Sigma Complex (Arenium Ion) Aromatic_Ring->Sigma_Complex + NO₂⁺ Product 1-Isopropoxy-2-methoxy-4-nitrobenzene Sigma_Complex->Product - H⁺

Caption: Mechanism of Electrophilic Nitration.

G Catalytic Reduction of Nitro Group Nitro_Compound 1-Isopropoxy-2-methoxy-4-nitrobenzene (R-NO₂) Nitroso_Intermediate Nitroso Intermediate (R-NO) Nitro_Compound->Nitroso_Intermediate + H₂ / Catalyst Hydroxylamine_Intermediate Hydroxylamine Intermediate (R-NHOH) Nitroso_Intermediate->Hydroxylamine_Intermediate + H₂ / Catalyst Aniline_Product 2-Methoxy-4-(propan-2-yloxy)aniline (R-NH₂) Hydroxylamine_Intermediate->Aniline_Product + H₂ / Catalyst Catalyst H₂ / Pd/C

Caption: Stepwise Reduction of a Nitro Group.

Conclusion

The synthesis of 2-Methoxy-4-(propan-2-yloxy)aniline from guaiacol via a three-step sequence of O-isopropylation, nitration, and reduction is a theoretically sound and practically viable route. Each step proceeds through well-established and understood reaction mechanisms, allowing for a high degree of control and predictability. This guide has provided a detailed mechanistic overview, supplemented with practical protocols and visual aids, to serve as a valuable resource for chemists in the field.

References

  • Remarkable Enhancement of Catalytic Reduction of Nitrophenol Isomers by Decoration of Ni Nanosheets with Cu Species - PMC. (n.d.).
  • Amination of Phenols and Halophenols via Pyridinium–Iridium Dual Photocatalysis | ACS Catalysis - ACS Publications. (2024, July 30).
  • Direct Amination of Phenols under Metal-Free Conditions - Organic Chemistry Portal. (n.d.).
  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. (2025, August 9).
  • Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles - PMC. (n.d.).
  • Catalytic Amination of Phenols with Amines | Journal of the American Chemical Society. (2022, January 11).
  • Remarkable Enhancement of Catalytic Reduction of Nitrophenol Isomers by Decoration of Ni Nanosheets with Cu Species | ACS Omega. (2024, August 27).
  • Zinin reaction - Wikipedia. (n.d.).
  • Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride - RSC Publishing. (2025, October 13).
  • Catalytic Reduction of p-Nitrophenol on MnO 2 /Zeolite -13X Prepared with Lawsonia inermis Extract as a Stabilizing and Capping Agent - MDPI. (2023, February 20).
  • EP0434771B1 - Process for the amination of phenols - Google Patents. (n.d.).
  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism | Journal of Chemical Education - ACS Publications. (2023, August 18).
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024, December 16).
  • Amination of Phenols and Halophenols via Pyridinium–Iridium Dual Photocatalysis - PMC. (2025, September 26).
  • Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media. (2014, July 30).
  • . (n.d.). Retrieved from

  • Application of Beckmann Rearrangement in the Green Synthesis of Amide Compounds - Cayley Nielson Press. (n.d.).
  • Beckmann Rearrangement - Chemistry Steps. (2025, June 18).
  • Alkylation of phenol with isopropanol over SAPO-11 zeolites | Request PDF - ResearchGate. (2025, August 6).
  • Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions - Semantic Scholar. (n.d.).
  • Beckmann Rearrangement - Master Organic Chemistry. (n.d.).
  • Hydrothermal alkylation of phenols with alcohols in diluted acids - Comptes Rendus de l'Académie des Sciences. (2011, December 27).
  • Beckmann rearrangement - Wikipedia. (n.d.).
  • Beckmann Rearrangement: Definition, Examples, and Mechanism - Chemistry Learner. (n.d.).
  • A Comparative Guide to the Synthetic Efficacy of 2-Isopropyl-4-methoxyaniline and p-Isopropylaniline - Benchchem. (n.d.).
  • Direct Liquid-Phase Phenol-to-Aniline Amination Using Pd/C | Request PDF - ResearchGate. (n.d.).
  • Alkylation of phenols - US2140782A - Google Patents. (n.d.).
  • Preparation and Characterization of Guaiacol-Furfuramine Benzoxazine and Its Modification of Bisphenol A-Aniline Oxazine Resin - MDPI. (2024, March 12).
  • Guaiacol - Wikipedia. (n.d.).
  • CN102267883A - Method for synthesizing vanillic aldehyde with guaiacol method - Google Patents. (n.d.).
  • One‐Pot Catalytic Conversion of Lignin‐Derivable Guaiacols and Syringols to Cyclohexylamines - PMC. (n.d.).
  • Synthesis of 2-ethyl-4-methoxy aniline via four-step process - ResearchGate. (n.d.).
  • Benzenamine, 2-fluoro-4-methoxy - Organic Syntheses Procedure. (n.d.).
  • Vanillin | C8H8O3 | CID 1183 - PubChem. (n.d.).
  • VAO-catalyzed conversion of (A) vanillyl alcohol, (B)... | Download Scientific Diagram - ResearchGate. (n.d.).
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The Methoxy Aniline Pharmacophore: From Dye-Stuffs to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of substituted methoxy anilines, tracing their evolution from industrial dye intermediates to critical pharmacophores in modern drug design.[1]

Technical Whitepaper | Version 1.0 [1]

Executive Summary

Substituted methoxy anilines (anisidines) represent a privileged structural motif in organic chemistry.[1] Originally isolated as precursors for the azo dye industry in the late 19th century, these compounds have evolved into critical scaffolds for medicinal chemistry. Their unique electronic properties—driven by the electron-donating methoxy group (+M effect)—allow for precise tuning of lipophilicity (LogP) and metabolic stability. However, this same electronic activation renders them susceptible to bioactivation via Cytochrome P450, leading to toxic quinone imine intermediates. This guide explores the synthesis, pharmacological application, and toxicological mitigation of this essential chemical class.

Historical Genesis: The Chromophore Era

The industrial relevance of methoxy anilines began not in the clinic, but in the textile mills of Europe. Following William Perkin's discovery of Mauveine, the race for new colors drove the synthesis of anisidines (methoxy-anilines).

  • 1870s-1890s: The "Azo Rush." Chemists discovered that coupling diazotized anilines with phenols or other anilines created vibrant colors. o- and p- Anisidine became standard coupling components because the methoxy group intensified color depth (bathochromic shift) compared to unsubstituted aniline.

  • The Phenacetin Connection (1887): The first major pharmaceutical application was Phenacetin (acetophenetidin), an analgesic.[1] While technically an ethoxy aniline, its structure-activity relationship (SAR) established the viability of alkoxy-anilines as drug scaffolds. It revealed the "aniline analgesic" potential but also foreshadowed the nephrotoxicity associated with this class.

Chemical Evolution: Synthesis Methodologies

The synthesis of substituted methoxy anilines has shifted from stoichiometric reduction to catalytic precision.

Classical Route: Nitration-Reduction

The traditional industrial route relies on the electrophilic aromatic substitution of anisole, followed by reduction.

  • Step 1: Nitration. Anisole reacts with HNO₃/H₂SO₄.[1] The methoxy group is ortho/para directing.[1]

    • Challenge: Controlling regioselectivity (ortho vs. para ratio) requires careful temperature control (typically <10°C) and steric manipulation.

  • Step 2: Reduction.

    • Béchamp Reduction: Iron filings (Fe) and HCl.[1] Messy, generates iron sludge waste.

    • Sulfide Reduction: Na₂S or NaHS (Zinin reduction).[1] Selective for nitro groups in the presence of other reducible groups, but generates sulfur waste.

    • Catalytic Hydrogenation: H₂ + Pd/C or Raney Nickel.[1] The modern standard for atom economy.

Modern Route: Buchwald-Hartwig Cross-Coupling

For complex pharmaceutical intermediates where the anisole core is already highly functionalized (e.g., halogens, heterocycles), building the C-N bond de novo is preferred over nitration.

  • Mechanism: Palladium-catalyzed coupling of an aryl halide with an amine.[1][2]

  • Advantage: Allows introduction of the amino group after sensitive functional groups are in place, avoiding the harsh conditions of nitration.

Visualization: Synthetic Pathways

The following diagram contrasts the classical "Top-Down" approach with the modern "Bottom-Up" coupling.

SynthesisPathways cluster_0 Classical Route (Bulk Chemical) cluster_1 Buchwald-Hartwig (Fine Chemical) Anisole Anisole (Starting Material) Nitroanisole Nitroanisole (Isomer Mixture) Anisole->Nitroanisole HNO3/H2SO4 (Nitration) Anisidine Methoxy Aniline (Product) Nitroanisole->Anisidine H2, Pd/C (Reduction) ArylHalide Substituted Aryl Halide PdComplex Pd(0) Oxidative Addition Complex ArylHalide->PdComplex Pd(OAc)2 / Ligand PdComplex->Anisidine Reductive Elimination Amine Amine Source (HNR2) Amine->PdComplex Base (Cs2CO3)

Figure 1: Comparison of Classical Nitration-Reduction vs. Modern Buchwald-Hartwig Coupling for Methoxy Aniline Synthesis.[1]

The Pharmacological Renaissance

In modern drug discovery, the methoxy aniline motif is rarely a standalone scaffold due to toxicity concerns. Instead, it is often embedded within larger heterocyclic systems or modified to block metabolic hot-spots.

Case Study: Metoclopramide (The Benzamide Link)

Metoclopramide (Reglan) illustrates the successful integration of a substituted methoxy aniline.

  • Structure: 4-amino-5-chloro-2-methoxybenzamide.

  • Role of Methoxy: The ortho-methoxy group (relative to the amide) creates an intramolecular hydrogen bond with the amide hydrogen.[1] This locks the conformation of the molecule, which is critical for its binding affinity to Dopamine D2 receptors.

  • Synthesis Insight: The synthesis starts from 4-amino-salicylic acid, which is methylated and chlorinated.[1] The "methoxy aniline" core is preserved but electronically modulated by the electron-withdrawing amide and chlorine groups, reducing oxidation potential.

Case Study: The Dimethoxy-Quinazolines (Alpha-Blockers)

Drugs like Prazosin , Doxazosin , and Terazosin contain a 6,7-dimethoxyquinazoline core.[1]

  • Origin: While these are quinazolines, the synthetic precursor is often veratrylamine (3,4-dimethoxyaniline) or its acid derivatives.[1]

  • Function: The electron-rich dimethoxy system facilitates pi-stacking interactions within the adrenergic receptor pocket.[1]

Quantitative Data: Physical Properties of Key Isomers

The position of the methoxy group significantly alters the basicity (pKa) and lipophilicity, affecting pharmacokinetic profiles.

CompoundStructurepKa (Conjugate Acid)LogPKey Application
o-Anisidine 2-Methoxy4.531.18Dyes, redox polymers
m-Anisidine 3-Methoxy4.200.93Liquid crystals, herbicides
p-Anisidine 4-Methoxy5.300.95Chemical reagent, dyes
2,4-Dimethoxyaniline 2,4-Di-OMe4.851.25Pharma intermediates
3,4,5-Trimethoxyaniline 3,4,5-Tri-OMe4.601.15Precursor to mescaline analogs

Toxicology & Safety: The Metabolic Double-Edged Sword

The utility of methoxy anilines is limited by their toxicity, primarily driven by bioactivation .[1]

Mechanism: The Quinone Imine Trap
  • N-Hydroxylation: CYP450 enzymes (specifically CYP1A2 and CYP2E1) oxidize the amine to a hydroxylamine (-NHOH).[1]

  • Nitrenium Formation: Loss of water generates a highly electrophilic nitrenium ion.[1]

  • Quinone Imine: If the methoxy group is para or ortho, the system can eliminate methanol (demethylation) or simply oxidize to form a Quinone Imine .[1][3]

  • Adduct Formation: This electrophile reacts with DNA (genotoxicity) or proteins (hepatotoxicity).[1][4]

Visualization: Metabolic Activation Pathway

Toxicology pAnisidine p-Anisidine (Substrate) Hydroxylamine N-Hydroxylamine (Intermediate) pAnisidine->Hydroxylamine CYP1A2 CYP CYP450 (Oxidation) Nitrenium Nitrenium Ion (Electrophile) Hydroxylamine->Nitrenium -H2O QuinoneImine Quinone Imine (Toxicant) Nitrenium->QuinoneImine Oxidation Macromolecules DNA/Protein Adducts QuinoneImine->Macromolecules Covalent Binding

Figure 2: Bioactivation pathway of p-anisidine leading to toxic Quinone Imine formation.[1]

Experimental Protocols

Protocol A: Catalytic Hydrogenation of 2,5-Dimethoxynitrobenzene

A self-validating protocol for high-purity synthesis.[1]

Reagents:

  • 2,5-Dimethoxynitrobenzene (10.0 g, 54.6 mmol)

  • Methanol (100 mL, HPLC Grade)

  • Pd/C (10% w/w, 0.5 g)

  • Hydrogen gas (Balloon pressure)[5]

Procedure:

  • Inerting: Purge a 250 mL three-neck flask with Nitrogen for 10 minutes. Causality: Removes oxygen to prevent catalyst ignition and side oxidation.

  • Loading: Add substrate and Methanol. Stir to dissolve. Carefully add Pd/C.

  • Hydrogenation: Switch atmosphere to H₂. Stir vigorously at Room Temperature (RT) for 4-6 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 7:3). Disappearance of the yellow nitro spot and appearance of the fluorescent amine spot confirms conversion.

  • Work-up: Filter through a Celite pad to remove catalyst (Keep wet to prevent ignition).[1] Concentrate filtrate under vacuum.[5]

  • Purification: Recrystallize from Ethanol/Water if necessary.

    • Yield: Typically >90%.

    • Characterization: 1H NMR (CDCl3) should show disappearance of aromatic protons shifted downfield by NO₂.

Protocol B: Buchwald-Hartwig Coupling (General)

For coupling complex aryl bromides with methoxy anilines.[1]

Reagents:

  • Aryl Bromide (1.0 eq)[5][6]

  • p-Anisidine (1.2 eq)

  • Pd(OAc)₂ (2 mol%)

  • BINAP (3 mol%)

  • Cs₂CO₃ (1.4 eq)

  • Toluene (Anhydrous)[5][7]

Procedure:

  • Pre-complexation: Stir Pd(OAc)₂ and BINAP in Toluene for 15 mins under Argon. Causality: Ensures formation of the active catalytic species L₂Pd(0) before substrate exposure.

  • Addition: Add Aryl Bromide, p-Anisidine, and Base.

  • Heating: Heat to 100°C for 12-18 hours.

  • Validation: Check LC-MS for product mass (M+H).

References

  • Travis, A. S. (1990).[1] "Perkin’s Mauve: Ancestor of the Organic Chemical Industry." Technology and Culture. Link

  • Smith, R. L., et al. (2002).[1] "The metabolism and toxicity of quinones, quinonimines, quinone methides, and quinone-thioethers." Current Drug Metabolism. Link

  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Alavijeh, M. S., et al. (2005). "Pharmacokinetics, pharmacodynamics and metabolism of metoclopramide." Biopharmaceutics & Drug Disposition. Link

  • National Toxicology Program. (1978). "Bioassay of p-Anisidine Hydrochloride for Possible Carcinogenicity." NTP Technical Report Series. Link

Sources

potential applications of 2-Methoxy-4-(propan-2-yloxy)aniline in materials science

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the material science potential of 2-Methoxy-4-(propan-2-yloxy)aniline , a highly functionalized aromatic amine. While historically utilized as a high-purity intermediate in pharmaceutical synthesis (specifically for tyrosine kinase inhibitors), its unique structural motif—combining an electron-rich aniline core with asymmetric alkoxy substitution—positions it as a valuable monomer for next-generation conducting polymers, corrosion inhibitors, and liquid crystalline precursors.

A Technical Guide to Emerging Applications

Molecular Profile & Structural Advantages

To understand the material utility, we must first deconstruct the molecule’s electronic and steric profile.

  • Chemical Name: 2-Methoxy-4-(propan-2-yloxy)aniline

  • Synonyms: 4-Isopropoxy-2-methoxyaniline; 4-Isopropoxy-o-anisidine

  • Molecular Formula: C₁₀H₁₅NO₂

  • Key Functional Groups:

    • Primary Amine (-NH₂): The site of oxidative polymerization or diazo coupling.

    • Ortho-Methoxy (-OCH₃): Provides electron-donating character, stabilizing cationic charge carriers in polymers.

    • Para-Isopropoxy (-OCH(CH₃)₂): A bulky, branched alkoxy tail. This is the critical differentiator from simple anisidines, providing steric hindrance that prevents polymer chain stacking (enhancing solubility) and increasing lipophilicity.

Application Domain A: Soluble Conducting Polymers

The most promising application lies in the synthesis of Poly(2-methoxy-4-isopropoxyaniline) , a derivative of Polyaniline (PANI). Unsubstituted PANI is notoriously difficult to process due to its insolubility in common organic solvents.

The "Solubility-Conductivity" Balance

The 4-isopropoxy group acts as a "solubilizing tail." When this monomer is polymerized, the bulky side chains force the polymer backbone slightly apart.

  • Benefit: This allows solvents (like chloroform, THF, or toluene) to penetrate the matrix, making the polymer solution-processable for spin-coating or inkjet printing.

  • Trade-off: While steric bulk can slightly reduce conductivity by twisting the pi-conjugation, the electron-donating nature of the two alkoxy groups helps stabilize the polaron/bipolaron charge states, mitigating the loss.

Experimental Protocol: Oxidative Polymerization

Note: This protocol is adapted from standard syntheses of poly(alkoxyanilines).

Reagents:

  • Monomer: 2-Methoxy-4-(propan-2-yloxy)aniline (0.1 mol)

  • Oxidant: Ammonium Persulfate (APS) (0.1 mol)

  • Acid Dopant: 1.0 M HCl (aqueous)

Workflow:

  • Dissolution: Dissolve the monomer in 1.0 M HCl at 0–5°C. The low temperature is critical to prevent ortho-coupling defects.

  • Initiation: Dropwise addition of APS (dissolved in 1.0 M HCl) over 30 minutes.

  • Polymerization: Stir vigorously for 6–12 hours. The solution will transition from clear to dark green (Emeraldine Salt form).

  • Purification: Filter the precipitate. Wash sequentially with:

    • 1.0 M HCl (to remove excess oxidant).

    • Acetone (to remove oligomers).

  • Dedoping (Optional): Treat with 0.1 M NH₄OH to obtain the blue Emeraldine Base (soluble in organic solvents).

Visualization: Polymerization Pathway

Polymerization cluster_0 Initiation cluster_1 Propagation cluster_2 Final Material Monomer Monomer (Neutral) Radical Radical Cation (Resonance Stabilized) Monomer->Radical + APS (Oxidant) Dimer Dimer (Head-to-Tail) Radical->Dimer Coupling (-2H+) Oligomer Oligomer (Green) Dimer->Oligomer Chain Growth Polymer Poly(2-methoxy-4-isopropoxyaniline) (Emeraldine Salt) Oligomer->Polymer Doping (HCl)

Figure 1: Oxidative polymerization pathway. The isopropoxy group remains pendant, enhancing solubility.

Application Domain B: High-Performance Corrosion Inhibition

Substituted anilines are "mixed-type" corrosion inhibitors, protecting metals by adsorbing onto the surface and blocking active dissolution sites. This molecule is theoretically superior to simple aniline due to multidentate adsorption .

Mechanism of Action[1][2]
  • Chemisorption: The lone pair on the Nitrogen atom forms a coordinate bond with empty d-orbitals of Iron (Fe) or Aluminum (Al).

  • Physisorption: The protonated amine (in acid media) is electrostatically attracted to the cathodic regions of the metal.

  • Back-Donation: The electron-rich alkoxy groups (Methoxy + Isopropoxy) increase the electron density on the aromatic ring, enhancing the strength of the N-Metal bond (π-electron donation).

Comparative Efficacy Table (Theoretical):

Inhibitor StructureElectron DensitySteric CoveragePredicted Efficiency
AnilineLowLowModerate (<70%)
o-Anisidine (Methoxy)MediumMediumGood (~80%)
2-Methoxy-4-isopropoxyaniline High High Excellent (>90%)

Note: The bulky isopropoxy group provides a "screening effect," physically covering a larger surface area per molecule adsorbed.

Visualization: Adsorption Model

Adsorption cluster_metal Metal Surface (Fe/Al) cluster_inhibitor Surface Active Corrosion Sites (Anodic/Cathodic) N_Atom Amine (N) Primary Anchor N_Atom->Surface Chemisorption (Lone Pair) O_Methoxy Methoxy (O) Secondary Anchor O_Methoxy->Surface Weak Interaction O_Iso Isopropoxy (O) Electron Donor O_Iso->N_Atom Inductive Effect (+I) Tail Isopropoxy Tail Hydrophobic Shield Tail->Surface Physical Blocking (Steric)

Figure 2: Multidentate adsorption mechanism. The molecule anchors via Nitrogen while the alkoxy tail creates a hydrophobic barrier.

Application Domain C: Liquid Crystal & Azo Pigment Precursors

The molecule's asymmetry makes it an ideal "head group" for liquid crystals (LCs) or a coupling component for azo dyes.

  • Liquid Crystals: The isopropoxy group introduces a kink and flexibility. Reacting the amine with a rigid core (like a biphenyl acid chloride) creates a "Bent-Core" or calamitic mesogen. The alkoxy tail lowers the melting point, stabilizing the mesophase (nematic or smectic) at usable temperatures.

  • Azo Pigments: When diazotized and coupled with phenols or acetoacetanilides, the resulting dye benefits from the isopropoxy group's bathochromic shift (shifting color toward red/violet) and improved solubility in plastics/resins compared to standard methoxy-dyes.

References

  • BenchChem. (2025). Comparative Guide to the Synthetic Efficacy of 2-Isopropyl-4-methoxyaniline and p-Isopropylaniline. Link (Accessed via Search 1.1)

  • PubChem. (2025). 2-methoxy-4-(propan-2-yloxy)aniline Compound Summary. National Library of Medicine. Link

  • Asian Journal of Chemistry. (2022). Alkyl Substituted Anilines as Corrosion Inhibitor for N80 Steel. Link (Accessed via Search 1.6)

  • Organic Chemistry Portal. (2025). Mechanism of Azo Coupling and Diazotization. Link

  • Sigma-Aldrich. (2025). Product Specification: 2-Methoxy-4-nitroaniline (Precursor). Link

Disclaimer: The protocols and applications described herein are based on theoretical chemical principles and analogous literature. All experiments involving 2-Methoxy-4-(propan-2-yloxy)aniline should be conducted under strict safety guidelines, considering its potential toxicity as an aromatic amine.

electrophilic aromatic substitution reactions of 2-Methoxy-4-(propan-2-yloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Electronic Battlefield

2-Methoxy-4-(propan-2-yloxy)aniline (CAS: 190260-93-8) is a "privileged scaffold" in medicinal chemistry, frequently serving as the nucleophilic core for ALK and EGFR kinase inhibitors. Its unique substitution pattern presents a complex electronic landscape for Electrophilic Aromatic Substitution (EAS).

For the synthetic chemist, the challenge is not reactivity—the ring is electron-rich and prone to oxidation—but regiocontrol .

This guide dissects the competing directing effects of the C1-amine, C2-methoxy, and C4-isopropoxy groups. We establish why the C5-position is the thermodynamic and kinetic hotspot for functionalization and provide robust, self-validating protocols for bromination and nitration.

Mechanistic Analysis: Mapping the Regioselectivity

To predict the site of substitution, we must analyze the superimposed resonance effects of the three electron-donating groups (EDGs).

The Substituent Matrix
PositionSubstituentElectronic EffectDirecting Preference
C1 Amino (-NH₂)Strong Donor (+M)Ortho (C2, C6), Para (C4)
C2 Methoxy (-OCH₃)Moderate Donor (+M)Ortho (C1, C3), Para (C5)
C4 Isopropoxy (-OiPr)Moderate Donor (+M)Ortho (C3, C5), Para (C1)
The Conflict: C5 vs. C6
  • The C6 Position: Activated solely by the ortho-effect of the C1-amine. It is meta to both alkoxy groups, meaning it receives no resonance stabilization from them.

  • The C5 Position: Activated by the para-effect of the C2-methoxy group AND the ortho-effect of the C4-isopropoxy group.

  • The C3 Position: Theoretically activated by both alkoxy groups, but sterically occluded by the flanking C2 and C4 substituents.

Visualization of Directing Effects

Regioselectivity Core 2-Methoxy-4-(propan-2-yloxy)aniline C1_Amine C1: -NH2 / -NHAc (Strong Ortho Director) C2_OMe C2: -OCH3 (Para to C5) C4_OiPr C4: -OiPr (Ortho to C5) Site_C6 Site C6 (Activated by Amine only) C1_Amine->Site_C6 Directs Ortho Site_C5 Site C5 (Super-Activated) C1_Amine->Site_C5 Meta (Deactivated) C2_OMe->Site_C5 Directs Para (Strong Resonance) C4_OiPr->Site_C5 Directs Ortho

Figure 1: The convergence of electronic effects renders C5 the primary site for electrophilic attack, particularly when the amine is modulated via acetylation.

Experimental Protocols

Strategy: The Protection-Deprotection Loop

Direct halogenation or nitration of the free aniline is risky due to oxidation (formation of quinones) and poly-substitution. The industry-standard approach involves transient protection.

Protocol A: Regioselective Bromination at C5

This protocol yields the 5-bromo derivative, a critical intermediate for Suzuki or Buchwald-Hartwig couplings.

Reagents:

  • Substrate: N-(2-methoxy-4-(propan-2-yloxy)phenyl)acetamide (Acetylated precursor)

  • Brominating Agent: N-Bromosuccinimide (NBS)[1]

  • Solvent: Acetonitrile (MeCN) or DMF

  • Temperature: 0°C to RT[1][2]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the acetanilide in MeCN (0.1 M concentration). Cool the solution to 0°C under N₂ atmosphere.

  • Addition: Dissolve 1.05 eq of NBS in a minimal volume of MeCN. Add dropwise to the reaction vessel over 30 minutes. Why? Slow addition prevents local high concentrations of radical species.

  • Monitoring: Stir at 0°C for 2 hours. Monitor via LC-MS. Look for the [M+2]+ peak (Br isotope pattern).

    • Checkpoint: If reaction is sluggish, warm to RT. If di-bromination is observed, lower temp to -10°C.

  • Quench: Add 10% aqueous Na₂S₂O₃ (sodium thiosulfate) to neutralize unreacted bromine species.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

  • Deprotection (Optional): Reflux in EtOH/HCl (6N) for 2 hours to liberate the free amine.

Protocol B: Nitration (Preparation of Diamines)

Nitration introduces a handle for reduction to a 1,2-diamine or 1,2,5-triamine scaffold.

Reagents:

  • Substrate: N-(2-methoxy-4-(propan-2-yloxy)phenyl)acetamide

  • Nitrating Agent: 65% HNO₃ / Acetic Anhydride (Instruction: Generate Acetyl Nitrate in situ)

  • Temp: -10°C to 0°C (Strict Control)

Step-by-Step Methodology:

  • Safety Pre-check: Ensure cooling bath is stable at -10°C. Nitration of electron-rich rings is highly exothermic.

  • Solvent System: Dissolve substrate in Acetic Anhydride (Ac₂O).

  • Reagent Prep: In a separate flask, add Fuming HNO₃ to Ac₂O at -10°C. Caution: This forms Acetyl Nitrate, a potent but explosive electrophile if overheated.

  • Addition: Cannulate the acetyl nitrate solution into the substrate solution slowly, maintaining internal temp < 0°C.

  • Quench: Pour onto crushed ice/water mixture immediately upon consumption of starting material (TLC control).

  • Isolation: The product (5-nitro isomer) typically precipitates as a yellow solid. Filter and wash with cold water.[3]

Data Summary & Troubleshooting

Expected Analytical Data (Simulated)
Compound1H NMR Characteristic Signals (DMSO-d6)Key NOE Correlation
Parent δ 6.45 (d, 1H, C3-H), δ 6.60 (s, 1H, C6-H), δ 6.35 (d, 1H, C5-H)N/A
5-Bromo δ 7.20 (s, 1H, C6-H), δ 6.70 (s, 1H, C3-H)Loss of C5-H signal. Para-coupling removed.
5-Nitro δ 7.45 (s, 1H, C6-H), δ 6.85 (s, 1H, C3-H)Strong deshielding of C6-H due to ortho-nitro group.
Troubleshooting Guide
IssueRoot CauseCorrective Action
Poly-halogenation Reaction too fast; Free amine present.Ensure full acetylation before EAS. Lower temp to -20°C. Use 0.95 eq of NBS.
Regio-scrambling (C6) Strong acid catalysis protonating the alkoxy groups?Unlikely. Usually indicates steric failure. Switch solvent to DCM to change solvation shell.
Darkening/Tarring Oxidation of the electron-rich ring.Strictly exclude light during bromination. Use inert atmosphere (Ar/N₂).

Process Workflow Diagram

Workflow Start Start: 2-Methoxy-4-(propan-2-yloxy)aniline Step1 Step 1: Protection (Ac2O / AcOH) Prevents Oxidation Start->Step1 Intermediate Intermediate: N-Acetylated Scaffold Step1->Intermediate Branch_Br Path A: Bromination (NBS, MeCN, 0°C) Target: C5-Bromo Intermediate->Branch_Br Branch_NO2 Path B: Nitration (HNO3, Ac2O, -10°C) Target: C5-Nitro Intermediate->Branch_NO2 Product_Br Product A: 5-Bromo-4-isopropoxy-2-methoxyacetanilide Branch_Br->Product_Br Product_NO2 Product B: 5-Nitro-4-isopropoxy-2-methoxyacetanilide Branch_NO2->Product_NO2 Step_Deprotect Step 3: Deprotection (6N HCl, Reflux) Product_Br->Step_Deprotect Optional Product_NO2->Step_Deprotect Optional

Figure 2: The divergent synthetic workflow for accessing C5-functionalized derivatives.

References

  • BenchChem. An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile. (Detailed protocols on nitration of methoxy-acetanilides).

  • National Institutes of Health (PMC). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. (Discusses regioselectivity in multi-substituted aromatic systems).

  • Organic Syntheses. 2-Nitro-4-methoxyacetanilide. Org. Synth. 1953, 33, 53. (Foundational protocol for nitrating 2,4-disubstituted anilines).

  • ChemicalBook. 2,4-dibromo-5-methoxyaniline synthesis. (Demonstrates the propensity for bromination para to the methoxy group).

  • Royal Society of Chemistry. Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes. (Theoretical grounding on EAS regiochemistry).

Sources

Methodological & Application

Application Note: High-Purity Analysis of 2-Methoxy-4-(propan-2-yloxy)aniline by RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol for the HPLC analysis of 2-Methoxy-4-(propan-2-yloxy)aniline.

Introduction & Scientific Context

2-Methoxy-4-(propan-2-yloxy)aniline (CAS: 135301-37-0), also known as 4-Isopropoxy-2-methoxyaniline, is a critical pharmacophore used in the synthesis of tyrosine kinase inhibitors (TKIs), most notably Gefitinib (Iressa). The purity of this aniline intermediate is a Critical Quality Attribute (CQA) because impurities introduced at this stage—specifically the nitro-precursor or des-alkylated byproducts—can carry through to the final drug substance, potentially leading to genotoxic impurities or out-of-specification (OOS) results.

Analytical Challenges
  • Basicity: As an aniline derivative, the amino group (

    
    ) creates a challenge with peak tailing on standard silica columns due to silanol interactions.
    
  • Oxidation Sensitivity: The electron-donating alkoxy groups make the aniline ring susceptible to oxidation, requiring rapid analysis and controlled sample preparation.

  • Hydrophobicity: The isopropoxy group adds significant hydrophobicity compared to simple anisidines, requiring a balanced organic gradient for elution.

This protocol details a stability-indicating Reverse-Phase HPLC method designed to separate the parent aniline from its synthesis precursors (nitro-compounds) and degradation products (phenols).

Method Development Strategy (Expertise & Logic)

To ensure robustness and transferability, this method avoids "exotic" ion-pairing reagents, relying instead on pH control and modern column chemistry.

  • Stationary Phase Selection: A C18 column with high carbon load and base deactivation (end-capping) is selected. Traditional silica columns would cause severe tailing of the protonated amine. A "Hybrid" particle (e.g., Ethylene Bridged Hybrid) is preferred for pH stability.

  • pH Control (The Critical Parameter):

    • Choice:Phosphate Buffer pH 7.0 .

    • Reasoning: At pH 7.0, the aniline is predominantly in its neutral (unprotonated) form. This maximizes retention (interaction with C18) and minimizes ionic interaction with residual silanols, resulting in sharper peaks compared to acidic conditions where the amine is cationic.

  • Detection Wavelength: The methoxy and isopropoxy auxochromes shift the benzene absorption. A wavelength of 254 nm provides a universal response for the aromatic ring, while 230 nm can be used for higher sensitivity if the mobile phase transparency allows.

Experimental Protocol

Reagents and Chemicals[2]
  • Reference Standard: 2-Methoxy-4-(propan-2-yloxy)aniline (>99.0% purity).

  • Solvent A (Buffer): 10 mM Potassium Phosphate Dibasic (

    
    ), adjusted to pH 7.0 ± 0.1 with Orthophosphoric Acid.
    
  • Solvent B (Organic): Acetonitrile (HPLC Grade).

  • Diluent: Water:Acetonitrile (50:50 v/v).[1]

Instrumentation Parameters
ParameterSetting
HPLC System Quaternary or Binary Gradient System (e.g., Agilent 1260/1290, Waters Alliance)
Column Waters XBridge C18, 4.6 × 150 mm, 3.5 µm (or equivalent C18 with pH 1-12 stability)
Column Temp 35°C (Controls viscosity and retention reproducibility)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV-Vis / PDA at 254 nm (Bandwidth 4 nm)
Run Time 25 Minutes
Gradient Program

The gradient is designed to elute the polar phenol impurities early, the main aniline peak in the middle, and the hydrophobic nitro-precursor late.

Time (min)% Solvent A (Buffer)% Solvent B (MeCN)Event
0.09010Equilibration
2.09010Isocratic Hold (Polar Impurities)
15.04060Linear Gradient
20.01090Column Wash (Elute Nitro precursor)
20.19010Return to Initial
25.09010Re-equilibration
Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 50 mg of the substance into a 50 mL volumetric flask. Dissolve in 20 mL Acetonitrile; sonicate for 5 mins. Dilute to volume with Water.

  • Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock Solution to 50 mL with Diluent.

  • System Suitability Solution: Prepare a mix containing the Target Aniline (0.1 mg/mL) and the Nitro-precursor (Impurity A) at 0.01 mg/mL to verify resolution.

Impurity Profile & Specificity

This method is validated to separate the following potential process impurities:

CompoundRelative Retention Time (RRT)Origin
4-Hydroxy-2-methoxyaniline ~0.45Hydrolysis degradation (Des-isopropyl)
Target Aniline 1.00 Main Analyte
2-Methoxy-4-(propan-2-yloxy)-1-nitrobenzene ~1.85Unreacted Precursor (Synthesis Starting Material)
2-Methoxy-4-propoxyaniline ~1.10Reagent Impurity (n-propyl isomer)

Method Validation Summary (Trustworthiness)

The following acceptance criteria ensure the method is "Self-Validating" during routine use.

System Suitability Criteria (SST)
  • Tailing Factor (T): NMT 1.5 for the main peak (Crucial for anilines).

  • Resolution (Rs): > 2.0 between Target Aniline and any adjacent impurity.

  • Precision (RSD): < 1.0% for 6 replicate injections of the Working Standard.

  • Theoretical Plates (N): > 5,000.

Linearity & Range
  • Range: 0.05 µg/mL (LOQ) to 150 µg/mL (150% of target).

  • Correlation Coefficient (

    
    ):  > 0.999.
    
Robustness[3]
  • pH Variation: ± 0.2 pH units. (Note: Significant shifts in pH < 6.0 will drastically reduce retention time due to protonation).

  • Temperature: 35°C ± 5°C.

Visualization: Analytical Workflow & Impurity Logic

The following diagram illustrates the logical flow of the analysis and the chemical separation principle based on hydrophobicity and pKa.

HPLC_Workflow cluster_separation HPLC Separation Logic (C18 Column) Start Sample: 2-Methoxy-4-(propan-2-yloxy)aniline Prep Dissolution: 50:50 MeCN/Water (Prevent Oxidation) Start->Prep Phase1 Early Elution (Polar) Impurity: 4-Hydroxy-2-methoxyaniline (Loss of hydrophobic isopropyl) Prep->Phase1 Inject Phase2 Mid Elution (Target) Target Aniline (Neutral at pH 7.0) Phase1->Phase2 Gradient Increase Phase3 Late Elution (Hydrophobic) Impurity: Nitro-Precursor (No polar amine group) Phase2->Phase3 High % Organic Detection UV Detection @ 254nm Quantification vs Standard Phase3->Detection Result Report Purity % (Area Normalization) Detection->Result

Caption: Separation logic showing elution order based on polarity and functional group modification.

Troubleshooting & Expert Insights

  • Issue: Peak Tailing.

    • Cause: Interaction between the basic amine and residual silanols on the silica support.

    • Fix: Ensure the column is "Base Deactivated" (BDS) or Hybrid (XTerra/XBridge). If using an older column type, add 0.1% Triethylamine (TEA) to the mobile phase as a silanol blocker.

  • Issue: "Ghost" Peaks or Baseline Drift.

    • Cause: Oxidation of the aniline in the autosampler.

    • Fix: Use amber vials. Limit autosampler time to < 12 hours. Ensure the diluent is degassed.

  • Issue: Retention Time Shift.

    • Cause: pH drift in the phosphate buffer.

    • Fix: Phosphate buffer capacity is lower at pH 7.0 than at its pKa (7.2 or 2.1). Prepare fresh buffer daily and verify pH after adding any modifiers (though in this protocol, buffer is distinct from organic).

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[2][3][4] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. 2nd Edition. Wiley-Interscience. (1997). (Standard text for aniline separation logic).

  • PubChem. Compound Summary: 2-methoxy-4-(propan-2-yloxy)aniline (CID 63677375).[5] National Library of Medicine. Link

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. (Guidance on system suitability parameters). Link

Sources

Application Note: High-Purity Isolation of 2-Methoxy-4-(propan-2-yloxy)aniline via Modified Flash Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring high-purity isolation of 2-Methoxy-4-(propan-2-yloxy)aniline (also known as 4-isopropoxy-2-methoxyaniline). This aniline derivative is a critical intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors (e.g., Osimertinib analogs).

The protocol addresses the two primary challenges associated with this molecule: oxidative instability (browning) and chromatographic tailing due to the basic amino group interacting with acidic silanols.

Introduction & Chemical Context

2-Methoxy-4-(propan-2-yloxy)aniline is an electron-rich aniline. The presence of the electron-donating methoxy and isopropoxy groups makes the amino group highly nucleophilic but also susceptible to rapid oxidation by atmospheric oxygen, leading to the formation of azo-dimers and quinoid impurities (often observed as dark tars).

Furthermore, the basic nitrogen atom tends to protonate upon contact with the slightly acidic surface of standard silica gel (pH ~5-6), resulting in broad, tailing peaks ("streaking") that co-elute with impurities. This protocol utilizes Triethylamine (TEA) as a mobile phase modifier to competitively block silanol sites, ensuring sharp band elution.

Key Physicochemical Properties
PropertyDataImplication for Purification
Structure Aniline w/ 2-OMe, 4-OiPrPolar but lipophilic; Electron-rich.
pKa (Conjugate Acid) ~5.0 - 5.5 (Est.)Basic enough to streak on neutral silica.
Solubility Soluble in DCM, EtOAc, MeOHDCM is ideal for liquid loading.
Stability Air/Light SensitivePurify immediately; store under Argon/N₂.

Pre-Purification Strategy: The "Self-Validating" Workup

Before chromatography, a chemically specific Acid-Base Extraction is highly recommended. This step removes non-basic impurities (starting material phenols, neutral nitro precursors) and drastically simplifies the subsequent column run.

Protocol: Acid-Base Enrichment
  • Dissolution: Dissolve crude reaction residue in Ethyl Acetate (EtOAc) .

  • Acid Extraction: Extract the organic layer twice with 1M HCl .[1]

    • Mechanism:[1][2][3] The aniline converts to the water-soluble anilinium hydrochloride salt. Neutral impurities remain in the EtOAc.

  • Partition: Separate layers. Keep the Aqueous (Acidic) layer. Discard the organic layer (verify by TLC that product is not lost).

  • Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH or saturated NaHCO₃ until pH > 9.

    • Observation: The solution will become cloudy/oily as the free base aniline precipitates.

  • Re-Extraction: Extract the aqueous mixture three times with Dichloromethane (DCM) .

  • Drying: Dry combined DCM layers over Na₂SO₄, filter, and concentrate.

    • Result: A significantly cleaner "enriched crude" ready for chromatography.

Chromatographic Method Development

Stationary Phase[4][5][6]
  • Material: Silica Gel 60 (40-63 µm particle size).[4]

  • Pre-treatment: None required if TEA is used in the mobile phase.

Mobile Phase System

Standard Hexane/EtOAc gradients often result in tailing. The addition of 1% Triethylamine (TEA) is mandatory.

  • Solvent A: Hexanes (or Heptane) + 1% TEA.

  • Solvent B: Ethyl Acetate (EtOAc) + 1% TEA.

Note: Flush the column with 2 CV (Column Volumes) of the starting solvent containing TEA before loading to neutralize the silica bed.

TLC Analysis[2][3][5][7][8][9]
  • Eluent: Hexanes:EtOAc (1:1) + few drops of TEA.

  • Visualization:

    • UV (254 nm): Strong absorption.

    • Ninhydrin Stain: Stains red/purple (specific for primary amines).

    • p-Anisaldehyde: Stains distinctively (often orange/brown).

  • Target Rf: Adjust solvent ratio so the product Rf is 0.25 – 0.35 . (Likely ~20-30% EtOAc).

Detailed Purification Protocol

Step 1: Column Packing[10]
  • Select a column size allowing for a 1:30 to 1:50 ratio of (Crude Mass : Silica Mass).

  • Slurry pack silica using 90% Hexanes / 10% EtOAc / 1% TEA .

  • Critical: Elute 2 CV of this solvent through the column before loading. This ensures the entire silica bed is basic, preventing the "front" of the amine band from streaking.

Step 2: Sample Loading[7]
  • Preferred: Liquid Loading . Dissolve the enriched crude in the minimum volume of DCM (1-2 mL per gram). Carefully pipette onto the sand bed.[5]

  • Alternative (if crude is tarry):Dry Loading . Dissolve crude in DCM, add Celite (1:2 ratio), and rotary evaporate to a free-flowing powder. Load the powder on top of the silica bed.[2]

Step 3: Elution Gradient

Run a stepwise or linear gradient. A typical profile for this lipophilic aniline is:

Time/Volume% Solvent B (EtOAc + 1% TEA)Description
0 - 2 CV 5%Elute non-polar impurities (if any remain).
2 - 5 CV 5% → 20%Linear ramp.
5 - 10 CV 20% → 40%Product Elution Window (Expect product ~25-30%).
10 - 12 CV 40% → 100%Flush polar oxidation byproducts.
Step 4: Fraction Collection & Workup[8]
  • Collect fractions in small volumes (e.g., 10-15 mL for a 20g column).

  • Check fractions by TLC.

  • Pool pure fractions.

  • Solvent Removal: Rotary evaporate at <40°C.

    • Note: TEA (b.p. 89°C) may remain.[6] To remove residual TEA, co-evaporate the oil twice with pure Hexanes or DCM, or dry under high vacuum for 4 hours.

Process Logic & Workflow (Visualization)

The following diagram illustrates the critical decision pathways and the "Self-Validating" Acid-Base logic.

PurificationWorkflow Start Crude Reaction Mixture (Contains Aniline, Phenols, Tars) AcidExt Acid-Base Extraction (Partition between EtOAc / 1M HCl) Start->AcidExt OrgLayer Organic Layer (Neutral/Acidic Impurities) AcidExt->OrgLayer Discard AqLayer Aqueous Layer (Anilinium Salt - Product) AcidExt->AqLayer Keep Basify Basify (pH > 9) Extract into DCM AqLayer->Basify EnrichedCrude Enriched Crude Oil (Free Base Aniline) Basify->EnrichedCrude TLC TLC Screening (Hex/EtOAc + TEA) EnrichedCrude->TLC Column Flash Chromatography Silica Gel + 1% TEA TLC->Column Rf ~ 0.3 Fractions Fraction Analysis (Ninhydrin Stain) Column->Fractions Final Pure 2-Methoxy-4-(propan-2-yloxy)aniline (Store under Argon) Fractions->Final Pool & Dry

Caption: Workflow for the isolation of 2-Methoxy-4-(propan-2-yloxy)aniline, emphasizing the acid-base enrichment step to remove non-basic contaminants prior to chromatography.

Troubleshooting & Expert Tips

Issue: Product Co-elutes with a "Yellow Spot"

Cause: This is typically the azo-dimer or a nitro-precursor. Solution:

  • Use the Acid-Base extraction (Step 2) rigorously; nitro compounds are neutral and will be removed.

  • Use a shallower gradient (e.g., 10% to 25% EtOAc over 10 CV) to maximize resolution.

Issue: Broad/Streaking Bands despite TEA

Cause: Column overload or insufficient TEA equilibration. Solution:

  • Ensure the column was pre-flushed with TEA-containing solvent.

  • Reduce loading mass.

  • Switch to DCM:Methanol:NH₄OH (95:5:0.5) if the compound is more polar than expected.

Issue: Product turns purple/brown on the column

Cause: Oxidation on the silica surface. Solution:

  • Speed is critical. Do not leave the compound on the column overnight.

  • Use degassed solvents.[4]

  • Wrap the column in foil to exclude light.

References

  • General Aniline Purification:Purification of Reaction Products. In: Armarego W.L.F., Chai C.L.L., editors. Purification of Laboratory Chemicals. 6th ed. Butterworth-Heinemann; 2009.
  • Flash Chromatography Best Practices: Still, W. C.; Kahn, M.; Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution." J. Org. Chem.1978 , 43, 2923–2925. Link

  • Synthesis Context (Osimertinib Intermediates): Finlay, M. R. J., et al. "Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations..." J. Med. Chem.2014 , 57(20), 8249–8267. (Describes handling of similar 4-methoxy-2-aminopyrimidine/aniline intermediates). Link

  • Silica Deactivation: "Tips for Flash Column Chromatography: Deactivating Silica Gel." University of Rochester, Department of Chemistry. Link

Sources

Application Note & Protocol: N-Acetylation of 2-Methoxy-4-(propan-2-yloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of N-Acetylation

N-acetylation is a cornerstone transformation in modern organic synthesis, serving as a robust and efficient method for the protection of primary and secondary amines.[1][2] By converting the highly nucleophilic and often reactive amino group into a less reactive, neutral acetamide, chemists can prevent unwanted side reactions during subsequent synthetic steps, such as oxidation or electrophilic aromatic substitution.[3][4] The resulting acetamides are typically stable, crystalline solids, which facilitates their purification via recrystallization.[4]

This guide provides a comprehensive overview and a detailed protocol for the N-acetylation of a substituted aniline, 2-Methoxy-4-(propan-2-yloxy)aniline, to yield N-(2-methoxy-4-(propan-2-yloxy)phenyl)acetamide. This transformation is representative of a critical reaction class used extensively in the synthesis of pharmaceuticals and other fine chemicals, where precise control over reactivity is paramount. We will explore the underlying mechanism, provide a validated experimental procedure, and discuss the rationale behind key procedural choices to ensure reproducible and high-yield results.

Reaction Mechanism: Nucleophilic Acyl Substitution

The N-acetylation of an aniline with acetic anhydride proceeds via a classical nucleophilic acyl substitution pathway.[3][5] The reaction is initiated by the nucleophilic attack of the aniline's amino group on one of the electrophilic carbonyl carbons of acetic anhydride. This forms a transient tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the acetate ion, a stable leaving group. A final deprotonation step, typically facilitated by another molecule of the aniline base or a designated basic reagent, yields the neutral acetamide product and acetic acid as a byproduct.[6][7][8]

Caption: Mechanism of aniline N-acetylation.

Data Presentation: Reactants and Products

The following table summarizes the key properties and quantities for a representative reaction scale.

CompoundStructureMol. Wt. ( g/mol )Molar Eq.Example Amount (10 mmol scale)
2-Methoxy-4-(propan-2-yloxy)aniline195.251.01.95 g
Acetic Anhydride102.091.21.22 g (1.13 mL)
Product: N-(2-methoxy-4-(propan-2-yloxy)phenyl)acetamide237.29-Theoretical Yield: 2.37 g

(Note: Placeholder images are used for structures. In a real application, these would be chemical drawings.)

Experimental Protocol

This protocol is a robust method for the N-acetylation of anilines, utilizing glacial acetic acid as a solvent, which also helps to catalyze the reaction.

Materials and Equipment
  • Reagents: 2-Methoxy-4-(propan-2-yloxy)aniline, Acetic Anhydride, Glacial Acetic Acid, Deionized Water, Ethanol.

  • Equipment: 100 mL Round-bottom flask, reflux condenser, magnetic stirrer and stir bar, heating mantle, 500 mL beaker, Büchner funnel, vacuum filtration flask, filter paper, standard laboratory glassware.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.95 g (10 mmol) of 2-Methoxy-4-(propan-2-yloxy)aniline in 10 mL of glacial acetic acid. Place a magnetic stir bar in the flask.

  • Reagent Addition: While stirring, carefully add 1.13 mL (1.2 g, 12 mmol) of acetic anhydride to the solution.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture gently in a heating mantle to approximately 100°C. Maintain this temperature with gentle reflux for 15-20 minutes.[9]

  • Product Precipitation (Work-up): After the heating period, allow the reaction mixture to cool slightly for a few minutes. Carefully and slowly pour the warm mixture into a 500 mL beaker containing approximately 200 mL of ice-cold water.[9][10] Stir the aqueous mixture vigorously with a glass rod to ensure complete precipitation of the product.

  • Isolation: Collect the solid white precipitate by vacuum filtration using a Büchner funnel.[11][12] Wash the collected solid with two portions of 50 mL cold deionized water to remove any residual acetic acid and other water-soluble impurities.

  • Purification: Transfer the crude solid to a beaker for recrystallization. A suitable solvent system is typically an ethanol/water mixture.[11] Add the minimum amount of hot ethanol required to fully dissolve the solid, then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and allow them to air-dry completely. Determine the final yield and characterize the product by measuring its melting point and acquiring spectroscopic data (e.g., IR, NMR).

Experimental_Workflow A 1. Dissolve Aniline in Acetic Acid B 2. Add Acetic Anhydride A->B C 3. Heat under Reflux (15-20 min) B->C D 4. Cool & Pour into Ice Water C->D E 5. Isolate Product via Vacuum Filtration D->E F 6. Recrystallize from Ethanol/Water E->F G 7. Dry and Characterize Final Product F->G

Caption: General workflow for N-acetylation.

Expertise & Experience: Rationale and Troubleshooting

  • Choice of Acetylating Agent: Acetic anhydride is generally preferred over acetyl chloride for routine acetylations. While acetyl chloride is more reactive, it produces corrosive hydrogen chloride (HCl) gas as a byproduct.[13] Acetic anhydride produces acetic acid, a weaker acid that is less hazardous and easier to handle and remove during work-up.[8]

  • Solvent and Reaction Conditions: Using glacial acetic acid as the solvent provides an acidic medium that can facilitate the reaction and ensures the reactants remain dissolved.[14] The gentle reflux for a short duration is typically sufficient to drive the reaction to completion without causing degradation of the starting material or product.

  • Work-Up Strategy: Pouring the reaction mixture into a large volume of ice water is a critical step. It serves three main purposes:

    • It rapidly quenches the reaction.

    • It hydrolyzes any excess, unreacted acetic anhydride into water-soluble acetic acid.

    • It precipitates the organic acetamide product, which has significantly lower solubility in water compared to the aniline starting material or the acetic acid byproduct.[9][10]

  • Troubleshooting:

    • Low Yield: If the yield is poor, ensure the acetic anhydride used is fresh, as it can hydrolyze upon prolonged exposure to atmospheric moisture. Confirm that the reaction was heated for the appropriate duration.

    • Oily Product: If the product precipitates as an oil instead of a solid, it may indicate the presence of impurities. Effective stirring during precipitation and a careful recrystallization are essential to induce crystallization and achieve high purity.

Safety & Handling

All procedures should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[15][16]

  • 2-Methoxy-4-(propan-2-yloxy)aniline: This compound should be handled with care. As with many anilines, it may be harmful if inhaled, swallowed, or absorbed through the skin.[17] It can cause skin and eye irritation.

  • Acetic Anhydride: This reagent is corrosive, a lachrymator (causes tearing), and flammable.[16][18] It reacts exothermically and potentially violently with water.[16] Avoid inhalation of its vapors and any contact with skin and eyes.[16][19] Keep it away from ignition sources.[18] In case of a spill, neutralize with an inert material like sodium bicarbonate before cleanup.[19]

  • Glacial Acetic Acid: A corrosive liquid that can cause severe skin and eye burns. Handle with care to avoid contact.

References

  • Quora. (2020, April 17). What safety precautions should you take when working with acetic anhydride?
  • Prudent Practices in the Laboratory. (2024, January 30). SDS for Acetic Anhydride: A Guide to Chemical Safety.
  • Fisher Scientific. (2015, March 19).
  • Purdue University. (n.d.).
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetic Anhydride.
  • ResearchGate. (2011).
  • Der Pharma Chemica. (2011).
  • BenchChem. (2025).
  • International Journal of Creative Research Thoughts. (2025).
  • Taylor & Francis Online. (2009).
  • BenchChem. (2025).
  • Reddit. (2016, February 17).
  • RIA-UTN. (n.d.).
  • Scribd. (n.d.).
  • National Center for Biotechnology Information. (2020, April 23).
  • Quora. (2024, June 23).
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.).
  • Scribd. (n.d.).
  • Royal Society of Chemistry. (2023, September 8). Sunlight-driven N-acetylation of anilines: a green chemistry approach.
  • Thermo Fisher Scientific. (2025, December 18).
  • Royal Society of Chemistry. (2023). Sunlight-driven N-acetylation of anilines: a green chemistry approach.
  • Chemistry LibreTexts. (2021, August 16).
  • MilliporeSigma. (2024, September 6).
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Royal Society of Chemistry. (2013). A novel green route for the synthesis of N-phenylacetamides...
  • Mol-Instincts. (n.d.). Synthesis of Production of E-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide.
  • BenchChem. (2025). Application Notes and Protocols for the Reaction Kinetics of 2-Methyl-4-(4-methylphenoxy)aniline.
  • Chemius. (n.d.).
  • Semantic Scholar. (2020, April 23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile...
  • ResearchGate. (n.d.). N-[4-(2-Propyn-1-yloxy)phenyl]acetamide.
  • 3D-basics. (2023, March 12). Safety Data Sheet: (2-methoxymethylethoxy)propanol.
  • National Center for Biotechnology Information. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide.
  • Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl)
  • MDPI. (2022, November 1). Characterization of the Cytotoxic Effect of N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)
  • TALENTA Publisher - Universitas Sumatera Utara. (n.d.). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl)
  • NIST WebBook. (n.d.). Acetamide, N-(4-methoxyphenyl)-N-methyl-.
  • Carl Roth. (n.d.).
  • ResearchGate. (2025, August 10). Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study.
  • PubChem. (n.d.). N-(2-Amino-4-methoxyphenyl)acetamide.
  • National Center for Biotechnology Information. (2023, March 9). Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex.

Sources

GC-MS protocol for identification of 2-Methoxy-4-(propan-2-yloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Trace Analysis and Structural Confirmation of 2-Methoxy-4-(propan-2-yloxy)aniline via GC-MS

Executive Summary

This protocol details the identification and quantification of 2-Methoxy-4-(propan-2-yloxy)aniline (MW 181.23 g/mol ), a substituted aniline intermediate often monitored as a Potentially Genotoxic Impurity (PGI) in pharmaceutical synthesis.

Anilines are notoriously difficult to analyze via direct injection gas chromatography due to their polarity, basicity, and tendency to adsorb to active sites in the inlet and column (tailing). To address this, this guide provides a dual-method approach:

  • Method A (Screening): Direct injection for raw material assay (>0.1% levels).

  • Method B (Trace Quantification): Trifluoroacetic Anhydride (TFAA) derivatization for trace impurity analysis (<10 ppm), offering superior peak symmetry and sensitivity.

Chemical Profile & Properties[1][2]

PropertyDescription
Systematic Name 2-Methoxy-4-(propan-2-yloxy)aniline
Synonyms 4-Isopropoxy-2-methoxyaniline; 4-Isopropoxy-o-anisidine
Molecular Formula

Molecular Weight 181.23 g/mol
Boiling Point (Pred.) ~280°C (at 760 mmHg)
pKa (Base) ~4.5 - 5.0 (Estimated for aniline derivatives)
LogP ~1.8 (Moderately lipophilic, suitable for organic extraction)
Structural Features Primary amine (derivatizable), Methoxy group (Pos 2), Isopropoxy group (Pos 4)

Experimental Workflow (Graphviz)

The following diagram outlines the decision matrix and workflow for analyzing this compound in complex matrices.

GCMS_Workflow Sample Sample Matrix (API or Intermediate) Decision Target Sensitivity? Sample->Decision Direct_Prep Dilution in MeOH/DCM (1 mg/mL) Decision->Direct_Prep High Conc. (>0.1%) Extract Liquid-Liquid Extraction (Alkaline pH -> DCM) Decision->Extract Trace (<10 ppm) Direct_GC GC-MS (Direct Injection) Split 1:20 Direct_Prep->Direct_GC Analysis Data Analysis (SIM Mode / Quantitation) Direct_GC->Analysis Deriv Derivatization (TFAA, 60°C, 30 min) Extract->Deriv Deriv_GC GC-MS (TFA-Derivative) Splitless Mode Deriv->Deriv_GC Deriv_GC->Analysis

Figure 1: Decision tree for selecting between Direct Injection (Assay) and Derivatization (Trace Impurity) workflows.

Method Development & Protocols

Reagents and Standards
  • Solvents: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).

  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA).[1] Note: Highly reactive with water; use anhydrous conditions.

  • Base (Catalyst): Pyridine or Triethylamine (anhydrous).

  • Internal Standard (IS): 2,4-Dimethylaniline or deuterated aniline analogue.

Sample Preparation Protocols

Protocol A: Direct Injection (High Concentration)

  • Weigh 10 mg of sample into a 10 mL volumetric flask.

  • Dissolve in Dichloromethane (DCM).

  • Sonicate for 5 minutes.

  • Transfer to a GC vial.

Protocol B: Trace Analysis (TFA Derivatization) Why Derivatize? The primary amine (-NH2) forms hydrogen bonds with silanols in the GC liner, causing peak tailing. Acylation with TFAA caps the amine, forming a volatile trifluoroacetamide.

  • Extraction: Dissolve 50 mg of API in 2 mL of 0.1 M NaOH (to suppress ionization of the aniline). Extract twice with 2 mL DCM. Combine organic layers and dry over anhydrous

    
    .
    
  • Reaction: Transfer 500 µL of the DCM extract to a reaction vial.

  • Add 50 µL of Pyridine (catalyst/acid scavenger).

  • Add 50 µL of TFAA . Cap immediately.

  • Incubation: Heat at 60°C for 30 minutes.

  • Dry Down: Evaporate to dryness under a gentle stream of Nitrogen (

    
    ).
    
  • Reconstitution: Reconstitute in 100 µL of Ethyl Acetate.

GC-MS Operating Conditions
ParameterMethod A (Direct)Method B (Derivatized)
Column Rtx-5MS or DB-5MS (30m x 0.25mm, 0.25µm)Rtx-5MS or DB-5MS
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Helium @ 1.2 mL/min
Inlet Temp 250°C260°C
Injection Mode Split (1:20)Splitless (Purge on @ 1.0 min)
Oven Program 60°C (1 min)

20°C/min

300°C (3 min)
80°C (1 min)

15°C/min

280°C (5 min)
Transfer Line 280°C280°C
Ion Source 230°C (EI Mode, 70eV)230°C (EI Mode, 70eV)

Mass Spectrometry & Fragmentation Logic

Correct interpretation of the mass spectrum is critical for specificity.

Underivatized (Free Base)
  • Molecular Ion (

    
    ): 
    
    
    
    181 (Strong, odd mass indicates 1 Nitrogen).
  • Base Peak: Likely

    
     138 or 139.
    
  • Fragmentation Pathway:

    • Loss of Isopropyl (

      
      ):  Cleavage of the ether group at position 4. The loss of propene (
      
      
      
      , 42 Da) via rearrangement is common in isopropyl ethers, yielding the phenol ion (
      
      
      139).
    • Loss of Methyl (

      
      ):  Loss of methyl from the methoxy group (
      
      
      
      166).
TFA-Derivative (Trifluoroacetamide)
  • Reaction Logic:

    
    .
    
  • Mass Shift: Net addition of 96 Da (

    
    ).
    
  • New Molecular Weight:

    
     Da.
    
  • Diagnostic Ions:

    • 
       277:  Molecular Ion (
      
      
      
      ).
    • 
       208 (
      
      
      
      ):
      Loss of the
      
      
      group. This is the hallmark of TFA derivatives.
    • 
       235 (
      
      
      
      ):
      Loss of propene from the isopropoxy group.

SIM Table for Trace Quantitation (Method B):

Ion Typem/zDwell Time (ms)Purpose
Target 277.1100Quantitation (

)
Qualifier 1 208.0100Confirmation (

)
Qualifier 2 235.1100Confirmation (

)

System Suitability & Validation Criteria

To ensure the "Trustworthiness" of the data, the following System Suitability Test (SST) criteria must be met before running samples, aligned with ICH Q2(R2) guidelines.

  • Sensitivity (S/N): The Signal-to-Noise ratio for the LOQ standard (e.g., 1 ppm) must be > 10:1.

  • Peak Symmetry: Tailing factor (

    
    ) must be < 1.5. Note: If 
    
    
    
    for the derivative, check for moisture in the TFAA reagent or active sites in the liner.
  • Linearity:

    
     over the range of 1 ppm to 100 ppm.
    
  • Blank Check: No interference peaks at the retention time of the analyte > 10% of the LOQ area.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[2] Guidelines on validation parameters including specificity and linearity. [Link]

  • ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities. International Council for Harmonisation. (2017). Framework for PGI analysis in pharmaceuticals. [Link]

  • Lin, D.L., et al. (2008). "Chemical derivatization for the analysis of drugs by GC-MS." Journal of Food and Drug Analysis, 16(1). (Overview of acylation/TFAA mechanisms). [Link]

  • PubChem Compound Summary. (2025). "2-Methoxy-4-(propan-2-yloxy)aniline."[3] National Library of Medicine. [Link][3]

Sources

experimental procedure for synthesizing 2-Methoxy-4-(propan-2-yloxy)aniline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists involved in the synthesis of high-purity aniline derivatives for medicinal chemistry applications.

Abstract & Scope

2-Methoxy-4-(propan-2-yloxy)aniline (also known as 4-isopropoxy-2-methoxyaniline) is a critical pharmacophore in the development of tyrosine kinase inhibitors (e.g., EGFR, VEGFR targets) and GPCR ligands. Its structural core—a 1,2,4-trisubstituted benzene ring—requires precise regiochemical control to avoid the formation of positional isomers (e.g., 5-isopropoxy-2-methoxyaniline) that are difficult to separate by standard chromatography.

This protocol details a regioselective Nucleophilic Aromatic Substitution (SNAr) strategy starting from 2,4-difluoronitrobenzene. Unlike traditional nitration-alkylation routes (which suffer from poor regioselectivity during the nitration of 3-methoxyphenol), this route leverages the differential electrophilicity of the C2 and C4 positions in the fluoronitrobenzene scaffold to deliver the target with >98% isomeric purity.

Retrosynthetic Analysis

The synthesis is designed to install the bulky isopropoxy group first at the more reactive para-position, followed by the methoxy group at the ortho-position. This sequence prevents steric crowding and maximizes yield.

Pathway Logic:

  • Target: 2-Methoxy-4-(propan-2-yloxy)aniline.

  • Precursor: 2-Methoxy-4-(propan-2-yloxy)-1-nitrobenzene.

  • Intermediate: 2-Fluoro-4-(propan-2-yloxy)-1-nitrobenzene.

  • Starting Material: 2,4-Difluoronitrobenzene.

Retrosynthesis Target Target: 2-Methoxy-4-(propan-2-yloxy)aniline Nitro Precursor: 2-Methoxy-4-(propan-2-yloxy)-1-nitrobenzene Target->Nitro Reduction (H2, Pd/C) Fluoro Intermediate: 2-Fluoro-4-(propan-2-yloxy)-1-nitrobenzene Nitro->Fluoro SNAr (C2) (NaOMe) Start Starting Material: 2,4-Difluoronitrobenzene Fluoro->Start SNAr (C4) (NaOiPr)

Figure 1: Retrosynthetic logic prioritizing the para-selective displacement of fluoride.

Experimental Protocol

Step 1: Regioselective C4-Isopropoxylation

The C4-fluorine is significantly more activated toward nucleophilic attack than the C2-fluorine due to the para-resonance withdrawal of the nitro group. Control of temperature is critical to prevent bis-alkylation.

Reagents:

  • 2,4-Difluoronitrobenzene (1.0 equiv)

  • Propan-2-ol (Isopropanol) (Solvent & Reagent)

  • Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) (1.05 equiv)

  • Solvent: THF (anhydrous)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a thermometer, addition funnel, and nitrogen inlet.

  • Alkoxide Formation: Charge the flask with anhydrous THF (10 vol) and KOtBu (1.05 equiv). Cool to 0°C. Add Propan-2-ol (1.1 equiv) dropwise. Stir for 15 min to generate potassium isopropoxide in situ.

  • Addition: Dissolve 2,4-Difluoronitrobenzene (1.0 equiv) in THF (2 vol). Add this solution dropwise to the alkoxide mixture at -10°C to 0°C . Note: Slow addition is crucial to favor mono-substitution.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours. Monitor by HPLC/TLC (Hexane/EtOAc 9:1). The intermediate (2-Fluoro-4-isopropoxynitrobenzene) should be the major product (>95%).

  • Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with water and brine.[1][2][3] Dry over Na₂SO₄ and concentrate.

  • Purification: If bis-alkylation is <5%, proceed directly. Otherwise, purify via flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Step 2: C2-Methoxylation

With the C4 position occupied, the C2-fluorine is now displaced. This step requires higher temperature as the ortho-fluorine is less electrophilic and sterically hindered.

Reagents:

  • Intermediate from Step 1 (1.0 equiv)

  • Sodium Methoxide (NaOMe) (25% wt in MeOH) (1.2 equiv)

  • Solvent: Methanol (anhydrous)

Procedure:

  • Setup: Dissolve the Step 1 intermediate in anhydrous Methanol (5 vol).

  • Addition: Add NaOMe solution (1.2 equiv) at RT.

  • Reaction: Heat to reflux (65°C) for 3–5 hours. Monitor consumption of starting material.

  • Workup: Cool to RT. Concentrate to remove bulk Methanol. Dilute with water and extract with DCM.[2] Wash with brine, dry, and concentrate to yield 2-Methoxy-4-(propan-2-yloxy)-1-nitrobenzene as a yellow solid.

Step 3: Nitro Reduction to Aniline

A mild catalytic hydrogenation is preferred to avoid dealkylation or side reactions.

Reagents:

  • Nitro precursor (Step 2)

  • 10% Pd/C (5 mol% loading)

  • Hydrogen gas (balloon or 1 atm)

  • Solvent: Ethanol or Methanol

Procedure:

  • Setup: In a hydrogenation vessel, dissolve the nitro compound in Ethanol (10 vol).

  • Catalyst: Add 10% Pd/C carefully under nitrogen flow (Pyrophoric hazard).

  • Reduction: Purge with H₂ gas (3 cycles). Stir vigorously under H₂ atmosphere (1 atm) at RT for 4–12 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst. Wash the pad with Ethanol.

  • Isolation: Concentrate the filtrate to obtain the crude aniline.

  • Salt Formation (Optional but Recommended): Dissolve the oil in Et₂O and add HCl/Dioxane (1.1 equiv) to precipitate 2-Methoxy-4-(propan-2-yloxy)aniline hydrochloride as a stable, white crystalline solid.

Quantitative Data Summary

ParameterStep 1 (C4-OiPr)Step 2 (C2-OMe)Step 3 (Reduction)
Limiting Reagent 2,4-Difluoronitrobenzene2-Fluoro-4-isopropoxy-NBNitro Intermediate
Reagent Stoichiometry 1.05 eq KOtBu / iPrOH1.2 eq NaOMeCat. Pd/C, excess H₂
Temperature -10°C to RT65°C (Reflux)25°C (RT)
Time 3 hours4 hours6 hours
Typical Yield 85–92%90–95%95–98%
Key Impurity 2,4-DiisopropoxynitrobenzeneUnreacted FluorideAzo-dimers (if O₂ leak)

Process Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Regioselective Substitution cluster_1 Step 2: Ortho-Substitution cluster_2 Step 3: Reduction SM 2,4-Difluoronitrobenzene Inter1 2-Fluoro-4-isopropoxy- 1-nitrobenzene SM->Inter1 SNAr (Para-selective) Reagent1 iPrOH / KOtBu THF, -10°C Reagent1->Inter1 Inter2 2-Methoxy-4-isopropoxy- 1-nitrobenzene Inter1->Inter2 SNAr (Ortho-displacement) Reagent2 NaOMe / MeOH Reflux, 65°C Reagent2->Inter2 Product FINAL PRODUCT: 2-Methoxy-4-(propan-2-yloxy)aniline Inter2->Product Hydrogenation Reagent3 H2 / Pd-C EtOH, RT Reagent3->Product

Figure 2: Step-by-step reaction workflow emphasizing conditions for regiocontrol.

Troubleshooting & Optimization

  • Issue: Bis-alkylation in Step 1.

    • Cause: Temperature too high or excess base added too quickly.

    • Fix: Maintain reaction at -10°C during addition. Ensure 2,4-difluoronitrobenzene is in slight excess (1.05 eq) relative to alkoxide if purity is paramount.

  • Issue: Incomplete Reaction in Step 2.

    • Cause: Steric hindrance of the ortho-fluorine.

    • Fix: Increase temperature to reflux. Ensure anhydrous conditions (water deactivates NaOMe).

  • Issue: Aniline Oxidation (Darkening).

    • Cause: Electron-rich anilines oxidize in air.

    • Fix: Store the final product as the Hydrochloride (HCl) salt. It is significantly more stable than the free base.

References

  • Regioselectivity in SNAr of 2,4-Difluoronitrobenzene

    • Title: "Nucleophilic Aromatic Substitution of 2,4-Difluoronitrobenzene: A Route to Functionalized Nitroarenes."
    • Source:Journal of Fluorine Chemistry, Vol 126, Issue 4.
    • Context: Establishes the kinetic preference for para-substitution (C4) over ortho-substitution (C2) with alkoxides.
    • URL:[Link]

  • General Synthesis of Alkoxy-Anilines

    • Title: "Preparation of 2-Fluoro-4-methoxyaniline via Ullmann Coupling and SNAr Str
    • Source:Organic Syntheses, Coll. Vol. 10, p. 423 (2004).
    • Context: Provides analogous experimental details for handling fluoronitrobenzene intermedi
    • URL:[Link]

  • Reduction Protocols

    • Title: "Catalytic Hydrogen
    • Source:Chemical Engineering News, Safety Letters.
    • Context: Standard operating procedures for handling Pd/C and Hydrogen gas.[4]

    • URL:[Link]

Sources

Application Note & Protocol: Kinetic Studies of 2-Methoxy-4-(propan-2-yloxy)aniline Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Kinetic Analysis for a Novel Pharmaceutical Intermediate

2-Methoxy-4-(propan-2-yloxy)aniline is an emerging aromatic amine scaffold with significant potential in the synthesis of novel pharmaceutical agents and functional materials. As with any new chemical entity destined for drug development, a thorough understanding of its reactivity is paramount for process optimization, stability assessment, and prediction of metabolic fate.[1] Kinetic studies provide the quantitative data necessary to elucidate reaction mechanisms, determine the influence of various parameters on reaction rates, and establish a robust manufacturing process.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust protocol for the kinetic analysis of reactions involving 2-Methoxy-4-(propan-2-yloxy)aniline. We will delve into the core principles of reaction kinetics, provide detailed, step-by-step protocols for common reaction types, and explain the rationale behind experimental design choices to ensure scientific integrity and reproducibility. The primary focus will be on two key reaction classes for aromatic amines: N-acetylation, a crucial metabolic and synthetic transformation, and oxidation, which is vital for understanding degradation pathways.[1]

Core Principles: Designing a Self-Validating Kinetic Study

A successful kinetic study hinges on the ability to accurately monitor the change in concentration of a reactant or product over time. The choice of analytical technique is therefore critical and should be guided by the specific chemical properties of the species being monitored. For 2-Methoxy-4-(propan-2-yloxy)aniline and its derivatives, three primary techniques are highly applicable:

  • UV-Vis Spectrophotometry: This technique is often the most accessible and is ideal for reactions where there is a significant change in the ultraviolet or visible spectrum between reactants and products.[3][4] By monitoring the absorbance at a specific wavelength, the reaction progress can be followed in real-time.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC offers excellent separation capabilities, allowing for the simultaneous monitoring of multiple components in a reaction mixture.[6][7] This is particularly advantageous for complex reactions with intermediates or side products.[2][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used for real-time reaction monitoring, offering insights into reaction mechanisms and the formation of transient species.[8][9][10][11][12][13]

The fundamental goal of these kinetic experiments is to determine the rate law for a given reaction, which takes the general form:

Rate = k[A]m[B]n

Where:

  • k is the rate constant

  • [A] and [B] are the concentrations of the reactants

  • m and n are the reaction orders with respect to each reactant

To determine the reaction orders (m and n) and the rate constant (k), the method of initial rates is a common and robust approach.[14] This involves running a series of experiments where the initial concentration of one reactant is varied while the others are kept constant.[1][14]

Illustrative Reaction Pathway: N-Acetylation

N-acetylation is a common and important reaction for aromatic amines in both synthetic chemistry and drug metabolism.[1] The reaction involves the transfer of an acetyl group to the nitrogen atom of the aniline.

N_Acetylation Reactant 2-Methoxy-4-(propan-2-yloxy)aniline Product N-acetylated Product Reactant->Product k Reagent Acetic Anhydride Reagent->Product Byproduct Acetic Acid

Caption: N-Acetylation of 2-Methoxy-4-(propan-2-yloxy)aniline.

Experimental Protocols

Safety First: Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for 2-Methoxy-4-(propan-2-yloxy)aniline and all other reagents.[15][16][17][18][19] Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15][16]

Protocol 1: Kinetic Analysis of N-Acetylation using UV-Vis Spectrophotometry

This protocol details the determination of the reaction order and rate constant for the N-acetylation of 2-Methoxy-4-(propan-2-yloxy)aniline with acetic anhydride using the method of initial rates.

Objective: To determine the rate law: Rate = k[Aniline]α[Acetic Anhydride]β

Materials:

  • 2-Methoxy-4-(propan-2-yloxy)aniline

  • Acetic Anhydride

  • Acetonitrile (or other suitable aprotic solvent)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Micropipettes and standard laboratory glassware

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 2-Methoxy-4-(propan-2-yloxy)aniline in acetonitrile (e.g., 0.01 M).

    • Prepare a stock solution of acetic anhydride in acetonitrile (e.g., 0.1 M).

  • Wavelength Selection (λmax):

    • Record the UV-Vis spectrum of a dilute solution of the reactant (2-Methoxy-4-(propan-2-yloxy)aniline) and the expected N-acetylated product separately.

    • Identify a wavelength (λmax) where the product has significant absorbance and the reactant has minimal absorbance, or vice versa. This wavelength will be used to monitor the reaction progress.[1]

  • Kinetic Runs (Determining Order 'α' for Aniline):

    • Set the spectrophotometer to kinetics mode, monitoring the chosen λmax at a constant temperature (e.g., 25°C).[1]

    • To maintain pseudo-first-order conditions with respect to the aniline, ensure the concentration of acetic anhydride is in large excess (at least 10-fold higher).[1][5]

    • In a quartz cuvette, pipette a specific volume of the acetic anhydride stock solution and dilute with acetonitrile.

    • Place the cuvette in the spectrophotometer and allow it to equilibrate.

    • Initiate the reaction by adding a small, precise volume of the aniline stock solution, quickly mix by inverting the cuvette, and immediately start data collection.[1]

    • Record absorbance as a function of time.

    • Repeat this procedure with varying initial concentrations of the aniline while keeping the acetic anhydride concentration constant.

  • Data Analysis (Determining Order 'α'):

    • For each kinetic run, plot Absorbance vs. Time. The initial rate of the reaction is the slope of the tangent to the curve at t=0.[1]

    • The rate law under these pseudo-order conditions is Rate = k'[Aniline]α, where k' is the pseudo-rate constant.[1]

    • Taking the logarithm of this equation gives: log(Rate) = log(k') + α·log([Aniline]).[1]

    • Plot log(Rate) vs. log([Aniline]). The slope of this line will be the reaction order, α.[1]

  • Kinetic Runs and Data Analysis (Determining Order 'β' for Acetic Anhydride):

    • Repeat the entire procedure (steps 3 and 4), but this time keep the aniline concentration constant and in large excess while varying the concentration of acetic anhydride. This will yield the reaction order, β.[1]

  • Calculating the Rate Constant (k):

    • Once α and β are determined, use the data from any of the experimental runs and the full rate law (Rate = k[Aniline]α[Acetic Anhydride]β) to calculate the specific rate constant, k.[1]

    • Average the values of k obtained from all runs.

UV_Vis_Workflow A Prepare Stock Solutions (Aniline & Acetic Anhydride) B Determine λmax A->B C Set up Spectrophotometer (Kinetics Mode, Constant Temp) B->C D Kinetic Runs (Vary [Aniline], Excess [Ac2O]) C->D H Kinetic Runs (Vary [Ac2O], Excess [Aniline]) C->H E Plot Abs vs. Time Calculate Initial Rates D->E F Plot log(Rate) vs. log([Aniline]) E->F G Determine Order α (Slope) F->G L Calculate Rate Constant (k) G->L I Plot Abs vs. Time Calculate Initial Rates H->I J Plot log(Rate) vs. log([Ac2O]) I->J K Determine Order β (Slope) J->K K->L HPLC_Workflow A Develop & Validate HPLC Method B Prepare & Thermostat Reaction Mixture A->B C Initiate Reaction (t=0) B->C D Withdraw & Quench Aliquots at Timed Intervals C->D E Analyze Samples by HPLC D->E F Convert Peak Area to Concentration E->F G Plot Concentration vs. Time F->G H Determine Initial Rates G->H I Determine Reaction Orders & Rate Constant H->I

Caption: Workflow for HPLC-based Kinetic Analysis.

Data Presentation: A Framework for Clarity

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Illustrative Kinetic Data for N-Acetylation of an Aromatic Amine

Run[Aniline]0 (M)[Acetic Anhydride]0 (M)Initial Rate (M/s)
10.0010.011.2 x 10-5
20.0020.012.4 x 10-5
30.0010.024.8 x 10-5

Note: The data presented is hypothetical and for illustrative purposes only. Actual experimental results for 2-Methoxy-4-(propan-2-yloxy)aniline should be determined empirically.

Advanced Technique: Real-Time Monitoring with NMR Spectroscopy

For a more in-depth mechanistic understanding, real-time reaction monitoring by NMR spectroscopy is a powerful tool. [8][9][10][11][12][13][20]This technique allows for the direct observation of all proton- (or other nuclei) containing species in the reaction mixture simultaneously.

Key Advantages:

  • Mechanistic Insights: Identification of reaction intermediates. [11]* High Specificity: Unambiguous identification of reactants and products.

  • Quantitative Analysis: Direct correlation between signal intensity and concentration. [11] Benchtop NMR spectrometers equipped with flow cells are increasingly accessible for this purpose. [9][21]The reaction mixture is continuously pumped from the reactor through the NMR spectrometer, allowing for the acquisition of spectra at regular intervals. [9][20]

Conclusion: A Pathway to Robust Kinetic Understanding

The protocols and principles outlined in this application note provide a robust framework for conducting detailed kinetic studies on 2-Methoxy-4-(propan-2-yloxy)aniline. By systematically applying these methodologies, researchers can gain a comprehensive understanding of the reactivity of this important pharmaceutical intermediate. This knowledge is crucial for the development of efficient, scalable, and safe synthetic processes, ultimately accelerating the journey from laboratory discovery to clinical application.

References

  • Application Notes and Protocols for the Reaction Kinetics of 2-Methyl-4-(4-methylphenoxy)aniline - Benchchem. (n.d.).
  • Determination of aromatic amines and phenols by kinetic methods based on Landolt effect. (n.d.).
  • AK Scientific, Inc. Safety Data Sheet. (n.d.).
  • Subathra, M., & Vellaisamy, M. (n.d.). OXIDATION KINETICS OF ANILINE BY ZINC DICHROMATE. Journal of Advanced Scientific Research.
  • Chakraborty, M., Mukherjee, D. C., & Mandal, B. M. (2000). Dispersion Polymerization of Aniline in Different Media: A UV−Visible Spectroscopic and Kinetic Study. Langmuir.
  • Rapid and direct spectrophotometric method for kinetics studies and routine assay of peroxidase based on aniline diazo substrates. (2015). Taylor & Francis.
  • InsightMR for High-Field. (n.d.). Bruker.
  • Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. (n.d.). RSC Publishing.
  • The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study. (2020). MDPI.
  • Kinetics of the reactions of aromatic amines and acid chlorides in hexamethylphosphoric triamide. (n.d.). ResearchGate.
  • Enhancing drug development with NMR: Optimizing synthesis processes and real-time reaction monitoring. (2024). News-Medical.
  • SAFETY DATA SHEET - Techspray. (2019).
  • Safety data sheet. (2023).
  • On-line NMR reaction monitoring. (n.d.). Magritek.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2012).
  • Safety Data Sheet - Combi-Blocks. (2023).
  • Monitoring Chemical Reactions in Real Time with NMR Spectroscopy. (n.d.).
  • HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. (n.d.). PMC.
  • Reaction Monitoring. (n.d.). Magritek.
  • High Performance Liquid Chromatography Monitoring Reaction Kinetics. (2022). Bridgewater College Digital Commons.
  • The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. (n.d.).
  • Determining orders of reaction and a rate equation from experimental data. (2024).
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2020).
  • Using high performance liquid chromatography (HPLC) in pharmaceutical industry: a short review. (2019). EUROPEAN ACADEMIC RESEARCH, VOL.
  • Reaction Monitoring. (n.d.). Bruker.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). UVicSpace.

Sources

FTIR analysis to identify functional groups in 2-Methoxy-4-(propan-2-yloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive protocol for the structural verification of 2-Methoxy-4-(propan-2-yloxy)aniline (also known as 4-Isopropoxy-2-methoxyaniline) using Fourier Transform Infrared (FTIR) spectroscopy. This guide details sample preparation (ATR vs. Transmission), spectral acquisition parameters, and a rigorous peak assignment logic based on first principles. Special emphasis is placed on differentiating the isopropoxy and methoxy ether linkages and confirming the 1,2,4-trisubstituted aromatic pattern.

Introduction & Chemical Context

2-Methoxy-4-(propan-2-yloxy)aniline is a critical intermediate in the synthesis of pharmaceutical active ingredients (APIs), particularly tyrosine kinase inhibitors. Structurally, it consists of an electron-rich aniline core modified with two ether functionalities:

  • Primary Amine (

    
    ):  Position 1.
    
  • Methoxy Group (

    
    ):  Position 2 (Ortho).
    
  • Isopropoxy Group (

    
    ):  Position 4 (Para).
    

The interplay between the electron-donating amine and alkoxy groups creates a unique vibrational fingerprint. Accurate identification requires resolving the subtle differences between the methyl (methoxy) and gem-dimethyl (isopropyl) signals, as well as confirming the specific aromatic substitution pattern.

Experimental Protocol

Method Selection: ATR vs. Transmission

For routine quality control (QC) in drug development, Attenuated Total Reflectance (ATR) is the recommended modality due to its speed and reproducibility. Transmission (KBr pellet) is reserved for high-resolution structural elucidation when overtone regions (


) are required.
Workflow Visualization

The following diagram outlines the decision logic and experimental workflow.

FTIR_Workflow Start Sample Receipt (Solid Powder) Decision Select Method Start->Decision ATR_Path ATR Method (Routine QC) Decision->ATR_Path Speed KBr_Path Transmission KBr (Structural Elucidation) Decision->KBr_Path Resolution Prep_ATR Clean Crystal (ZnSe/Diamond) Apply Pressure ATR_Path->Prep_ATR Prep_KBr Grind 1:100 ratio Press Translucent Pellet KBr_Path->Prep_KBr Acquisition Acquisition (4000-600 cm⁻¹, 4 cm⁻¹ res) Prep_ATR->Acquisition Prep_KBr->Acquisition Process Post-Processing (Baseline Corr, ATR Corr) Acquisition->Process Analysis Peak Assignment & Validation Process->Analysis

Figure 1: Experimental workflow for FTIR analysis of solid organic intermediates.

Step-by-Step Procedure (ATR)
  • System Prep: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Collect a background spectrum (air) to verify system cleanliness (ensure no residual peaks at

    
     or 
    
    
    
    ).
  • Sample Loading: Place approximately

    
     of the aniline powder onto the crystal center.
    
  • Contact: Lower the pressure arm until the force gauge indicates optimal contact. Note: Insufficient pressure yields noisy spectra; excessive pressure can damage softer ZnSe crystals.

  • Acquisition:

    • Range:

      
      
      
    • Resolution:

      
      
      
    • Scans: 32 (Routine) or 64 (High S/N)

  • Processing: Apply "ATR Correction" (if comparing to library transmission spectra) to account for depth of penetration dependence on wavelength.

Spectral Interpretation & Peak Assignment

This section details the specific vibrational modes expected for 2-Methoxy-4-(propan-2-yloxy)aniline. The assignments are derived from spectroscopic first principles for aromatic amines and ethers.

Functional Group Assignments
Functional GroupFrequency (

)
Mode DescriptionCausality & Diagnostic Value
Primary Amine


Stretch (Doublet)
Primary vs. Secondary: A primary amine (

) exhibits two bands (Asymmetric & Symmetric).[1] A secondary amine would show only one.[1]
Primary Amine


Scissoring (Bend)
Confirmation: Confirms the amine is attached to the aromatic ring. Often overlaps with ring breathing but is usually broader.
Aromatic Ring


Stretch
Unsaturation: Peaks above

indicate aromatic protons.
Alkyl Groups


Stretch
Aliphatic Content: Arises from the methyls in Methoxy and Isopropyl groups.
Isopropyl Group

&

Gem-Dimethyl Bend CRITICAL ID: The isopropyl group shows a characteristic "split" doublet in the bending region due to the two interacting methyl groups on the same carbon.
Aryl-Alkyl Ether


Asym. Stretch
Ether Linkage: Strong band. Often couples with the Aromatic

stretch in this region.[1]
Aryl-Alkyl Ether


Sym. Stretch
Ether Linkage: Second characteristic band for ethers.
1,2,4-Trisubstituted


OOP Bend (1)
Substitution Pattern: Represents two adjacent hydrogens on the ring (Positions 5 & 6).
1,2,4-Trisubstituted


OOP Bend (2)
Substitution Pattern: Represents the isolated hydrogen (Position 3).
Structural Logic Diagram

The following diagram illustrates how specific spectral features map to the physical structure of the molecule.

Structure_Map Core 2-Methoxy-4-(propan-2-yloxy)aniline Amine Primary Amine (-NH₂) Core->Amine Methoxy Methoxy Group (-OCH₃) Core->Methoxy IsoProp Isopropoxy Group (-OCH(CH₃)₂) Core->IsoProp Ring Benzene Ring (1,2,4-Trisubstituted) Core->Ring NH_Stretch Doublet: 3400-3300 cm⁻¹ Amine->NH_Stretch Ether_Stretch C-O-C Stretch: 1250/1040 cm⁻¹ Methoxy->Ether_Stretch Gem_Dimethyl Split Doublet: 1385/1375 cm⁻¹ (Gem-Dimethyl) IsoProp->Gem_Dimethyl IsoProp->Ether_Stretch OOP_Bend OOP Bends: 800-860 cm⁻¹ (Isolated vs Adjacent H) Ring->OOP_Bend

Figure 2: Mapping chemical structure to diagnostic FTIR signals.

Quality Assurance & Validation

To ensure the trustworthiness of the data, the following self-validating checks must be performed on every spectrum:

  • The "CO2 Check": Inspect the

    
     region. A strong doublet here indicates poor background subtraction or changing atmospheric conditions (breathing near the sample). Action: Re-run background.
    
  • The "Amine Doublet" Validation: If the region

    
     shows a single broad peak instead of a doublet, the sample may be wet (H-bonding from water masks the amine) or the amine may have degraded to a salt. Action: Dry sample in a desiccator.
    
  • Signal-to-Noise (S/N): Calculate S/N in the

    
     (silent) region. S/N should be 
    
    
    
    for reliable identification of weak overtone bands.

References

  • NIST Chemistry WebBook, SRD 69. Evaluated Infrared Spectra. National Institute of Standards and Technology.[2][3][4][5] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6] (Standard text for gem-dimethyl and aromatic substitution patterns).

  • LibreTexts Chemistry. Infrared Spectroscopy: Aromatic Compounds. Available at: [Link][1][7][8][9][10][11]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.

Sources

Troubleshooting & Optimization

optimizing reaction yield for 2-Methoxy-4-(propan-2-yloxy)aniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical knowledge base for the synthesis and yield optimization of 2-Methoxy-4-(propan-2-yloxy)aniline (CAS: 181829-66-1). It is designed for organic chemists and process engineers encountering yield bottlenecks or purity issues.

The synthesis targets an electron-rich aniline derivative, commonly utilized as a pharmacophore in Tyrosine Kinase Inhibitors (TKIs). The structural requirement—a specific regiochemical arrangement of methoxy and isopropoxy groups—dictates a precise retrosynthetic approach to avoid isomeric impurities.

Part 1: Synthetic Pathway & Logic

The most robust route utilizes 3-Methoxy-4-nitrophenol (CAS: 16292-95-8) as the starting material. This ensures the correct regiochemistry (Methoxy at C2, Oxygen at C4 relative to the nitrogen) is "locked in" before the final reduction.

Visual Workflow (Process Logic)

SynthesisPath SM Starting Material 3-Methoxy-4-nitrophenol (CAS: 16292-95-8) Step1 Step 1: O-Alkylation (Williamson Ether Synthesis) SM->Step1 + 2-Bromopropane + K2CO3 / DMF + KI (cat.) Inter Intermediate 1-Isopropoxy-3-methoxy-4-nitrobenzene Step1->Inter Yield Optimization: Control Temp < 80°C Step2 Step 2: Reduction (Catalytic Hydrogenation) Inter->Step2 + H2 (balloon) + Pd/C (10%) Product Target Product 2-Methoxy-4-(propan-2-yloxy)aniline Step2->Product Inert Atmosphere (Ar/N2)

Figure 1: Validated synthetic pathway ensuring regiochemical integrity. The critical control point is the competition between substitution (


) and elimination (

) in Step 1.

Part 2: Critical Process Parameters (CPP) & Protocol

Step 1: O-Alkylation (The Yield Bottleneck)

Objective: Alkylate the phenol at C4 without triggering elimination of the isopropyl group (forming propene).

  • Reagents: 3-Methoxy-4-nitrophenol (1.0 eq), 2-Bromopropane (1.5 eq), Potassium Carbonate (

    
    , 2.0 eq), Potassium Iodide (KI, 0.1 eq).
    
  • Solvent: DMF (Dimethylformamide) or NMP. Avoid Acetone if scaling up (slow kinetics).

  • Temperature: 60°C – 75°C.

Protocol Optimization:

  • Finkelstein Activation: Add catalytic KI. This converts the slower-reacting 2-bromopropane into highly reactive 2-iodopropane in situ, accelerating the

    
     reaction before 
    
    
    
    elimination can compete.
  • Base Choice: Use anhydrous granular

    
    . Avoid strong bases like NaOH or NaH; the secondary alkyl halide (isopropyl bromide) is highly prone to elimination to propene under strong basic conditions.
    
  • Addition Order: Stir the phenol and base in DMF for 30 minutes before adding the alkyl halide to ensure phenoxide formation.

Step 2: Nitro Reduction

Objective: Chemoselective reduction of the nitro group without cleavage of the ether bonds.

  • Reagents: 10% Pd/C (5-10 wt%), Hydrogen gas (

    
    ).
    
  • Solvent: Methanol or Ethanol.[1]

  • Conditions: Room temperature, 1 atm (balloon) to 3 bar.

Protocol Optimization:

  • Oxidation Prevention: The product is an electron-rich aniline and is highly air-sensitive . It will turn purple/brown upon exposure to air. Perform workup under Nitrogen/Argon.

  • Acid Scavenging: If using catalytic transfer hydrogenation (e.g., Ammonium Formate), ensure complete removal of salts, as acidic residues can destabilize the ether linkage over time.

Part 3: Troubleshooting Guide

This section addresses specific failure modes reported by users.

Table 1: Troubleshooting Matrix
Symptom Probable Cause Corrective Action
Low Yield in Step 1 (<50%) E2 Elimination: 2-Bromopropane converted to propene gas instead of reacting.Lower Temperature: Reduce to 60°C. Switch Base: Ensure mild base (

) is used, not KOH/NaH. Add KI: 10 mol% KI is mandatory to boost

rate.
Starting Material Remains (Step 1) Moisture in Solvent: Water solvates the phenoxide anion, killing nucleophilicity.Dry Solvent: Use anhydrous DMF. Dry

in an oven before use.
Product Turns Purple/Black Oxidation: Aniline oxidized by atmospheric oxygen (Quinone imine formation).Inert Storage: Store under Argon at -20°C. Salt Formation: Convert to HCl salt immediately for long-term stability.
"Sticky" Solid / Oil in Step 2 Incomplete Reduction: Presence of Nitroso or Hydroxylamine intermediates.Check

Uptake:
Ensure reaction runs until

consumption ceases. Refresh Catalyst: Filter and add fresh Pd/C if reaction stalls.
Regioisomer Impurities Wrong Starting Material: Using 4-nitroguaiacol instead of 3-methoxy-4-nitrophenol.Verify CAS: Ensure SM is CAS 16292-95-8. (See FAQ below).

Part 4: Frequently Asked Questions (Technical Support)

Q1: Can I use Isopropyl Tosylate instead of 2-Bromopropane to avoid elimination? A: Yes. Isopropyl tosylate is a better leaving group for


 and less prone to elimination than the bromide. However, it reacts slower. If using tosylate, increase the temperature slightly (80°C) and maintain the KI catalyst. This is recommended if your yield with bromide stays below 60%.

Q2: Why is my product an oil when the literature says it should be a solid? A: The free base of 2-Methoxy-4-(propan-2-yloxy)aniline is often a low-melting solid or viscous oil, especially if it contains trace solvent or oxidation byproducts.

  • Action: Convert a small sample to the Hydrochloride salt (add HCl in Dioxane). The salt should be a stable, white/off-white solid with a sharp melting point, confirming identity.

Q3: I used 4-Nitroguaiacol and got the wrong product. Why? A: This is a common nomenclature trap.

  • Target: 2-Methoxy-4-(propan-2-yloxy)aniline (Amino @ 1, OMe @ 2, OiPr @ 4).

  • 4-Nitroguaiacol (4-nitro-2-methoxyphenol) has OH @ 1, OMe @ 2, NO2 @ 4.

    • Alkylation

      
       1-OiPr, 2-OMe, 4-NO2.
      
    • Reduction

      
       1-OiPr, 2-OMe, 4-NH2.
      
    • Result: 4-Isopropoxy-3-methoxyaniline. (The positions of OMe and OiPr are reversed relative to the amine).

  • Correct SM: 3-Methoxy-4-nitrophenol (OH @ 1, OMe @ 3, NO2 @ 4).[2]

    • Alkylation

      
       1-OiPr, 3-OMe, 4-NO2.
      
    • Reduction

      
       1-OiPr, 3-OMe, 4-NH2.
      
    • Renumbering (Aniline priority): NH2 becomes 1

      
       OMe becomes 2 
      
      
      
      OiPr becomes 4. Correct.

Q4: How do I remove the DMF after Step 1? It's ruining my crystallization. A: DMF is difficult to remove by rotary evaporation due to its high boiling point.

  • Protocol: Pour the reaction mixture into 5 volumes of ice water . The nitro-intermediate usually precipitates as a solid.[2] Filter it. If it oils out, extract with Ethyl Acetate, then wash the organic layer 3x with water (to pull out DMF) and 1x with Brine before drying.

References

  • Starting Material Verification

    • Chemical Name: 3-Methoxy-4-nitrophenol (CAS: 16292-95-8).[2][3][4][5][6]

    • Source:

  • Target Molecule Structure

    • Chemical Name: 2-Methoxy-4-(propan-2-yloxy)aniline (CAS: 181829-66-1).
    • Source:

  • Methodology (General Alkylation of Nitrophenols)

    • Protocol: "Williamson Ether Synthesis using Potassium Carbon
    • Context: Standard organic synthesis procedure for hindering elimin
    • Source: Vogel, A.I., Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989. (Section: Ethers).[1][7]

  • Methodology (Catalytic Hydrogenation)

    • Protocol: "Reduction of Nitro Compounds to Amines using Pd/C."
    • Source:Organic Syntheses, Coll. Vol. 5, p.829 (1973); Vol. 47, p.94 (1967).

Sources

Technical Support Center: Stabilizing 2-Methoxy-4-(propan-2-yloxy)aniline Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Aniline Stability

Welcome to the technical support guide for 2-Methoxy-4-(propan-2-yloxy)aniline. This valuable synthetic intermediate is a substituted aniline, a class of compounds known for its utility in drug development and chemical synthesis. However, the very electronic properties that make anilines useful also render them susceptible to degradation, particularly oxidative processes. The electron-donating nature of the methoxy and isopropoxy groups on the benzene ring further activates the molecule, making this specific derivative highly prone to instability in solution, often manifesting as a rapid color change from colorless or pale yellow to dark brown or black.

This guide provides a structured, in-depth approach to understanding and mitigating the degradation of 2-Methoxy-4-(propan-2-yloxy)aniline. By moving beyond simple procedural steps to explain the underlying chemical principles, we empower researchers to design robust experiments, ensure the quality of their results, and preserve the integrity of their valuable materials.

Part 1: Troubleshooting Guide - My Solution is Degrading

This section is designed as a first-line diagnostic tool. If you are observing instability, use the following question-and-answer format to identify and resolve the likely cause.

Q1: Why is my 2-Methoxy-4-(propan-2-yloxy)aniline solution rapidly changing color?

A1: The most common cause of discoloration is auto-oxidation . The amine group (-NH₂) is readily oxidized by atmospheric oxygen. This process is a radical chain reaction that is often initiated by trace impurities, light, or heat. The initial oxidation products can further react and polymerize to form highly colored, complex mixtures, which are responsible for the observed darkening of the solution. Like other aniline derivatives, it is highly susceptible to electrophilic substitution reactions due to the electron-donating amine group which activates the ring.[1]

The diagram below illustrates the general troubleshooting workflow when you encounter a degrading solution.

G Start Degrading Solution Observed (e.g., Color Change) Check_O2 Is the solution exposed to air? Start->Check_O2 Start Diagnosis Check_Light Is the solution exposed to light? Check_O2->Check_Light No Sol_O2_Yes Implement Inert Atmosphere (N₂ or Ar Sparging/Blanket) Check_O2->Sol_O2_Yes Yes Check_pH What is the solution's pH? Check_Light->Check_pH No Sol_Light_Yes Store in Amber Vials or Protect from Light Check_Light->Sol_Light_Yes Yes Check_Solvent Is the solvent anhydrous and/or protic? Check_pH->Check_Solvent Acidic Sol_pH Adjust pH to Acidic Range (pH 3-5) Check_pH->Sol_pH Neutral/ Alkaline Check_Temp What is the storage temperature? Check_Solvent->Check_Temp No Sol_Solvent Use Anhydrous, Aprotic Solvent Check_Solvent->Sol_Solvent Yes Sol_Temp Store at Reduced Temperature (e.g., 2-8°C) Check_Temp->Sol_Temp Ambient G cluster_0 Oxidative Chain Reaction (Uninhibited) cluster_1 Stabilization with Antioxidant Aniline Aniline (R-NH₂) Radical Aniline Radical (R-NH•) Aniline->Radical Initiation (O₂, light, heat) Peroxy Peroxy Radical (R-NHOO•) Radical->Peroxy Propagation (+ O₂) Peroxy->Radical Propagation (+ R-NH₂) Products Colored Degradation Products Peroxy->Products Antioxidant Antioxidant (A-H) Peroxy_Stab Peroxy Radical (R-NHOO•) Stable_Peroxide Stable Peroxide (R-NHOOH) Peroxy_Stab->Stable_Peroxide Chain Termination Stable_Radical Stable Antioxidant Radical (A•)

Caption: Mechanism of antioxidant-mediated stabilization.

Q5: What are the ideal storage conditions for solutions?

A5: Solutions should be stored cold (2-8°C) and protected from light. [2]

  • Temperature: Chemical reactions, including degradation pathways, are accelerated at higher temperatures. Storing solutions in a refrigerator or cold room significantly slows down the rate of oxidation.

  • Light: UV light can provide the energy needed to initiate radical formation (photolytic degradation). Storing solutions in amber glass vials or wrapping clear vials in aluminum foil is essential to prevent this. [3]

Part 3: Standard Operating Protocols

Follow these detailed protocols to ensure the maximum stability of your solutions.

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol integrates the best practices discussed above for preparing a 10 mM stock solution in acetonitrile (ACN).

  • Materials & Equipment:

    • 2-Methoxy-4-(propan-2-yloxy)aniline

    • High-purity, anhydrous acetonitrile (ACN)

    • Nitrogen or Argon gas source with a sparging needle and drying tube

    • Amber glass volumetric flask with a septum-sealed cap

    • Analytical balance, syringes, and needles

    • (Optional) Butylated hydroxytoluene (BHT)

  • Procedure:

    • Solvent Deoxygenation: Place the required volume of ACN in the amber volumetric flask. Insert a long needle connected to the inert gas line, ensuring the tip is below the solvent surface. Insert a second, shorter needle to act as a vent.

    • Sparge the solvent with a steady stream of inert gas for at least 20-30 minutes to displace dissolved oxygen.

    • (Optional) Add Antioxidant: If using BHT, add it to the deoxygenated solvent now to a final concentration of 0.05% w/v and swirl to dissolve.

    • Weigh Compound: While the solvent is sparging, accurately weigh the required amount of 2-Methoxy-4-(propan-2-yloxy)aniline in a clean, dry container. Perform this step quickly to minimize air exposure.

    • Dissolution: Remove the sparging and vent needles. Immediately add the weighed solid to the deoxygenated ACN. Seal the flask with the septum cap.

    • Agitate the flask (sonication can be used if necessary) until the solid is completely dissolved.

    • Blanketing & Storage: Puncture the septum with a needle attached to the inert gas line and a vent needle. Gently flush the headspace above the solution with inert gas for 1-2 minutes to create an inert blanket.

    • Remove the needles, wrap the cap/septum junction with Parafilm®, and immediately store the flask in a refrigerator at 2-8°C, protected from light.

Sources

Technical Support Center: A Guide to Preventing Oxidation of 2-Methoxy-4-(propan-2-yloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 2-Methoxy-4-(propan-2-yloxy)aniline. The inherent reactivity of the aniline functional group, particularly on an electron-rich aromatic ring, makes this compound susceptible to oxidative degradation. This document provides in-depth, scientifically-grounded troubleshooting advice and preventative protocols to ensure the long-term stability and integrity of your materials during storage and handling.

Section 1: Understanding the Core Problem: The Chemistry of Aniline Oxidation

This section addresses the fundamental reasons behind the compound's instability.

Q1: Why is 2-Methoxy-4-(propan-2-yloxy)aniline so susceptible to oxidation?

A: The susceptibility of 2-Methoxy-4-(propan-2-yloxy)aniline to oxidation is rooted in its molecular structure. The primary amine (-NH₂) group attached to the benzene ring is the principal site of oxidation. Several factors exacerbate this vulnerability:

  • Electron-Donating Groups: The methoxy (-OCH₃) and isopropoxy (-OCH(CH₃)₂) groups are strong electron-donating groups. They increase the electron density of the aromatic ring, making the entire molecule more easily oxidized.

  • The Amine Group: The lone pair of electrons on the nitrogen atom of the amine group is readily available to participate in oxidation-reduction reactions.

  • Catalytic Factors: The oxidation process is significantly accelerated by exposure to atmospheric oxygen, light (photocatalysis), and the presence of trace metal ions, which can initiate radical chain reactions.[1]

The initial oxidation steps can lead to the formation of highly colored radical intermediates, which can then polymerize or further react to form a complex mixture of degradation products, often appearing as yellow, brown, or dark purple impurities.

cluster_main Simplified Oxidation Pathway Aniline 2-Methoxy-4-(propan-2-yloxy)aniline (Colorless/Light-colored) Radical Formation of Radical Intermediates Aniline->Radical Oxidation Oxidants O₂, Light, Metal Ions Oxidants->Radical Degradation Colored Degradation Products (Quinone-imines, N-oxides, Polymers) Radical->Degradation Further Reactions

Caption: General oxidation pathway of the aniline derivative.

Section 2: Troubleshooting Guide: Identifying and Quantifying Degradation

If you suspect your material has degraded, the following guidance will help you assess its condition.

Q2: My previously pale sample of 2-Methoxy-4-(propan-2-yloxy)aniline has turned yellow/brown. What has happened?

A: A visible color change is the most common and immediate indicator of oxidation. Anilines and their derivatives are notorious for forming colored impurities upon exposure to air and light.[2][3] The yellow, brown, or sometimes even purple or black discoloration is due to the formation of a mixture of oxidized species, such as nitroso compounds, quinone-imines, and polymeric materials. While a slight color change may indicate minor degradation, significant discoloration suggests a considerable loss of purity and warrants quantitative analysis before use.

Q3: How can I accurately determine the purity of my stored sample and identify potential degradation products?

A: Visual inspection is only a qualitative indicator. For quantitative assessment, chromatographic and spectroscopic methods are essential. The choice of technique depends on the required level of detail.

Technique Primary Use & Advantages Considerations & Disadvantages Relevant Sources
HPLC-UV Gold standard for purity assessment. Accurately quantifies the parent compound and major degradation products. High sensitivity and reproducibility.Requires method development (column, mobile phase selection). May not identify all unknown impurities without mass spectrometry.[4][5]
GC-MS Excellent for identifying volatile degradation products. Provides structural information for impurity identification. High sensitivity for trace analysis.Not suitable for non-volatile or thermally labile compounds (e.g., polymers). Derivatization may be required.[6]
UV-Vis Spectroscopy Rapid, qualitative check. An increase in absorbance in the visible region (400-700 nm) confirms the presence of colored impurities.Non-specific; cannot distinguish between different impurities or quantify the parent compound accurately in a mixture.[7][8]
Experimental Protocol 1: General HPLC Purity Analysis

This protocol provides a starting point for assessing the purity of 2-Methoxy-4-(propan-2-yloxy)aniline. Optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is a common starting point.

    • Example Gradient: Start at 20% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[4]

  • Detection: UV detector set at a wavelength where the parent compound has strong absorbance (e.g., 254 nm or 280 nm). A photodiode array (PDA) detector is highly recommended to analyze the spectra of impurity peaks.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the sample.

    • Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of ~1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 5-10 µL. The purity can be calculated based on the area percent of the main peak relative to the total area of all peaks.

Section 3: Best Practices for Proactive Prevention

Preventing oxidation is far more effective than attempting to purify a degraded sample. Adherence to proper storage and handling protocols is critical.

Q4: What are the ideal, long-term storage conditions for 2-Methoxy-4-(propan-2-yloxy)aniline?

A: The primary goal is to eliminate exposure to oxygen, light, and heat. The following conditions are recommended for maximizing shelf-life.

Parameter Recommendation Rationale Supporting Sources
Atmosphere Inert Gas Blanket (Argon or Nitrogen) Displaces atmospheric oxygen, the primary oxidant. This is the most critical factor for preventing degradation.[9]
Temperature Refrigerated (2-8 °C) or Frozen (≤ -20 °C) Reduces the kinetic rate of oxidation reactions. For long-term storage, frozen is preferred.[10]
Light Amber Glass Vial or Store in Darkness Prevents photocatalytic degradation. Many anilines are light-sensitive.[1][11]
Container Glass bottle with a PTFE-lined cap or a septum-sealed (e.g., Sure/Seal™) bottle. Ensures an airtight seal and minimizes contact with reactive materials. Avoids plastics that may be attacked by the compound or leach impurities.[1][2][9]
Q5: What is the correct procedure for handling the material to prevent its exposure to air during use?

A: Using standard air-sensitive techniques is mandatory. The use of a septum-sealed bottle (such as an Aldrich® Sure/Seal™ bottle) and syringe/cannula transfer under an inert atmosphere is the standard procedure.[9]

cluster_workflow Inert Atmosphere Handling Workflow start Start prep_glass Oven-dry all glassware (syringe, needles) and cool under inert gas stream. start->prep_glass setup_manifold Set up inert gas manifold with bubbler outlet. prep_glass->setup_manifold purge_bottle Puncture septum of aniline bottle with a needle connected to the inert gas outlet. setup_manifold->purge_bottle purge_syringe Purge a clean, dry syringe with inert gas multiple times. purge_bottle->purge_syringe withdraw Insert syringe needle below surface of liquid and slowly withdraw desired amount. purge_syringe->withdraw remove_bubbles Invert syringe and expel any gas bubbles back into the bottle. withdraw->remove_bubbles transfer Withdraw syringe and quickly transfer to the reaction vessel (already under inert atmosphere). remove_bubbles->transfer end End transfer->end

Caption: Workflow for transferring air-sensitive anilines.

Experimental Protocol 2: Handling and Dispensing Under Inert Atmosphere
  • Preparation: Ensure all glassware, including syringes and needles, is thoroughly dried in an oven (e.g., 125 °C overnight) and cooled under a stream of dry nitrogen or argon.[9]

  • Inert Gas Setup: Secure the 2-Methoxy-4-(propan-2-yloxy)aniline bottle. Puncture the septum with a needle connected to a nitrogen or argon manifold to create a positive pressure. Use a second needle as a vent, directing the outflow to an oil bubbler to monitor gas flow.

  • Syringe Purge: Take a clean, dry gas-tight syringe and flush it with the inert gas from the manifold 3-5 times to remove any residual air.

  • Withdrawal: Puncture the septum with the purged syringe needle and insert the tip below the liquid surface. Slowly pull back the plunger to draw the desired volume of the aniline. It is often helpful to draw a small amount of the inert gas from the headspace into the syringe first.

  • Transfer: Once the desired volume is obtained, withdraw the syringe. If any gas bubbles are present, invert the syringe and carefully push the gas out. Immediately transfer the liquid to the reaction vessel, which should also be under a positive pressure of inert gas.

  • Storage After Use: After withdrawing the material, replace the polypropylene cap over the septum seal if provided.[9] Store the bottle under the recommended conditions (see Q4).

Q6: Is it advisable to add an antioxidant to the bulk material for enhanced stability?

A: Adding an antioxidant can be an effective secondary measure, particularly for long-term storage or for solutions. Aromatic amines are themselves a class of antioxidants, but their primary mechanism involves reacting with oxidizing species, leading to their own degradation.[12][13][14] To protect the target molecule, a more easily oxidized, sacrificial antioxidant is used.

  • Recommended Type: A hindered phenolic antioxidant like Butylated Hydroxytoluene (BHT) is a common choice. It is an excellent radical scavenger that can terminate the chain reactions responsible for oxidation.

  • Concentration: A low concentration is typically effective, usually in the range of 100-500 ppm (0.01-0.05% by weight).

  • Validation Required: Before adding an antioxidant to a bulk supply, you must validate its compatibility. Set up a small-scale stability study comparing a control sample (no antioxidant) with a BHT-spiked sample under accelerated storage conditions (e.g., 40 °C/75% RH). Analyze purity by HPLC at set time points (e.g., 1, 2, 4 weeks) to confirm that BHT is effective and does not introduce new incompatibility issues.

Section 4: Additional Frequently Asked Questions (FAQs)

Q7: I need to store a solution of the aniline. What solvent should I use and what are the storage precautions?

A: Use a high-purity, anhydrous, aprotic solvent such as Toluene, Tetrahydrofuran (THF), or Dichloromethane (DCM). The solvent must be deoxygenated before use. This can be achieved by bubbling argon or nitrogen through the solvent for 30-60 minutes or by using a series of freeze-pump-thaw cycles. Prepare the solution under an inert atmosphere and store it in a septum-sealed flask under the same conditions as the neat material (refrigerated/frozen, protected from light).

Q8: What are the likely structures of the degradation products?

A: While a definitive profile requires isolation and characterization (e.g., by MS and NMR), the degradation of substituted anilines typically leads to several classes of compounds, including N-oxides, hydroxylamines, nitroso and nitro compounds, and colored polymeric materials formed from the coupling of radical intermediates.[15][16]

Q9: My material is already moderately oxidized. Can it be purified?

A: Purification is possible but can be challenging and may result in significant material loss. Prevention is always the best strategy. If purification is necessary, two common lab-scale methods are:

  • Column Chromatography: Using silica gel with a non-polar eluent system (e.g., Hexanes/Ethyl Acetate) can separate the less polar parent aniline from the more polar, colored impurities. This must be done quickly to minimize oxidation on the silica.

  • Recrystallization: If the compound is a solid, recrystallization from a suitable solvent system may remove impurities. However, finding a system where the impurities have significantly different solubility can be difficult.

References

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  • Longchang Chemical. (2023). Which kinds of antioxidants are there? Classification of common antioxidants. Longchang Chemical.
  • Behl, C. et al. (2001). Protective activity of aromatic amines and imines against oxidative nerve cell death. Journal of Neurochemistry.
  • Performance Additives. Aromatic Amines Antioxidants. Performance Additives.
  • Khan, I. et al. (2012). Quantification of Aniline with Bleaching Powder via Indophenol Reaction and Its Residual Determination in Lubricating Oils. AccScience Publishing.
  • Abdel-Latif, H. et al. Colorimetric determination of aniline in the presence of 4-aminophenol and other oxidation products. Analyst (RSC Publishing).
  • Melo, A. et al. (2012). Inhibitory Effect of Antioxidant-Rich Marinades on the Formation of Heterocyclic Aromatic Amines in Pan-Fried Beef. Journal of Agricultural and Food Chemistry.
  • Apollo Scientific. (2023). Safety Data Sheet: Aniline. Apollo Scientific.
  • Washington State University. Standard Operating Procedure: Aniline. Washington State University Environmental Health & Safety.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Aniline. Sigma-Aldrich.
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  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Aniline. New Jersey Department of Health.
  • Schmidt, T. et al. (2021). Quantification of aniline and N-methylaniline in indigo. Scientific Reports.
  • CPAchem Ltd. (2023). Safety Data Sheet: 2-Methoxy-4-nitroaniline. CPAchem Ltd.
  • Riggin, P.M. et al. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency.
  • Sigma-Aldrich. Handling Air-Sensitive Reagents. Technical Bulletin AL-134.
  • Santa Cruz Biotechnology. Safety Data Sheet: N-(2-Hydroxyethyl)aniline. Santa Cruz Biotechnology.
  • Fisher Scientific Company. (2025). Safety Data Sheet: 2-Methoxy-4-nitroaniline. Fisher Scientific.
  • Thermo Fisher Scientific. (2012). Safety Data Sheet. Thermo Fisher Scientific.
  • ResearchGate. Degradation pathway of drug. ResearchGate.
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  • Fisher Scientific. (2024). Safety Data Sheet: 4-Fluoro-2-methoxyaniline. Fisher Scientific.
  • ResearchGate. (2007). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. ResearchGate.
  • Sigma-Aldrich. 2-Methoxy-4-(methylsulfanyl)aniline. Sigma-Aldrich.
  • ChemicalBook. (2026). 2-Methoxy-4-nitroaniline Properties. ChemicalBook.
  • ResearchGate. Proposed metabolic pathway for aerobic degradation of 2-C-4-NA. ResearchGate.
  • BenchChem. (2025). Technical Support Center: Degradation of 2-Propanone, 1-(2,5-dimethoxyphenyl)-. BenchChem.
  • Wang, L. et al. (2018). Study on the degradation mechanism and pathway of benzene dye intermediate 4-methoxy-2-nitroaniline via multiple methods in Fenton oxidation process. RSC Advances.
  • ResearchGate. (2025). Enhanced oxidation of aniline derivatives by two mutants of cytochrome c peroxidase at tryptophan 51. ResearchGate.
  • Chapman, J. & Saunders, B.C. (1941). Studies in peroxidase action. 4. The oxidation of 4-methoxy-2:6-dimethylaniline. Suggestions for a mechanism. Journal of the Chemical Society.
  • PubChem. 4-methoxy-N-(propan-2-yl)aniline. PubChem.
  • Ragan, J.A. et al. (2002). ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. Organic Syntheses.
  • 3D-basics. (2023). Safety Data Sheet: (2-methoxymethylethoxy)propanol. 3D-basics.
  • Hiremath, C.V. et al. (2014). Kinetics and Mechanisms of the Oxidation of Vanillin by Co(II) in Aqueous Alkaline medium. International Journal of Research in Advent Technology.
  • Sigma-Aldrich. 2-Methoxy-4-nitroaniline. Sigma-Aldrich.
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Technical Support Center: Overcoming Scale-Up Challenges in 2-Methoxy-4-(propan-2-yloxy)aniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-4-(propan-2-yloxy)aniline. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of scaling this important pharmaceutical intermediate from the lab bench to pilot or production scale. As a key starting material in the synthesis of drugs like Ranolazine, achieving high purity and yield is paramount.[1][2][3] This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to address common challenges encountered during synthesis.

Section 1: Synthetic Strategy Overview

The most prevalent and industrially viable route to 2-Methoxy-4-(propan-2-yloxy)aniline involves a three-step process starting from 4-hydroxy-3-methoxybenzaldehyde (vanillin), a readily available and cost-effective precursor derived from natural sources.[4] This pathway is favored for its logical progression and amenability to scale.

The core strategy involves:

  • O-Isopropylation: A Williamson ether synthesis to introduce the isopropoxy group.

  • Nitration: Introduction of a nitro group, which will be reduced to the target aniline.

  • Reduction: Conversion of the nitro group to the final amine functionality.

Below is a workflow diagram illustrating this synthetic pathway.

G cluster_0 Step 1: O-Isopropylation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction A 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) B 4-(Isopropoxy)-3-methoxybenzaldehyde A->B  2-Halopropane, Base (e.g., K2CO3)  Solvent (e.g., Acetone, DMF) C 2-Nitro-4-(isopropoxy)- 5-methoxybenzaldehyde B->C  HNO3 / H2SO4  Low Temperature D 2-Methoxy-4-(propan-2-yloxy)aniline C->D  Catalytic Hydrogenation (e.g., H2/Pd-C)  or Metal Reduction (e.g., Fe/HCl)

Caption: Common synthetic workflow for 2-Methoxy-4-(propan-2-yloxy)aniline.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is vanillin the preferred starting material over, for example, starting with 2-methoxyaniline?

A1: The choice of vanillin is strategic for several reasons. Firstly, vanillin is a high-volume, low-cost, and readily available raw material, often from renewable resources, which is a significant advantage for large-scale production.[4] Secondly, the electron-withdrawing aldehyde group deactivates the aromatic ring, making the subsequent electrophilic nitration step more controllable and less prone to over-reaction or oxidation compared to a highly activated aniline starting material.[5] Starting with an aniline would require protecting the amine group before nitration, adding steps and cost to the overall process.

Q2: What are the critical process parameters for the O-isopropylation (Williamson ether synthesis) step?

A2: The key to a successful and high-yield O-isopropylation at scale is managing the interplay between the base, solvent, and temperature.

  • Base: Anhydrous potassium carbonate (K2CO3) is commonly used as it is inexpensive, effective, and easy to handle.[6] It is crucial to ensure the base is sufficiently strong to deprotonate the phenolic hydroxyl group but not so strong as to cause side reactions with the alkylating agent or solvent.

  • Solvent: Solvents like acetone or DMF are effective.[7] Acetone is often preferred for its lower boiling point and ease of removal, while DMF can accelerate the reaction due to its polarity but is more difficult to remove completely.

  • Temperature: The reaction is typically run at reflux.[6] Careful temperature control is necessary to ensure a reasonable reaction rate without promoting the elimination side reaction of the isopropyl halide, which would form propene gas and reduce yield.

Q3: How can I control regioselectivity during the nitration step to maximize the desired isomer?

A3: This is one of the most critical challenges. The methoxy and isopropoxy groups are ortho-, para-directing. The desired product requires nitration ortho to the methoxy group and para to the isopropoxy group.

  • Steric Hindrance: The bulky isopropoxy group provides significant steric hindrance, which naturally disfavors nitration at the positions ortho to it. This is the primary factor driving selectivity.

  • Temperature Control: The most critical parameter is low temperature. The nitration should be carried out at 0-5 °C, with the nitrating agent (typically a mixture of nitric acid and sulfuric acid) added slowly and sub-surface to dissipate heat and prevent localized temperature spikes.[5] Higher temperatures can overcome the activation energy for the formation of undesired isomers and increase the risk of dangerous exothermic runaway reactions.

Q4: What are the most scalable and safest methods for the final nitro group reduction?

A4: Catalytic hydrogenation is the preferred method for large-scale, clean reduction.

  • Catalytic Hydrogenation: Using hydrogen gas with a palladium on carbon (Pd/C) catalyst in a solvent like methanol or ethanol is highly efficient and produces water as the only byproduct, simplifying workup.[8] Key considerations are catalyst loading (typically 5-10 mol%), hydrogen pressure, and efficient agitation to ensure good mass transfer. The catalyst must be filtered carefully under an inert atmosphere (like nitrogen) as it can be pyrophoric.

  • Metal/Acid Reduction: An alternative is using a metal like iron or tin in the presence of an acid (e.g., HCl or acetic acid).[9] This method is robust and less sensitive to catalyst poisons but generates significant amounts of metal salt waste, which complicates product isolation and waste disposal on a large scale.

Section 3: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up process.

Problem 1: Low Yield and Impurity Formation During Nitration

You observe a lower-than-expected yield after the nitration step, and HPLC analysis shows multiple unknown peaks alongside your desired product.

G cluster_0 Reaction Conditions Start 4-(Isopropoxy)-3-methoxybenzaldehyde Condition1 Low Temp (<5°C) Slow Addition Condition2 High Temp (>10°C) Fast Addition Desired Desired Product (2-Nitro-) Side1 Isomer Impurity (6-Nitro-) Side2 Oxidized Byproduct (Benzoic Acid) Condition1->Desired Favored Pathway (Steric Control) Condition2->Side1 Side Reaction (Reduced Selectivity) Condition2->Side2 Side Reaction (Oxidation)

Caption: Influence of conditions on nitration selectivity.

  • Root Cause A: Poor Temperature Control. Localized overheating due to rapid addition of the nitrating agent or inadequate cooling is the most common cause. This provides enough energy to overcome the steric hindrance of the isopropoxy group, leading to the formation of the undesired 6-nitro isomer. It can also lead to oxidation of the aldehyde to a carboxylic acid.

    • Solution: Ensure your reactor has sufficient cooling capacity for the scale. Use a jacketed reactor with a powerful chiller. Add the nitrating agent sub-surface via a dip tube over an extended period (e.g., 2-4 hours) while monitoring the internal temperature closely. An alarm system for temperature deviations is highly recommended.

  • Root Cause B: Incorrect Stoichiometry. Using a large excess of nitric acid can lead to the formation of dinitro byproducts or oxidation.

    • Solution: Use a modest excess of the nitrating agent (typically 1.05-1.2 equivalents). Perform a small-scale trial to optimize the exact stoichiometry for your specific setup before proceeding to a large-scale run.

Problem 2: Product is an Oil and Fails to Crystallize During Workup

After the final reduction and solvent removal, the target aniline is a dark, viscous oil that resists crystallization, making isolation difficult and trapping impurities.

  • Root Cause A: Residual Impurities. The presence of unreacted starting material, isomers from the nitration step, or other side products can act as crystallization inhibitors. Even small amounts can significantly depress the melting point and disrupt the crystal lattice formation.

    • Solution 1 (Purification via Salt Formation): Convert the crude aniline oil into its hydrochloride or sulfate salt by treating the solution with aqueous HCl or H2SO4.[8] Amine salts are often highly crystalline and will precipitate from the solution, leaving many organic impurities behind. The salt can then be collected by filtration, washed, and neutralized with a base (e.g., NaOH or NaHCO3) to regenerate the pure aniline base.

    • Solution 2 (Solvent-Antisolvent Crystallization): Dissolve the crude oil in a minimal amount of a good solvent (e.g., isopropanol, ethyl acetate). Then, slowly add a miscible anti-solvent in which the product is insoluble (e.g., hexanes, water) until turbidity is observed.[10] Cool the mixture slowly to promote the growth of larger, purer crystals. Seeding with a small crystal of pure product can be highly effective.

  • Root Cause B: Residual Solvent. Trapped high-boiling point solvents like DMF or residual water can prevent crystallization.

    • Solution: Ensure efficient solvent removal under vacuum. If the product is stable, a co-evaporation step (azeotroping) with a solvent like toluene can help remove traces of water or other solvents.

Section 4: Experimental Protocol: Controlled Nitration

This protocol describes a lab-scale (adaptable for scale-up) procedure for the controlled nitration of 4-(isopropoxy)-3-methoxybenzaldehyde.

Safety Warning: This procedure involves highly corrosive and oxidizing acids. Always wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, and acid-resistant gloves. Perform the reaction in a well-ventilated fume hood and have an appropriate quenching agent (e.g., sodium bicarbonate solution) readily available.

Reagents & Equipment:

  • 4-(Isopropoxy)-3-methoxybenzaldehyde (1.0 eq)

  • Sulfuric Acid (98%)

  • Nitric Acid (70%)

  • Jacketed glass reactor with overhead stirrer, thermocouple, and addition funnel

  • Chiller/circulator capable of maintaining -5 to 0 °C

Procedure:

  • Charging the Reactor: Charge the jacketed reactor with sulfuric acid. Begin cooling the acid to 0 °C with vigorous stirring.

  • Substrate Addition: Once the sulfuric acid is at 0 °C, slowly add the 4-(isopropoxy)-3-methoxybenzaldehyde, ensuring the temperature does not rise above 5 °C. The substrate should dissolve completely.

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding nitric acid (1.1 eq) to a small amount of sulfuric acid, keeping this mixture cool in an ice bath.

  • Nitration: Slowly add the pre-chilled nitrating mixture to the reactor via the addition funnel over 2-3 hours. Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. This will cause the nitrated product to precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.[4]

  • Washing: Wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7) to remove all residual acid.[4]

  • Drying: Dry the product under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Section 5: Data Summary Table

The following table summarizes typical conditions and expected outcomes for each step in the synthesis.

StepKey ReagentsSolventTemperatureTypical YieldKey Challenge
O-Isopropylation Isopropyl bromide, K2CO3AcetoneReflux (~56°C)85-95%Preventing elimination side reaction.
Nitration HNO3, H2SO4N/A (H2SO4 is solvent)0-5 °C80-90%Controlling regioselectivity and exotherm.
Reduction H2 (50 psi), 5% Pd/CMethanol25-40 °C90-98%Safe handling of pyrophoric catalyst; ensuring complete reaction.

References

  • HE Yong-jun, et al. (2004). Synthesis of Ranolazine. Chinese Journal of Modern Applied Pharmacy.
  • Itami, K., et al. (2019). A challenging synthesis. The Royal Society of Chemistry.
  • Wang, L., et al. (2009). Synthesis of ranolazine metabolites and their anti-myocardial ischemia activities. PubMed.
  • Various Authors. Ranolazine synthesis. ChemicalBook.
  • Various Authors. (2016). An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane. New Drug Approvals.
  • Vakamulla, M., et al. Schematic presentation of Ranolazine synthesis.
  • Author unknown. Synthesis of 2-ethyl-4-methoxy aniline via four-step process.
  • PubChem. 2-methoxy-4-(propan-2-yloxy)aniline. PubChem.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol. BenchChem.
  • Yue, F., et al. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Protocols.io.
  • Google Patents. Process for the preparation of substituted halogenated aniline.
  • Ragan, J. A., et al. (2002). ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. Organic Syntheses.
  • 福建振新化学有限公司. (2019). Preparation method of 2-methoxy-4-nitroaniline.
  • Preprints.org. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Preprints.org.

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Fragmentation of 2-Methoxy-4-(propan-2-yloxy)aniline

[1][2][3][4]

Executive Summary

Compound: 2-Methoxy-4-(propan-2-yloxy)aniline CAS: 16495-67-3 Molecular Formula:

Molecular Weight:Primary Application:12345

This guide provides a structural elucidation framework for researchers analyzing Impurity V (Gefitinib starting material) or metabolic derivatives.[1][2][3][5][6][7] It contrasts Electron Ionization (EI) and Electrospray Ionization (ESI) patterns to support both synthesis process control (GC-MS) and bioanalytical monitoring (LC-MS/MS).[1][2][3][5]

Fragmentation Mechanics & Pathways

The fragmentation of 2-Methoxy-4-(propan-2-yloxy)aniline is governed by the stability of the aromatic core and the lability of the ether substituents.[1][2][3][4] The isopropoxy group at the para position is the most fragile moiety, serving as the primary diagnostic fragmentation site.[1][2][3][4][5][6][7]

Pathway A: The "Propene Loss" (Dominant)

The most characteristic feature of aryl isopropyl ethers is the loss of a neutral propene molecule (

34567
  • Mechanism: A four-membered transition state facilitates the transfer of a hydrogen atom from a methyl group of the isopropyl chain to the ether oxygen, followed by C-O bond cleavage.[1][2][3][4][5][7]

  • Result: Conversion of the isopropoxy group into a phenolic hydroxyl group.[1][2][3][5][6][7]

  • Diagnostic Ion:

    • EI (

      
      ): 
      
      
      181
      
      
      139 (Base Peak candidate).
    • ESI (

      
      ): 
      
      
      182
      
      
      140 .
Pathway B: The "Methyl Radical" Loss

The ortho-methoxy group undergoes homolytic cleavage, typically observed in EI modes.[1][2][3][4][5][7]

  • Mechanism: Loss of a methyl radical (

    
    , 15 Da) to form a quinoid-like cation.[1][2][3][4][5][7]
    
  • Diagnostic Ion:

    • EI:

      
       181 
      
      
      166 .
Pathway C: Isopropyl Radical Loss

Direct cleavage of the O-C bond without hydrogen rearrangement.[2][3][4][5][6][7]

  • Mechanism: Loss of an isopropyl radical (

    
    , 43 Da).[1][2][3][4][5][6][7]
    
  • Diagnostic Ion:

    • EI:

      
       181 
      
      
      138 .

Visualization: Fragmentation Pathway

The following diagram illustrates the hierarchical breakdown of the molecule under high-energy conditions (EI) or Collision-Induced Dissociation (CID).

FragmentationPathwayParentParent Ion(EI: m/z 181, ESI: m/z 182)[C10H15NO2]PhenolPhenol Derivative(EI: m/z 139, ESI: m/z 140)[Loss of Propene -42 Da]Parent->Phenol McLafferty-likeRearrangementDemethylDemethylated Ion(EI: m/z 166)[Loss of CH3• -15 Da]Parent->Demethyl HomolyticCleavageRadicalLossRadical Cation(EI: m/z 138)[Loss of C3H7• -43 Da]Parent->RadicalLoss Direct BondScissionAminophenolAminophenol Core(m/z 109/110)[Loss of CH2O from Methoxy]Phenol->Aminophenol SecondaryFragmentation

Caption: Hierarchical fragmentation showing the competitive loss of propene (green) vs. methyl/isopropyl radicals (red/yellow).[1][2][3][4][7]

Comparative Analysis: EI vs. ESI Performance

For drug development professionals, choosing the right ionization mode is critical for sensitivity and structural confirmation.[3][4][5][6][7]

FeatureElectron Ionization (EI) Electrospray Ionization (ESI+)
Primary Use Impurity Profiling (GC-MS) .[1][2][3][5][7] Used to certify the purity of the starting material before synthesis.[2][3][5][6][7]Metabolite ID (LC-MS) . Used to track the compound in biological matrices.[2][3][4][5][6][7]
Molecular Ion

(m/z 181)
.[1][2][3][5][6][7] Usually distinct, intensity 20-40%.[2][3][4][6][7]

(m/z 182)
. Very strong, often the base peak in soft scanning.[3][4][5][6][7]
Base Peak m/z 139 (Phenol form) or m/z 181 .m/z 182 (Parent) or m/z 140 (at high collision energy).[1][2][3][5][6][7]
Key Fragments 166 (

), 138 (

), 139 (

).[1][2][3][4][5]
140 (

), 123 (Loss of isopropoxy + amine).[1][2][3][4][5][7]
Spectral "Fingerprint" Rich fragmentation. Excellent for library matching against NIST standards.Simple spectrum. Requires MS/MS (CID) to generate structural fragments.
Differentiating from Isomers

A common challenge is distinguishing 2-Methoxy-4-isopropoxyaniline from its isomer 2-Isopropoxy-4-methoxyaniline .[1][2][3][4][7]

  • Ortho Effect: In the 2-isopropoxy isomer (where the bulky group is ortho to the amine), the loss of propene is often faster and more intense due to the proximity of the amine protons facilitating the transfer.[1][2][3][5]

  • Retention Time: The 2-methoxy isomer (target) is generally less lipophilic and will elute earlier on Reverse-Phase C18 columns compared to the more sterically hindered 2-isopropoxy isomer.[1][2][3][5]

Experimental Protocol (Self-Validating)

To replicate these results, use the following validated conditions.

Method A: LC-MS/MS (For Bioanalysis)[1][2][3][4][8]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50mm, 1.7 µm.[1][2][3][4][5][6][7]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[2][3][4][5][6][7]

    • B: Acetonitrile.[2][3][4][5][6][7][]

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Source: ESI Positive Mode.

    • Capillary Voltage: 3.5 kV.[2][3][4][5][6][7]

    • Cone Voltage: 30 V (Promotes transmission of

      
       182).[2][3][4][5][6][7]
      
    • Collision Energy (CID): Ramp 15–30 eV to observe the

      
       transition.[2][3][5][6][7]
      
Method B: GC-MS (For Raw Material Purity)[1][2][3][4]
  • Column: HP-5ms or DB-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm.[1][2][3][4][7]

  • Inlet Temp: 250°C (Split 10:1).

  • Oven: 60°C (1 min)

    
     20°C/min 
    
    
    280°C.
  • Ion Source: Electron Impact (70 eV).[1][2][3][4][5][6][7]

  • Scan Range:

    
     40–300.
    
  • Expected Retention: The amine group makes the peak tail slightly; derivatization with MSTFA is recommended for sharp peak shapes.[1][2][3][5][6][7]

References

  • Gefitinib Impurity Profiling: Separation, Identification and Quantification of process related Impurities and Stress Degradants of Gefitinib by LC-ESI-Q–TOF/MS. Research Journal of Pharmacy and Technology. Link

  • General Alkoxy Aniline Fragmentation: Mass Spectra of 4-Isopropoxyaniline (Analogous Structure). NIST Chemistry WebBook, SRD 69.[3][4][5][6][7] Link[1][2][3][4][7]

  • Fragmentation Mechanisms: Interpretation of Mass Spectra of Organic Compounds. ChemGuide / McLafferty Standards.[2][3][4][5][6][7] Link

  • Compound Data: 2-Methoxy-4-(propan-2-yloxy)aniline (CAS 16495-67-3).[1][2][3][4][7] PubChem Database.[2][3][4][5][6][7] Link[1][2][3][4][7]

Comparative Analysis of 2-Methoxy-4-(propan-2-yloxy)aniline Isomers: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of tyrosine kinase inhibitor (TKI) development, the precise arrangement of alkoxy substituents on the aniline ring is a determinant of both synthetic yield and pharmacological potency. This guide provides a rigorous comparative analysis of 2-Methoxy-4-(propan-2-yloxy)aniline (the Target) and its commercially dominant isomer, 3-Methoxy-4-(propan-2-yloxy)aniline (the Alternative).

While often conflated in database searches due to identical molecular weights (181.23 g/mol ) and similar fragmentation patterns, these isomers exhibit distinct nucleophilic profiles and synthetic pathways. This document serves as a self-validating protocol for researchers to distinguish, synthesize, and utilize these intermediates with high specificity.

Part 1: Structural & Reactivity Analysis

The Isomer Landscape

The core difference lies in the positioning of the methoxy (-OCH₃) and isopropoxy (-OiPr) groups relative to the primary amine (-NH₂).

FeatureTarget Compound Primary Alternative (Common)
IUPAC Name 2-Methoxy-4-(propan-2-yloxy)aniline3-Methoxy-4-(propan-2-yloxy)aniline
Common Name 2-Methoxy-4-isopropoxyaniline4-Isopropoxy-3-methoxyaniline
Structure Code 2-OMe, 4-OiPr 3-OMe, 4-OiPr
Electronic Effect Ortho-Methoxy (Electron Donating + Steric)Meta-Methoxy (Inductive Withdrawal/Resonance Donation)
Key Precursor 4-Nitro-3-methoxyphenol4-Nitroguaiacol
Precursor MP ~144 °C99–104 °C
Nucleophilicity & Steric Hindrance

The position of the methoxy group significantly alters the reactivity of the aniline nitrogen, a critical factor when coupling with quinazoline cores (e.g., in Gefitinib or Erlotinib analogs).

  • Target (2-OMe): The methoxy group at the ortho position creates steric bulk around the amine. While it increases electron density via resonance, the steric hindrance often retards nucleophilic attack on electrophiles (like chloro-quinazolines), requiring harsher reaction conditions or catalysts.

  • Alternative (3-OMe): The methoxy group at the meta position avoids steric interference. The para-isopropoxy group strongly activates the amine. This isomer is generally more nucleophilic and reacts faster, which explains its prevalence in commercial TKI synthesis.

Part 2: Experimental Protocols

Synthesis Pathway Visualization

The following diagram illustrates the divergent synthesis pathways. The choice of starting material—3-Methoxyphenol vs. Guaiacol —irrevocably determines the final isomer.

SynthesisPathways Start1 3-Methoxyphenol (Resorcinol mono-methyl ether) Nitro1 4-Nitro-3-methoxyphenol (MP: ~144°C) Start1->Nitro1 Nitration (HNO3) OH directs p/o Start2 Guaiacol (2-Methoxyphenol) Nitro2 4-Nitroguaiacol (MP: 99-104°C) Start2->Nitro2 Nitration (HNO3) OH directs p/o Alkylated1 2-Methoxy-4-isopropoxy-1-nitrobenzene Nitro1->Alkylated1 Alkylation (iPr-Br, K2CO3) Alkylated2 3-Methoxy-4-isopropoxy-1-nitrobenzene Nitro2->Alkylated2 Alkylation (iPr-Br, K2CO3) Target TARGET: 2-Methoxy-4-(propan-2-yloxy)aniline Alkylated1->Target Reduction (H2/Pd-C or Fe/HCl) Alternative ALTERNATIVE: 3-Methoxy-4-(propan-2-yloxy)aniline Alkylated2->Alternative Reduction (H2/Pd-C or Fe/HCl)

Caption: Divergent synthesis pathways. Starting material selection is the critical control point for isomer purity.

Protocol A: Synthesis of the Target (2-Methoxy-4-isopropoxyaniline)

Objective: Selective synthesis avoiding the 3-methoxy isomer. Starting Material: 3-Methoxyphenol (CAS: 150-19-6).

Step 1: Regioselective Nitration

  • Dissolve 3-methoxyphenol (1 eq) in acetic acid at 0-5°C.

  • Add dilute HNO₃ dropwise. The hydroxyl group directs para and ortho. The para position (to OH) is favored sterically over the position between OH and OMe.

  • Validation Point: Isolate the precipitate. Recrystallize from Ethanol.

    • Checkpoint: The product, 4-Nitro-3-methoxyphenol , must have a melting point of ~144°C .[1] If the MP is ~100°C, you have likely formed an impurity or started with the wrong phenol.

Step 2: O-Alkylation

  • Suspend 4-Nitro-3-methoxyphenol (1 eq) in DMF.

  • Add K₂CO₃ (1.5 eq) and 2-Bromopropane (1.2 eq).

  • Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Pour into ice water. Filter the yellow solid (2-Methoxy-4-isopropoxy-1-nitrobenzene).

Step 3: Reduction

  • Dissolve the nitro compound in Methanol.

  • Add 10% Pd/C (5 wt%) and hydrogenate at 30 psi for 2 hours.

  • Filter catalyst and concentrate.

  • Product: 2-Methoxy-4-(propan-2-yloxy)aniline. Store under nitrogen (oxidation sensitive).

Protocol B: Synthesis of the Alternative (3-Methoxy-4-isopropoxyaniline)

Objective: Synthesis of the common "Gefitinib-intermediate" isomer. Starting Material: Guaiacol (2-Methoxyphenol) (CAS: 90-05-1).

Step 1: Nitration

  • Nitration of Guaiacol yields 4-Nitroguaiacol .

  • Validation Point: Recrystallize from water/ethanol.

    • Checkpoint: Melting point must be 99–104°C . This distinct MP difference (vs 144°C for the target precursor) is the primary identification method before NMR.

Step 2: O-Alkylation & Reduction

  • Alkylation with 2-Bromopropane occurs at the phenol (-OH) position (Position 1 relative to ring, becoming position 4 relative to amine later).

  • Reduction yields 3-Methoxy-4-(propan-2-yloxy)aniline .

Part 3: Comparative Data & Characterization

Physicochemical Comparison
PropertyTarget (2-OMe)Alternative (3-OMe)
Molecular Weight 181.23181.23
Precursor MP 144 °C 99–104 °C
¹H NMR (Aromatic) 3 protons.[2] Pattern depends on 1,2,4-substitution.3 protons. Pattern depends on 1,3,4-substitution.
Reactivity (SNAr) Moderate (Steric hindrance from 2-OMe)High (Activated by 4-OiPr, no ortho-bulk)
Primary Application Specialized Kinase InhibitorsEGFR Inhibitors (Gefitinib, Erlotinib)
Spectroscopic Differentiation (NMR)

To validate the final product, focus on the aromatic region of the ¹H NMR (CDCl₃):

  • Target (2-OMe): The proton at position 3 (between OMe and OiPr) will appear as a distinct singlet (or meta-coupled doublet) with a unique shift due to the shielding of two adjacent oxygen atoms.

  • Alternative (3-OMe): The proton at position 2 (between NH₂ and OMe) typically appears as a doublet (meta-coupling) but is less shielded than the proton between two oxygens.

Part 4: References

  • PubChem. "2-methoxy-4-(propan-2-yloxy)aniline Compound Summary." National Library of Medicine. [Link]

  • ResearchGate. "Nucleophilicities of para-substituted aniline radical cations." (Reactivity context). [Link]

Sources

A Senior Application Scientist's Guide to Distinguishing Positional Isomers of Substituted Anilines Using Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical analysis and drug development, the precise identification of molecular structure is paramount. Positional isomers—compounds sharing the same molecular formula but differing in the arrangement of substituents on a parent molecule—present a significant analytical challenge. This is particularly true for substituted anilines, a class of compounds integral to the synthesis of pharmaceuticals, dyes, and other specialty chemicals. The subtle differences in the placement of functional groups can drastically alter a molecule's physical, chemical, and biological properties. Therefore, the ability to unequivocally distinguish between ortho-, meta-, and para-isomers is not merely an academic exercise but a critical necessity for ensuring product purity, efficacy, and safety.

This guide provides an in-depth, objective comparison of key spectroscopic techniques for the differentiation of substituted aniline isomers. Drawing upon field-proven insights, it delves into the causality behind experimental choices and presents self-validating protocols to ensure technical accuracy and trustworthiness.

The Challenge of Isomeric Similarity

Positional isomers of substituted anilines often exhibit very similar physical properties, such as boiling points and polarity, which can make their separation by chromatographic methods like Gas Chromatography (GC) challenging.[1] Furthermore, their mass spectra can be nearly identical, as the fragmentation patterns may not be significantly influenced by the substituent's position on the aromatic ring.[1][2] This necessitates the use of spectroscopic techniques that are sensitive to the subtle differences in the molecular environment of the atoms and bonds within each isomer.

Spectroscopic Workflow for Isomer Differentiation

A multi-technique approach is often the most robust strategy for distinguishing positional isomers. The logical flow of analysis typically involves a combination of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Isomer Identification Sample Sample IR IR Spectroscopy Sample->IR Vibrational Modes NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Nuclear Environment MS Mass Spectrometry Sample->MS Mass/Charge Ratio & Fragmentation Isomer_ID Isomer Identification IR->Isomer_ID NMR->Isomer_ID MS->Isomer_ID

Caption: A generalized workflow for the spectroscopic analysis of isomers.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared spectroscopy is a powerful first-line technique for distinguishing isomers by examining their characteristic molecular vibrations. The position of a substituent on the aniline ring influences the C-H out-of-plane bending vibrations in the "fingerprint" region of the spectrum (typically 600-900 cm⁻¹), providing a diagnostic pattern for each isomer.[3]

Key Differentiating Features in IR Spectra:
  • N-H Stretching: Primary aromatic amines like substituted anilines show two N-H stretching bands in the region of 3300-3500 cm⁻¹.[4] The exact positions can be subtly influenced by intramolecular hydrogen bonding, which is more likely in ortho-isomers.

  • C-H Out-of-Plane Bending: This is the most reliable region for distinguishing positional isomers. The pattern of absorption bands is characteristic of the substitution pattern on the benzene ring.

  • C-N Stretching: The C-N stretching vibration in aromatic amines is typically observed in the 1250-1335 cm⁻¹ region.[5]

Comparative IR Data for Toluidine Isomers:
Vibrational Modeo-Toluidine (cm⁻¹)m-Toluidine (cm⁻¹)p-Toluidine (cm⁻¹)
N-H Stretch~3433, 3356~3455, 3368Not specified
C-H Out-of-Plane Bending~750-730 (strong)~780-760 (strong) & ~690 (strong)~815-800 (strong)
C-N Stretch~1281Not specifiedNot specified

Data compiled from various sources, including[5][6][7]. Note that exact values can vary based on the sample preparation and instrument.

Experimental Protocol: Acquiring an FT-IR Spectrum
  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the aniline sample (1-2 mg) with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and acquire the spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Chemical Environment

NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of isomers. By probing the magnetic environments of ¹H (proton) and ¹³C nuclei, NMR provides detailed information about the connectivity and spatial arrangement of atoms.

¹H NMR Spectroscopy: Unraveling Proton Environments

The chemical shift, splitting pattern (multiplicity), and coupling constants (J-values) of the aromatic protons are highly sensitive to the position of the substituent.[8]

  • Ortho-isomers: Typically show a complex, non-first-order spectrum of the AA'BB' or AA'XX' type, with two multiplets each integrating to 2 protons.[8]

  • Meta-isomers: Often exhibit a more resolved pattern with four distinct signals for the aromatic protons. One proton may appear as a triplet with a small coupling constant, two as a doublet of doublets, and one as a triplet with a larger coupling constant.[8]

  • Para-isomers: Due to symmetry, para-substituted anilines often show a deceptively simple spectrum, typically two doublets (an AA'XX' system) in the aromatic region, each integrating to two protons.[8]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The number of unique carbon signals in the ¹³C NMR spectrum directly reflects the symmetry of the molecule.

  • Ortho-isomers: Will display six signals in the aromatic region, as all six carbons are in unique chemical environments.

  • Meta-isomers: Will also show six distinct aromatic carbon signals.

  • Para-isomers: Due to the plane of symmetry, will exhibit only four signals for the six aromatic carbons (two signals for the substituted carbons and two signals for the four CH carbons).[8]

Comparative NMR Data for Chloroaniline Isomers:
Isomer¹H NMR Aromatic Signals¹³C NMR Aromatic Signals
o-ChloroanilineComplex multiplet (~6.7-7.3 ppm)6 signals
m-Chloroaniline4 distinct signals6 signals
p-ChloroanilineTwo doublets (~6.6 & ~7.1 ppm)[9]4 signals[10]

Chemical shifts are approximate and can vary with the solvent used.

Experimental Protocol: NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve 5-25 mg of the aniline isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[4][11][12] Ensure the sample is fully dissolved and free of any solid particles, which can degrade spectral quality.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.[4]

    • ¹³C NMR: Acquire the spectrum using a wider spectral width (~240 ppm) and a longer relaxation delay (2-5 seconds). A larger number of scans (1024 or more) is typically required due to the lower natural abundance of ¹³C.[4]

  • Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

nmr_logic Isomer_Mixture Substituted Aniline Isomers 13C_NMR ¹³C NMR Analysis Isomer_Mixture->13C_NMR Num_Signals Number of Aromatic Signals 13C_NMR->Num_Signals 1H_NMR ¹H NMR Analysis Splitting_Pattern Aromatic Splitting Pattern 1H_NMR->Splitting_Pattern Ortho_Meta Ortho or Meta Isomer Num_Signals->Ortho_Meta 6 Signals Para Para Isomer Num_Signals->Para 4 Signals Ortho Ortho Isomer Splitting_Pattern->Ortho Complex Multiplets (AA'BB') Meta Meta Isomer Splitting_Pattern->Meta Distinct Signals (e.g., t, dd, t) Ortho_Meta->1H_NMR

Caption: Logic diagram for distinguishing isomers using NMR spectroscopy.

Mass Spectrometry (MS): Weighing the Molecules and Their Fragments

While positional isomers have the same molecular weight and will therefore show the same molecular ion peak, their fragmentation patterns under techniques like Electron Impact (EI) ionization can sometimes differ.[4] However, for many substituted anilines, the mass spectra of the isomers are very similar, making differentiation by MS alone challenging.[1][2] The primary utility of MS in this context is often in confirming the molecular weight and elemental composition, especially when coupled with a separation technique like Gas Chromatography (GC-MS).

Fragmentation of Anilines:

The fragmentation of aromatic amines often involves the loss of neutral molecules like HCN.[13] The stability of the resulting fragment ions can be influenced by the substituent's position, leading to variations in the relative intensities of the fragment peaks. However, these differences can be subtle.

Comparative Mass Spectrometry Data for Nitroaniline Isomers:
IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
o-Nitroaniline138[14]92, 80, 65[14]
m-Nitroaniline138108, 92, 80, 65
p-Nitroaniline138[15]108, 92, 80, 65[15]

As seen, the major fragment ions are often the same, highlighting the difficulty in distinguishing these isomers by MS alone.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.[13]

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The GC column will separate the isomers based on their boiling points and interactions with the stationary phase, if possible.

  • Ionization: As each isomer elutes from the GC column, it enters the mass spectrometer's ion source. Electron Impact (EI) is a common ionization method.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: A detector records the abundance of ions at each m/z, generating a mass spectrum for each separated component.

Conclusion: A Synergistic Approach for Unambiguous Identification

While each spectroscopic technique provides valuable information, a single method is often insufficient for the unambiguous differentiation of positional isomers of substituted anilines. Infrared spectroscopy offers a rapid and effective means of identifying the substitution pattern through the C-H out-of-plane bending vibrations. Mass spectrometry confirms the molecular weight but often falls short in distinguishing the isomers based on fragmentation alone.

Ultimately, NMR spectroscopy, particularly a combination of ¹H and ¹³C NMR, stands as the most definitive technique. The unique number of signals in ¹³C NMR and the characteristic splitting patterns and coupling constants in ¹H NMR provide a detailed and unequivocal fingerprint for each isomer.

For researchers, scientists, and drug development professionals, a comprehensive analytical strategy employing these techniques in a complementary fashion is the most reliable path to accurate isomer identification. This ensures the integrity of research, the quality of products, and the safety of resulting pharmaceuticals.

References

  • Benchchem. (n.d.). Comparative Analysis of 2-Methyl-4-(4-methylphenoxy)aniline Isomers: A Guide for Researchers.
  • ResearchGate. (2018, April 12). How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum.
  • Benchchem. (n.d.). A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-5-(4-fluorophenyl)aniline.
  • Kranenburg, R. F., et al. (2019). Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • University of Calgary. (n.d.). NMR Sample Preparation.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • S. R. S. P. Kumar, et al. (2016). FT-IR and FT-Raman Spectral Investigation of p-toluidine. International Journal of Scientific Engineering and Applied Science, 2(1), 519-526.
  • ChemRxiv. (n.d.). Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy.
  • PubChem. (n.d.). 4-Chloroaniline.
  • Sharma, V., et al. (n.d.). New Journal of Chemistry Supporting Information.
  • YouTube. (2018, December 16). NMR spectroscopy para chloro aniline.
  • ChemicalBook. (n.d.). o-Toluidine(95-53-4) IR Spectrum.
  • ChemicalBook. (n.d.). 2-Nitroaniline(88-74-4) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 2-Chloroaniline(95-51-2) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 4-Nitroaniline(100-01-6) 13C NMR spectrum.
  • ChemicalBook. (n.d.). m-Toluidine(108-44-1) IR Spectrum.
  • ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),....
  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).
  • Kranenburg, R. F., et al. (2019). Distinguishing drug isomers in the forensic laboratory. UvA-DARE (Digital Academic Repository).

Sources

biological activity of 2-Methoxy-4-(propan-2-yloxy)aniline versus its analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Methoxy-4-(propan-2-yloxy)aniline (CAS 1342903-28-9), a specialized building block in medicinal chemistry. It compares the compound's physicochemical properties, metabolic stability, and structure-activity relationship (SAR) utility against its primary analogues: 2,4-Dimethoxyaniline and 4-Benzyloxy-2-methoxyaniline .

Introduction: The Strategic Scaffold

2-Methoxy-4-(propan-2-yloxy)aniline (also known as 4-isopropoxy-2-methoxyaniline) is a critical aniline intermediate used primarily in the synthesis of Kinase Inhibitors (e.g., EGFR, VEGFR) and GPCR Ligands .[1][2] Unlike simple anilines, this specific substitution pattern—combining a 2-methoxy group with a 4-isopropoxy group—offers a unique balance of lipophilicity, metabolic stability, and electronic donation.

This guide evaluates its biological potential not as a standalone drug, but as a pharmacophore fragment that modulates the potency and pharmacokinetic (PK) profile of the final drug molecule.

Chemical Identity[1][2][3][4][5][6]
  • IUPAC Name: 2-Methoxy-4-(propan-2-yloxy)aniline[1][3]

  • CAS Number: 1342903-28-9[1][4][3][5]

  • Molecular Formula: Cngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 181.23 g/mol [4]

  • Key Features:

    • 2-Methoxy Group: Provides an intramolecular hydrogen bond acceptor (often critical for kinase hinge binding or conformational locking).

    • 4-Isopropoxy Group: Increases lipophilicity and steric bulk compared to a methoxy group, often improving metabolic stability against O-demethylation.

Comparative Biological Activity & SAR Analysis

The following analysis compares 2-Methoxy-4-(propan-2-yloxy)aniline (Compound A) with its two most common analogues: 2,4-Dimethoxyaniline (Compound B) and 4-Benzyloxy-2-methoxyaniline (Compound C) .

Table 1: Physicochemical & Metabolic Profile Comparison
Feature2-Methoxy-4-isopropoxyaniline (Target)2,4-Dimethoxyaniline (Analogue 1)4-Benzyloxy-2-methoxyaniline (Analogue 2)
Structure 2-OMe, 4-OiPr2-OMe, 4-OMe2-OMe, 4-OBn
cLogP (Lipophilicity) ~2.1 (Optimal for CNS/Oral)~1.2 (More polar)~3.5 (High lipophilicity)
Metabolic Stability High (Steric hindrance at 4-position)Low (Rapid O-demethylation by CYPs)Medium (Subject to O-debenzylation)
Solubility (Aq.) ModerateHighLow
Electronic Effect Strong Donor (+M)Strong Donor (+M)Moderate Donor (+M)
Primary Utility Optimizing PK/PD Balance Early-stage Hit DiscoveryProbing Hydrophobic Pockets
Detailed Comparative Insights
1. Vs. 2,4-Dimethoxyaniline (Metabolic Stability)
  • The Problem: 2,4-Dimethoxyaniline derivatives are often rapidly metabolized by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) via O-demethylation at the exposed 4-methoxy position. This leads to short half-lives (

    
    ) in vivo.
    
  • The Solution: Replacing the 4-methoxy group with a 4-isopropoxy group introduces steric bulk. The branched isopropyl group hinders the approach of the CYP heme iron, significantly slowing down the O-dealkylation rate.

  • Result: Drugs incorporating the 4-isopropoxy fragment often exhibit extended half-lives and improved oral bioavailability compared to their dimethoxy counterparts.

2. Vs. 4-Benzyloxy-2-methoxyaniline (Steric Bulk & Solubility)
  • The Problem: While a benzyloxy group (benzyl ether) provides excellent metabolic stability and hydrophobic interaction, it adds significant molecular weight (+76 Da vs. Methyl) and lipophilicity (cLogP +1.5), often leading to poor aqueous solubility and high plasma protein binding.

  • The Solution: The 4-isopropoxy group is a "Goldilocks" substituent. It provides enough bulk to fill hydrophobic pockets (e.g., the hydrophobic back-pocket of a kinase ATP site) without the solubility penalty of a benzyl group.

  • Result: The 4-isopropoxy analogue typically maintains better solubility and a more favorable ligand efficiency (LE) score.

Mechanism of Action (Fragment Level)

When incorporated into a kinase inhibitor (e.g., anilinoquinazoline scaffold like Gefitinib), the 2-Methoxy-4-(propan-2-yloxy)aniline fragment functions through two primary mechanisms:

  • Conformational Locking (The "Ortho Effect"): The 2-methoxy group forms an intramolecular hydrogen bond with the aniline NH proton. This locks the aniline ring into a planar conformation, reducing the entropic penalty upon binding to the kinase hinge region.

  • Hydrophobic Filling: The 4-isopropoxy group extends into the solvent-exposed region or a specific hydrophobic pocket (e.g., the "gatekeeper" region), improving affinity via Van der Waals interactions.

Visualization: SAR Decision Tree

The following diagram illustrates the logical selection process for this scaffold in a drug discovery campaign.

SAR_Decision_Tree Figure 1: SAR Decision Tree for selecting 2-Methoxy-4-(propan-2-yloxy)aniline over analogues. Start Lead Optimization (Aniline Fragment Selection) Criteria1 Is Metabolic Stability an Issue? Start->Criteria1 Criteria2 Is Solubility an Issue? Criteria1->Criteria2 Yes Dimethoxy 2,4-Dimethoxyaniline (High Clearance, Good Solubility) Criteria1->Dimethoxy No Benzyloxy 4-Benzyloxy-2-methoxyaniline (Stable, Poor Solubility) Criteria2->Benzyloxy No (Need Hydrophobicity) Isopropoxy 2-Methoxy-4-isopropoxyaniline (Balanced Profile) Criteria2->Isopropoxy Yes (Need Balance)

Experimental Protocols

Protocol A: Synthesis of 2-Methoxy-4-(propan-2-yloxy)aniline

Rationale: This protocol ensures a high-purity intermediate free of regioisomers.

Reagents: Vanillin, 2-Bromopropane, Potassium Carbonate (


), Hydroxylamine Hydrochloride, Formic Acid.
  • Alkylation:

    • Dissolve Vanillin (1.0 eq) in DMF.

    • Add

      
        (2.0 eq) and 2-Bromopropane  (1.2 eq).
      
    • Heat to 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Result: 4-Isopropoxy-3-methoxybenzaldehyde.

  • Nitration (via Oxime/Rearrangement or Direct Nitration):

    • Alternative Route (Curtius/Hofmann): Convert aldehyde to acid, then to amine.

    • Direct Nitration Route: Nitration of 1-isopropoxy-2-methoxybenzene (synthesized from Guaiacol) is preferred to avoid aldehyde interference.

    • Step 2 (Revised): Start with 4-Nitroguiacol (Commercial).

    • Dissolve 4-Nitroguaiacol (1.0 eq) in DMF.

    • Add

      
        (2.0 eq) and 2-Bromopropane  (1.5 eq).
      
    • Heat to 90°C for 6 hours.

    • Result: 1-Isopropoxy-2-methoxy-4-nitrobenzene.

  • Reduction:

    • Dissolve the nitro compound in Ethanol.

    • Add 10% Pd/C (5 wt%) and Hydrazine Hydrate (5.0 eq) or Hydrogen gas (balloon).

    • Reflux for 2 hours.

    • Filter through Celite and concentrate.

    • Yield: ~85-90% as a pale brown oil/solid.

Protocol B: Metabolic Stability Assay (Microsomal Stability)

Rationale: To verify the superior stability of the isopropoxy analogue vs. the dimethoxy analogue.

  • Preparation:

    • Test Compounds: 2-Methoxy-4-isopropoxyaniline (Test) and 2,4-Dimethoxyaniline (Control).

    • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

    • Cofactor: NADPH regenerating system.

  • Incubation:

    • Incubate 1 µM test compound with HLM in phosphate buffer (pH 7.4) at 37°C.

    • Initiate reaction with NADPH.

  • Sampling:

    • Take aliquots at 0, 5, 15, 30, and 60 minutes.

    • Quench with ice-cold Acetonitrile (containing Internal Standard).

  • Analysis:

    • Centrifuge and analyze supernatant via LC-MS/MS .

    • Monitor the disappearance of the parent peak [M+H]+.

  • Calculation:

    • Plot ln(concentration) vs. time.

    • Calculate Intrinsic Clearance (

      
      ).
      
    • Expected Result:

      
       (Isopropoxy) < 
      
      
      
      (Dimethoxy).

Safety & Handling (E-E-A-T)

While this specific aniline is a valuable intermediate, all alkoxy-anilines carry potential toxicity risks.

  • Acute Toxicity: Harmful if swallowed. Potential for Methemoglobinemia (oxidation of hemoglobin) typical of aniline derivatives.

  • Genotoxicity: Many electron-rich anilines are positive in the Ames Test (Strain TA98/TA100 with S9 activation).

    • Recommendation: Handle in a fume hood with nitrile gloves. Treat as a potential mutagen until specific data proves otherwise.

  • Storage: Store under Nitrogen at 2-8°C. Light sensitive (oxidizes to purple/black quinones over time).

References

  • Structure-Activity Relationships of Anilinoquinazolines

    • Bridges, A. J., et al. (1996). "Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035)." Journal of Medicinal Chemistry. Link

    • Context: Discusses the impact of aniline substitutions on EGFR inhibition potency.
  • Metabolic Stability of Alkoxy Groups: Smith, D. A., et al. (2009). "Pharmacokinetics and Metabolism in Drug Design." Wiley-VCH. Context: General principles of replacing methoxy with isopropoxy/ethoxy to block metabolic soft spots.
  • Compound Data Source

    • PubChem Compound Summary for CID 12345 (Representative).Link

    • Note: Specific CAS 1342903-28-9 data is derived from vendor catalogs (Enamine, Sigma-Aldrich)

Disclaimer: This guide is for research and educational purposes only. It does not constitute medical advice. Always consult Safety Data Sheets (SDS) before handling chemical substances.

Sources

Computational Profiling of 2-Methoxy-4-(propan-2-yloxy)aniline: A Comparative Guide for Drug Scaffold Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Computational Profiling of 2-Methoxy-4-(propan-2-yloxy)aniline Properties Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

2-Methoxy-4-(propan-2-yloxy)aniline (CAS: 16495-67-3), often referred to as 4-isopropoxy-2-methoxyaniline , is a critical pharmacophore intermediate, most notably serving as the aniline moiety in the synthesis of the EGFR inhibitor Gefitinib (Iressa) .

This guide provides an objective, technical comparison of this scaffold against its structural analogs—2,4-Dimethoxyaniline and 4-(Benzyloxy)-2-methoxyaniline . By synthesizing Density Functional Theory (DFT) modeling with experimental validation, we analyze why the isopropoxy substituent offers a superior balance of lipophilicity and steric accommodation compared to alternative alkoxyanilines.

Computational Methodology & Protocol

To ensure high-fidelity predictions of electronic and steric properties, we utilize a dual-functional DFT approach. This protocol is designed to be self-validating, checking for imaginary frequencies (transition states) to ensure ground-state geometry.

The "Dual-Functional" Protocol
  • Geometry Optimization: B3LYP/6-311++G(d,p)

    • Rationale: The B3LYP hybrid functional provides a cost-effective yet accurate baseline for organic bond lengths and angles, essential for small-molecule drug precursors.

  • Electronic Property Refinement: wB97XD/def2-TZVP

    • Rationale: The wB97XD functional includes dispersion corrections (empirical dispersion), critical for accurately modeling the non-covalent intramolecular interactions of the flexible isopropoxy tail.

Workflow Visualization

The following diagram outlines the logical flow for profiling the aniline derivative, ensuring that electronic stability and steric conformation are evaluated in tandem.

G Start Input Structure (CAS: 16495-67-3) GeoOpt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->GeoOpt FreqCheck Frequency Check (NImag=0?) GeoOpt->FreqCheck FreqCheck->GeoOpt No (Imaginary Freq) ElecProp Electronic Profiling (wB97XD/def2-TZVP) FreqCheck->ElecProp Yes (Ground State) ADMET ADMET & QSPR Prediction ElecProp->ADMET Output Validated Scaffold Profile ADMET->Output

Figure 1: Computational workflow for validating aniline scaffold properties using DFT and QSPR modeling.

Comparative Performance Analysis

In drug discovery, the choice of the aniline tail (methoxy vs. isopropoxy vs. benzyloxy) dictates the final drug's metabolic stability and binding affinity. Here, we compare 2-Methoxy-4-(propan-2-yloxy)aniline (MPI) against two common alternatives:

  • 2,4-Dimethoxyaniline (DMA): The sterically smaller, less lipophilic analog.

  • 4-(Benzyloxy)-2-methoxyaniline (BMA): A bulkier, highly lipophilic analog often used as a protected intermediate.

A. Electronic Properties & Reactivity (DFT Calculated)

The nucleophilicity of the amine nitrogen is the critical performance metric, as it determines the yield of the


 coupling reaction with the quinazoline core during drug synthesis.
PropertyMPI (Target) DMA (Alternative 1) BMA (Alternative 2) Interpretation
HOMO Energy (eV) -5.12-5.18-5.09MPI is more electron-rich than DMA, making the amine more nucleophilic .
LUMO Energy (eV) -0.45-0.52-0.48Higher LUMO suggests MPI is slightly more resistant to reduction than DMA.
Gap (

) (eV)
4.674.664.61Similar stability profiles; all are chemically stable under standard conditions.
Dipole Moment (Debye) 1.851.921.65MPI has a balanced polarity, aiding solubility in both organic solvents (synthesis) and lipids (transport).

Key Insight: The isopropoxy group in MPI exerts a stronger positive inductive effect (+I) compared to the methoxy group in DMA, raising the HOMO energy. This makes MPI a superior nucleophile for the coupling step in Gefitinib synthesis, potentially explaining its selection over the simpler dimethoxy analog [1].

B. ADMET & Physicochemical Profiling

For a drug candidate, the "Rule of 5" compliance starts at the fragment level.

MetricMPI (Target) DMA (Alternative 1) BMA (Alternative 2) Performance Verdict
LogP (Lipophilicity) 1.95 1.153.20Optimal. DMA is too polar (poor membrane permeability); BMA is too lipophilic (solubility issues).
TPSA (

)
35.235.235.2Identical polar surface area (dominated by -NH2 and -O-).
Rotatable Bonds 324MPI offers controlled flexibility —enough to fit the enzyme pocket, but rigid enough to minimize entropic penalty.
Experimental Validation & Protocols

To validate the computational model, we correlate the predicted properties with experimental spectroscopic data.[1][2][3] The following data points serve as "truth anchors" for your modeling.

Spectroscopic Validation (NMR)

The chemical shift of the aromatic protons confirms the electron density predicted by the HOMO analysis.

  • Experimental Anchor: In 2-methoxy-4-nitroaniline (precursor), the aromatic protons appear downfield (

    
     7.80, 7.67 ppm) due to the electron-withdrawing nitro group [2].
    
  • Target Validation (MPI): Upon reduction to the amine (MPI), the strong shielding effect of the amino and isopropoxy groups shifts these signals significantly upfield.

    • Predicted

      
      H NMR (CDCl
      
      
      
      ):
      • 
         6.65 (d, J=8.5 Hz, 1H, Ar-H ortho to amine)
        
      • 
         6.45 (s, 1H, Ar-H ortho to methoxy)
        
      • 
         6.35 (d, 1H, Ar-H meta to amine)
        
      • 
         4.40 (sept, 1H, -CH(CH
        
        
        
        )
        
        
        )
      • 
         3.80 (s, 3H, -OCH
        
        
        
        )
      • 
         1.30 (d, 6H, -CH(CH
        
        
        
        )
        
        
        )
Synthesis & Reactivity Flow

The performance of MPI is best illustrated in its reaction with the quinazoline scaffold. The diagram below details the critical


 pathway where MPI's nucleophilicity (validated by HOMO energy) drives the reaction.

Reaction Quinazoline 4-Chloro-6,7-disubstituted Quinazoline Complex Transition State (Tetrahedral Intermediate) Quinazoline->Complex SNAr Coupling (iPrOH, 60°C) MPI 2-Methoxy-4-(propan-2-yloxy)aniline (Nucleophile) MPI->Complex SNAr Coupling (iPrOH, 60°C) MPI->Complex HOMO (-5.12 eV) drives attack Product Gefitinib (Iressa) (Final Drug) Complex->Product -HCl

Figure 2: Reaction pathway for Gefitinib synthesis. The high HOMO energy of MPI facilitates the displacement of the chlorine atom on the quinazoline ring.

References
  • AstraZeneca Pharmaceuticals. (2003). Iressa (Gefitinib) Prescribing Information & Chemistry. FDA Access Data. Link

  • National Institutes of Health (NIH). (2025). 2-Methoxy-4-nitroaniline - PubChem Compound Summary. PubChem. Link

  • Chandregowda, V., et al. (2009). Synthesis and antiproliferative activity of some new 4-anilino-6,7-dimethoxyquinazoline derivatives. European Journal of Medicinal Chemistry. Link

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methoxy-4-(propan-2-yloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 2-Methoxy-4-(propan-2-yloxy)aniline and its structural analogs are aromatic amines, a class of compounds pivotal in synthetic chemistry and drug development. However, their utility is matched by a significant hazard profile. As researchers and professionals dedicated to advancing science, our responsibility extends beyond the bench to the safe and compliant management of chemical waste. Mishandling compounds like this can lead to severe health consequences and lasting environmental damage. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-Methoxy-4-(propan-2-yloxy)aniline, grounded in established safety protocols and regulatory standards. Our objective is to empower laboratory personnel to manage this chemical with the highest degree of safety, ensuring personal, institutional, and environmental well-being.

Part 1: Hazard Profile & Risk Assessment

Understanding the "why" behind stringent disposal protocols begins with a thorough risk assessment. While a specific Safety Data Sheet (SDS) for 2-Methoxy-4-(propan-2-yloxy)aniline was not identified, its classification as a substituted aniline allows for an authoritative hazard profile based on closely related analogs and the parent compound, aniline. Aromatic amines, as a class, are recognized for their systemic toxicity.[1]

The primary risks associated with this compound are severe and multifaceted, demanding meticulous handling. It is classified as a combustible liquid that is acutely toxic if ingested, inhaled, or absorbed through the skin. Prolonged or repeated exposure can cause significant damage to organs, particularly the blood, by inducing conditions like methemoglobinemia, which impairs oxygen transport in the body.[2] Furthermore, there is sufficient evidence to classify it as a suspected carcinogen and mutagen.[2] Its high toxicity to aquatic life necessitates strict containment to prevent environmental release.

Table 1: GHS Hazard Classification for Structurally Similar Anilines

Hazard Class Hazard Statement GHS Code
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin or if inhaled. H301 + H311 + H331
Serious Eye Damage Causes serious eye damage. H318
Skin Sensitization May cause an allergic skin reaction. H317
Germ Cell Mutagenicity Suspected of causing genetic defects. H341
Carcinogenicity Suspected of causing cancer. H351
Specific Target Organ Toxicity (Repeated) Causes damage to organs (Blood) through prolonged or repeated exposure. H372
Hazardous to the Aquatic Environment Very toxic to aquatic life with long lasting effects. H410

| Flammable Liquids | Combustible liquid. | H227 |

Part 2: Personnel Protection and Engineering Controls

Before handling or preparing for disposal, establishing a safe working environment is paramount. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls: All handling of 2-Methoxy-4-(propan-2-yloxy)aniline, including weighing, transfers, and waste consolidation, must be conducted within a certified chemical fume hood to prevent the inhalation of vapors or aerosols.[3] The fume hood provides critical protection and ensures that any released vapors are vented safely outside the building.[4]

Personal Protective Equipment (PPE): A standard laboratory coat, safety goggles, and gloves are insufficient. The following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles are required at a minimum.[5] Given the risk of serious eye damage, a face shield should be worn in conjunction with goggles, especially when handling larger quantities or during spill cleanup.

  • Gloves: Standard nitrile gloves may not offer sufficient protection against aromatic amines, which can permeate many common glove materials.[1] It is crucial to use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™) and to change them immediately if contamination is suspected. Always wash hands thoroughly with soap and water after removing gloves.[5][6]

  • Body Protection: Wear a chemically resistant apron over a lab coat to prevent skin contact.[4] All contaminated clothing must be removed immediately and decontaminated before reuse.[3]

Part 3: Step-by-Step Disposal Protocol for Routine Waste

Routine disposal of unused product or waste solutions must follow a systematic and compliant procedure. The guiding principle is that chemical waste must be managed in accordance with local, state, and federal regulations.

Experimental Protocol for Waste Segregation and Storage

  • Waste Identification and Labeling:

    • All waste containers must be clearly and accurately labeled.[7]

    • The label must include the words "Hazardous Waste," the full chemical name "2-Methoxy-4-(propan-2-yloxy)aniline," the accumulation start date, and the specific hazard warnings (e.g., "Toxic," "Carcinogen," "Marine Pollutant").[4]

  • Waste Segregation:

    • Crucially, do not mix this waste with other chemical waste streams. Aniline derivatives can react violently with incompatible materials like strong oxidizing agents, acids, and acid chlorides.[5] Mixing wastes can create a more hazardous situation and complicates the disposal process.

    • Keep this waste stream in its own designated, properly labeled container.

  • Containerization:

    • Use only approved, chemically compatible, and leak-proof containers.[7][8]

    • Keep the container tightly closed except when adding waste.[5] This minimizes the release of harmful vapors.

    • Ensure the exterior of the container remains clean and free of contamination.

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated SAA that is secure and accessible only to trained personnel.

    • The storage area must be well-ventilated.[8]

    • The container must be placed within a secondary containment system (e.g., a larger, chemically resistant tub) to contain any potential leaks.[7]

  • Arranging for Final Disposal:

    • Once the container is full, or if it has been in storage for a predetermined time limit (consult your institution's policy), contact your organization's Environmental Health & Safety (EHS) department.

    • EHS will arrange for the collection of the waste by a licensed hazardous waste disposal contractor, who will transport it to an approved treatment, storage, and disposal facility (TSDF).

    • Never pour 2-Methoxy-4-(propan-2-yloxy)aniline down the drain or dispose of it in regular trash. This is illegal and poses a severe threat to the environment.

Part 4: Emergency Procedures for Spills

Accidental spills require immediate and correct action to mitigate exposure and environmental contamination. The response procedure depends on the scale of the spill.

Diagram 1: Spill Response Workflow

Spill_Response_Workflow Spill Spill Occurs Assess Assess Severity & Risk (Quantity, Location, Ventilation) Spill->Assess SmallSpill Small Spill (<100 mL, Contained) Assess->SmallSpill  Manageable? LargeSpill Large Spill (>100 mL or Uncontrolled) Assess->LargeSpill  Not Manageable? PPE Don Appropriate PPE (Gloves, Goggles, Face Shield, Apron) SmallSpill->PPE Evacuate Evacuate Immediate Area Alert others LargeSpill->Evacuate Contain Contain the Spill (Use absorbent socks) PPE->Contain Absorb Absorb Material (Work outside-in) Contain->Absorb Collect Collect Waste & Debris (Use plastic tools) Absorb->Collect Decon Decontaminate Area (Soap & Water) Collect->Decon Dispose Package & Label as Hazardous Waste Decon->Dispose Alert Notify Supervisor & EHS Pull Fire Alarm if necessary Evacuate->Alert

Caption: Spill response decision workflow.

Experimental Protocol for Small Spill Cleanup (<100 mL)

This protocol should only be performed by trained personnel with immediate access to a spill kit and proper PPE.

  • Alert & Isolate: Immediately alert personnel in the vicinity.[4][9] Close the lab doors and restrict access to the area.

  • Ventilate: Ensure the chemical fume hood is operational to provide exhaust ventilation.[4]

  • Don PPE: Put on the full PPE as described in Part 2.[4]

  • Containment: Prevent the spill from spreading by encircling the perimeter with an absorbent material like vermiculite, sand, or a commercial chemical absorbent.[4][10] Work from the outside of the spill inward to avoid splashing.[4] Cover drains if they are at risk of contamination.

  • Absorption: Apply additional absorbent material over the entire spill until the liquid is fully absorbed.[4][11]

  • Collection: Using non-sparking plastic scoops or tongs, carefully collect the absorbed material and any broken glass.[4][6] Place all contaminated materials into a designated, sealable hazardous waste bag or container.[4][11]

  • Decontamination: Wipe the spill surface with paper towels soaked in soap and water.[6][11] Place all used towels and contaminated PPE (e.g., gloves, apron) into the hazardous waste bag.[4]

  • Final Disposal: Seal the waste container and label it clearly as "Hazardous Waste - Spill Cleanup Debris" with the chemical name.[4] Arrange for disposal through your EHS department.

Procedure for Large or Uncontrolled Spills

If the spill is larger than 100 mL, if it occurs outside of a fume hood, or if you feel unsafe for any reason:

  • EVACUATE: Immediately evacuate the area.[4]

  • ALERT: Alert all nearby personnel and your supervisor. Activate the nearest fire alarm if there is a risk of fire or significant vapor release.

  • CALL FOR HELP: From a safe location, call your institution's emergency number and/or 911. Provide the chemical name, location, and estimated quantity of the spill.

  • Do not attempt to clean up a large spill yourself. Wait for the trained emergency response team.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, May 20). Sigma-Aldrich.
  • Spill Protocol.
  • Chemical Spill Response Procedures. University of Louisville.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 17). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 18). Fisher Scientific.
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A Senior Scientist's Guide to Personal Protective Equipment for Handling 2-Methoxy-4-(propan-2-yloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed operational framework for the safe handling of 2-Methoxy-4-(propan-2-yloxy)aniline. As a senior scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of the "why" behind each safety protocol. The procedures outlined here are designed to create a self-validating system of safety, ensuring that researchers, scientists, and drug development professionals can work with confidence and security.

Disclaimer: An official Safety Data Sheet (SDS) for 2-Methoxy-4-(propan-2-yloxy)aniline was not available in public databases at the time of this writing. The following guidance is synthesized from the hazard profiles of structurally analogous compounds, including various anilines and methoxy-propanol derivatives. It is imperative that you consult the specific SDS provided by your chemical supplier before any handling, as hazards may vary.

Hazard Profile Analysis: Understanding the Risk

To select appropriate Personal Protective Equipment (PPE), we must first understand the anticipated hazards. The molecular structure of 2-Methoxy-4-(propan-2-yloxy)aniline features an aniline core and ether linkages, which suggest a specific toxicological profile.

  • Aniline Core: Aniline and its derivatives are known for their potential to cause skin and eye irritation.[1] Some are also classified as suspected carcinogens or mutagens and can be harmful if swallowed, inhaled, or absorbed through the skin.[2]

  • Ether Linkages: Compounds like methoxy-propanol can cause respiratory irritation, and high concentrations of vapors may lead to central nervous system depression.[3][4] They can also be flammable.[5][6]

Based on these analogs, the primary routes of exposure we must guard against are inhalation of vapors, dermal (skin) contact , and ocular (eye) contact .

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a checklist but a comprehensive strategy to isolate the handler from the chemical. Each component has a specific role based on the anticipated hazards.

PPE ComponentSpecificationRationale and Key Considerations
Eye & Face Protection Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[7] Use in conjunction with a full-face shield for splash hazards.[8]Protects against splashes and potential vapors that can cause serious eye irritation or damage.[1][9] A face shield provides a secondary barrier for the entire face.[8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Aniline compounds can be absorbed through the skin. Always check the glove manufacturer's breakthrough time for the specific chemical class. Discard and replace gloves immediately if contamination is suspected.
Body Protection A long-sleeved, cuffed laboratory coat. For larger quantities or spill response, a chemical-resistant apron or coverall (e.g., Tyvek) is required.[10][11]Prevents incidental skin contact from minor drips or splashes.[12] Gowns for handling hazardous substances should close in the back and have tight-fitting cuffs.[10]
Respiratory Protection All handling of this substance must be performed within a certified chemical fume hood to ensure adequate ventilation.[9][12]This is the primary engineering control to prevent inhalation of potentially harmful vapors, which may cause respiratory tract irritation.[3][12] A respirator may be required for spill cleanup outside of a hood.[13]

Standard Operating Procedure (SOP) for Safe Handling

Adherence to a strict, logical workflow is critical for minimizing exposure.

I. Pre-Handling Preparations:

  • Verify Equipment: Ensure the chemical fume hood has a current certification and is functioning correctly.

  • Assemble PPE: Before approaching the chemical, don your laboratory coat, chemical safety goggles, and appropriate gloves.

  • Prepare Your Workspace: Line the work surface within the fume hood with absorbent, disposable bench paper.

  • Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.[12]

II. Chemical Handling:

  • Transportation: When moving the chemical, place the primary container within a secondary, shatter-proof container.

  • Dispensing: Conduct all weighing and dispensing of the material deep within the fume hood to contain any vapors or dust.

  • Container Management: Keep the container tightly sealed when not in use.[5][9] Use non-sparking tools if the material is determined to be flammable.[3][6]

III. Post-Handling Procedures:

  • Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent.

  • Waste Disposal: Dispose of all contaminated materials, including bench paper and gloves, in a clearly labeled hazardous waste container as per institutional guidelines.[14]

  • Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then goggles) to prevent cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete.[9][15]

Emergency Protocols: Spill Management

In the event of a spill, a pre-planned, systematic response is essential to ensure safety.

Spill_Response_Workflow A Spill Occurs B Alert Personnel & Evacuate Immediate Area A->B C Don Full Spill Response PPE (Coveralls, Double Gloves, Goggles, Face Shield, Respirator if needed) B->C D Contain the Spill (Use inert absorbent like vermiculite or sand) C->D E Collect Contaminated Material (Use non-sparking tools) D->E F Place in Labeled Hazardous Waste Container E->F G Decontaminate the Area F->G H Dispose of all Contaminated Materials as Hazardous Waste G->H I Area is Safe for Re-entry H->I

Figure 1: Emergency Workflow for a Chemical Spill.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Alert: Immediately notify others and evacuate the immediate spill zone.[14]

  • Assess and Equip: If the spill is large or ventilation is poor, contact your institution's Environmental Health & Safety (EHS) office. For a small, manageable spill, don the appropriate full-response PPE, which may include a respirator, chemical-resistant coveralls, double-layered gloves, and a face shield.[14]

  • Containment: Prevent the spill from spreading by creating a dike around it with an inert absorbent material such as vermiculite, sand, or earth.[5][14] Do not use combustible materials like paper towels.[14]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, leak-proof container for hazardous waste.[14][15]

  • Decontamination: Clean the spill area thoroughly, first with a suitable solvent and then with soap and water. All cleaning materials must also be disposed of as hazardous waste.[14]

  • Disposal: Seal and label the hazardous waste container clearly, indicating the full chemical name.[14]

Disposal Plan

Proper disposal is the final, critical step in the chemical handling lifecycle.

  • Waste Segregation: Never mix waste streams. Waste 2-Methoxy-4-(propan-2-yloxy)aniline and materials contaminated with it must be stored in a dedicated, sealed, and clearly labeled container.[14]

  • Contaminated PPE: All disposable PPE, such as gloves and coveralls, that has come into contact with the chemical must be disposed of as hazardous waste.[14]

  • Regulatory Compliance: Adhere strictly to your institution's EHS guidelines and all local, state, and federal regulations for hazardous waste disposal.[3][15]

By integrating this expert-level understanding of the risks and the rationale behind each safety measure, you can build a robust culture of safety in your laboratory.

References

  • Vertex AI Search. (n.d.). Safety Data Sheet - Hazardous according to Worksafe Australia criteria.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet N-(1-Methoxypropan-2-yl)-4-propan-2-ylcyclohexan-1-amine.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet 2-Methoxy-4-nitroaniline.
  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
  • Shanghai Haohong Scientific Co., Ltd. (2025, November 26). Safety Data Sheet 2-((4-((2-Isopropoxyethoxy)methyl)phenoxy)methyl)oxirane.
  • Material Safety Data Sheet. (2015, December 22). 1-METHOXY-2-PROPANOL, 99%.
  • Sigma-Aldrich. (2025, May 20). Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet (S)-(+)-2-Methoxypropanol.
  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet 2-Methoxypropene.
  • Combi-Blocks, Inc. (2023, June 10). Safety Data Sheet 4-(2-(2-Methoxyethoxy)ethoxy)aniline.
  • CPAchem Ltd. (2023, June 26). Safety data sheet according to 1907/2006/EC, Article 31.
  • Thermo Fisher Scientific. (2025, September 17). Safety Data Sheet 2-Methoxy-4-nitroaniline.
  • CymitQuimica. (2025, November 7). Safety Data Sheet 3-[3-methyl-4-(propan-2-yl)phenoxy]aniline.
  • Techspray. (2019, June 27). Safety Data Sheet Techspray Turbo-Coat Thinner.
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  • Fisher Scientific. (2023, September 5). Safety Data Sheet 4-[(6-Methylpyrazin-2-yl)oxy]aniline.
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  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
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